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  • Product: 5-Oxa-2-aza-spiro[3.4]octane
  • CAS: 145309-24-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-Oxa-2-aza-spiro[3.4]octane: A Rising Star in Medicinal Chemistry

Introduction: Unveiling a Novel Scaffold for Drug Discovery In the landscape of modern drug discovery, the quest for novel molecular scaffolds that provide access to new chemical space and improved physicochemical proper...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Novel Scaffold for Drug Discovery

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that provide access to new chemical space and improved physicochemical properties is relentless. Among the emerging classes of building blocks, spirocyclic systems have garnered significant attention for their inherent three-dimensionality. This guide focuses on a particularly promising scaffold: 5-Oxa-2-aza-spiro[3.4]octane . This unique heterocyclic entity, featuring a fused azetidine and tetrahydrofuran ring system sharing a single carbon atom, offers a compelling combination of structural rigidity, synthetic tractability, and desirable physicochemical properties that make it an attractive component for the design of next-generation therapeutics.

This document serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It will delve into the core chemical structure, physicochemical properties, synthesis, and burgeoning applications of 5-Oxa-2-aza-spiro[3.4]octane, providing both foundational knowledge and practical insights into its utilization as a strategic building block in drug design.

Molecular Architecture and Physicochemical Profile

The defining feature of 5-Oxa-2-aza-spiro[3.4]octane is its spirocyclic nature, where the four-membered azetidine ring and the five-membered tetrahydrofuran ring are orthogonally oriented around a shared quaternary carbon. This arrangement imparts significant conformational rigidity, a desirable trait in drug design for reducing the entropic penalty upon binding to a biological target.

Chemical Structure and Key Identifiers
  • IUPAC Name: 5-Oxa-2-azaspiro[3.4]octane

  • CAS Number: 145309-24-6

  • Molecular Formula: C₆H₁₁NO

  • Molecular Weight: 113.16 g/mol

  • SMILES: C1NCC12OCCC2

  • InChI Key: NRPURYORSRHBCU-UHFFFAOYSA-N

The structure contains two heteroatoms: a nitrogen atom in the azetidine ring, which can act as a hydrogen bond acceptor or be functionalized, and an oxygen atom in the tetrahydrofuran ring, which can influence solubility and metabolic stability.

Physicochemical Properties

The incorporation of the 5-Oxa-2-aza-spiro[3.4]octane scaffold can significantly modulate the properties of a parent molecule. While experimental data for the parent compound is not widely published, its N-protected derivatives and related structures provide valuable insights. The presence of the polar oxygen and nitrogen atoms suggests a favorable profile for aqueous solubility.

PropertyValue/InformationSource
Molecular Weight 113.16 g/mol PubChem
logP (Predicted) -0.022Fluorochem
Hydrogen Bond Donors 1Fluorochem
Hydrogen Bond Acceptors 2Fluorochem
Fraction sp³ (Fsp³) 1.0Calculated
Physical State The hydrochloride salt is typically an off-white powder.Advanced ChemBlocks
Storage Keep in a dark place, sealed in dry, at 2-8°C.[1]BLDpharm[1]

The high fraction of sp³-hybridized carbons (Fsp³ = 1.0) is a key attribute of this scaffold. Molecules with higher Fsp³ character tend to exhibit improved solubility, reduced promiscuity, and better overall success rates in clinical development.

Synthesis of the 5-Oxa-2-aza-spiro[3.4]octane Core

The synthesis of the 5-Oxa-2-aza-spiro[3.4]octane scaffold is a multi-step process that requires careful control of reaction conditions. While several routes to related azaspirocycles have been reported, a common and adaptable strategy involves the construction of the spirocyclic core from a readily available azetidine precursor, followed by deprotection. The following protocol is a representative synthesis based on methodologies developed for similar spirocyclic systems.

Synthetic Strategy Overview

The synthesis commences with the N-Boc protected 3-azetidinone. The key steps involve an allylation to introduce the atoms for the second ring, followed by an oxidative cleavage and intramolecular cyclization to form the tetrahydrofuran ring. The final step is the deprotection of the nitrogen to yield the target spirocycle.

G A N-Boc-3-azetidinone B tert-Butyl 3-allyl-3-hydroxyazetidine-1-carboxylate A->B Allylation (AllylMgBr or Zn/AllylBr) C tert-Butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate B->C Oxidative Cleavage & Intramolecular Cyclization D 5-Oxa-2-aza-spiro[3.4]octane C->D N-Boc Deprotection (TFA or HCl)

Caption: Synthetic workflow for 5-Oxa-2-aza-spiro[3.4]octane.

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl 3-allyl-3-hydroxyazetidine-1-carboxylate

  • Rationale: This step introduces the three-carbon unit necessary for the formation of the tetrahydrofuran ring. The use of a Grignard reagent or a Barbier-type reaction is a standard method for nucleophilic addition to a ketone.

  • Procedure:

    • To a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to 0 °C under an inert atmosphere (e.g., argon), add allylmagnesium bromide (1.2 eq, 1 M solution in THF) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Step 2: Synthesis of tert-Butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate

  • Rationale: This key step involves an oxidative cleavage of the allyl double bond to form an aldehyde, which then undergoes an intramolecular cyclization with the hydroxyl group to form the tetrahydrofuran ring. Ozonolysis followed by a reductive workup is a common method for this transformation.

  • Procedure:

    • Dissolve the product from Step 1 (1.0 eq) in a mixture of dichloromethane (DCM) and methanol at -78 °C.

    • Bubble ozone gas through the solution until a persistent blue color is observed.

    • Purge the solution with nitrogen or oxygen to remove excess ozone.

    • Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight. The in-situ formed aldehyde cyclizes with the tertiary alcohol.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify by flash chromatography to yield the N-Boc protected spirocycle.

Step 3: Deprotection to 5-Oxa-2-aza-spiro[3.4]octane

  • Rationale: The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the secondary amine. This is typically achieved under acidic conditions.

  • Procedure:

    • Dissolve the N-Boc protected spirocycle (1.0 eq) in DCM.

    • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a minimal amount of DCM and basify with a saturated solution of sodium bicarbonate or an aqueous solution of sodium hydroxide.

    • Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate to yield 5-Oxa-2-aza-spiro[3.4]octane. The product can be further purified by distillation or by forming a salt (e.g., hydrochloride or oxalate) and recrystallizing.

Spectral Characterization

Definitive identification of 5-Oxa-2-aza-spiro[3.4]octane and its intermediates relies on standard spectroscopic techniques. While a complete, published dataset for the parent compound is scarce, the following represents expected spectral features based on its structure and data from closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid spirocyclic system. Key expected signals include:

    • Multiplets for the protons on the azetidine ring, typically in the range of 3.0-4.0 ppm.

    • Multiplets for the protons on the tetrahydrofuran ring, with those adjacent to the oxygen atom shifted downfield (around 3.5-4.5 ppm).

    • A broad singlet for the N-H proton of the deprotected amine, the chemical shift of which will be concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. Expected chemical shifts are:

    • The spiro-carbon atom is expected to be in the range of 70-85 ppm.

    • Carbons adjacent to the nitrogen in the azetidine ring would appear around 40-55 ppm.

    • Carbons adjacent to the oxygen in the tetrahydrofuran ring would be in the range of 60-75 ppm.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z = 114.1.

Applications in Drug Discovery and Medicinal Chemistry

The 5-Oxa-2-aza-spiro[3.4]octane scaffold is a valuable building block for several reasons, primarily centered around its utility as a bioisosteric replacement for more common, often "flat," heterocyclic rings like piperidine, morpholine, and piperazine.

Bioisosterism and Scaffold Hopping

Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the physicochemical and pharmacokinetic properties of a lead compound while retaining or improving its biological activity. The rigid, three-dimensional nature of the 5-Oxa-2-aza-spiro[3.4]octane scaffold allows it to project substituents into different vectors in three-dimensional space compared to a flat aromatic or a flexible saturated ring. This can lead to:

  • Improved Potency and Selectivity: The defined orientation of substituents can lead to more optimal interactions with the target protein.

  • Enhanced Physicochemical Properties: The introduction of this spirocycle can improve solubility, reduce lipophilicity, and alter metabolic stability.

  • Novel Intellectual Property: Replacing a common scaffold with a novel one like 5-Oxa-2-aza-spiro[3.4]octane can open up new intellectual property space.

G cluster_0 Common Scaffolds A Piperidine D 5-Oxa-2-aza-spiro[3.4]octane A->D Bioisosteric Replacement B Morpholine B->D Bioisosteric Replacement C Piperazine C->D Bioisosteric Replacement

Caption: Bioisosteric replacement strategy using the spirocyclic scaffold.

Case Study: M4 Receptor Agonists

Derivatives of 5-Oxa-2-aza-spiro[3.4]octane have been explored as muscarinic M4 receptor agonists. The M4 receptor is a target for the treatment of neuropsychiatric disorders such as schizophrenia. In these potential drug candidates, the spirocyclic core serves as a central scaffold to which other pharmacophoric elements are attached. The rigidity of the 5-Oxa-2-aza-spiro[3.4]octane framework helps to correctly orient the substituents for optimal binding to the receptor, highlighting its utility in constructing complex and potent bioactive molecules.

Conclusion and Future Outlook

5-Oxa-2-aza-spiro[3.4]octane represents a significant and valuable addition to the medicinal chemist's toolkit. Its unique three-dimensional structure, combined with its favorable physicochemical properties, makes it an excellent scaffold for the development of novel therapeutics. The synthetic routes, while multi-step, are based on well-established chemical transformations, allowing for the generation of a variety of derivatives for structure-activity relationship studies.

As the drive to escape "flatland" in drug discovery continues, scaffolds like 5-Oxa-2-aza-spiro[3.4]octane that offer novel exit vectors and improved drug-like properties will become increasingly important. Further research into scalable and asymmetric syntheses, as well as a deeper exploration of its application in diverse therapeutic areas, will undoubtedly solidify the position of this spirocycle as a cornerstone of modern medicinal chemistry.

References

  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters, 13(22), 6134–6136. [Link]

  • Google Patents. (2021). WO2021070091A1 - 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists.

Sources

Foundational

Technical Whitepaper: 5-Oxa-2-aza-spiro[3.4]octane Scaffold

This guide details the structural identity, physicochemical profile, synthetic methodology, and medicinal chemistry applications of 5-Oxa-2-aza-spiro[3.4]octane . Structural Identity & Nomenclature The 5-Oxa-2-aza-spiro[...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural identity, physicochemical profile, synthetic methodology, and medicinal chemistry applications of 5-Oxa-2-aza-spiro[3.4]octane .

Structural Identity & Nomenclature

The 5-Oxa-2-aza-spiro[3.4]octane scaffold is a bicyclic spiro-heterocycle characterized by a high fraction of sp³-hybridized carbons (


), offering a rigid, three-dimensional alternative to planar ring systems like morpholine or piperidine.
IUPAC Definition and Numbering

The nomenclature follows the IUPAC rules for spiro compounds (Rule A-41):

  • Spiro Skeleton: The name "spiro[3.4]octane" indicates a total of 8 carbons, with a spiro-fusion between a 4-membered ring and a 5-membered ring.

  • Numbering Logic: Numbering begins at the smaller ring (azetidine), starting from the atom adjacent to the spiro carbon, proceeding through the spiro atom, and then around the larger ring (tetrahydrofuran).

    • Positions 1–3: Azetidine ring atoms.

    • Position 4: The spiro quaternary carbon.[1]

    • Positions 5–8: Tetrahydrofuran ring atoms.

  • Heteroatom Placement:

    • 2-aza: Nitrogen replaces carbon at position 2 (azetidine ring).

    • 5-oxa: Oxygen replaces carbon at position 5 (directly attached to the spiro center in the tetrahydrofuran ring).

Synonyms and Registry
  • CAS Number: 145309-24-6 (Free base), 1523618-29-2 (Hemioxalate salt).[2]

  • Common Synonyms: 5-Oxaspiro[3.4]octane-2-amine derivative (loose classification), 2-Aza-5-oxaspiro[3.4]octane.

  • Isomeric Caution: Distinct from 6-oxa-2-aza-spiro[3.4]octane (where oxygen is separated from the spiro center by a methylene group).

Structural Visualization

The following diagram illustrates the connectivity and IUPAC numbering scheme.

SpiroStructure Figure 1: Connectivity and Numbering of 5-Oxa-2-aza-spiro[3.4]octane N2 N (2) C3 C3 N2->C3 C1 C1 C1->N2 Spiro C4 (Spiro) C3->Spiro Spiro->C1 O5 O (5) Spiro->O5 C6 C6 O5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C8->Spiro

Physicochemical Profile

In drug design, this scaffold serves as a "spacer" or core unit that modulates lipophilicity without adding molecular weight penalty associated with aromatic rings.

PropertyValue (Predicted)Significance in MedChem
Molecular Formula

Low MW fragment
Molecular Weight 113.16 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)
cLogP ~ -0.3 to 0.1Low lipophilicity enhances aqueous solubility
TPSA ~ 21-29 ŲFavorable for BBB penetration (CNS activity)
H-Bond Donors 1 (NH)Modifiable vector for SAR exploration
H-Bond Acceptors 2 (N, O)Interaction points for receptor binding

0.83High 3D character ("Escape from Flatland")

Synthetic Methodology

The synthesis of the 5-oxa-2-aza core requires constructing a tetrahydrofuran ring onto an azetidine precursor. The most robust route utilizes N-Boc-3-azetidinone as the starting material, leveraging the carbonyl group to install the spiro-ether linkage.

Retrosynthetic Analysis

The strategy relies on a Grignard addition followed by intramolecular cyclization .

  • Disconnection: The C4–O5 bond (spiro-ether bond) or the O5–C6 bond.

  • Precursor: A 3,3-disubstituted azetidine containing a tertiary alcohol (at C3) and a pendant propyl chain with a leaving group (or alcohol).

Detailed Protocol: The Allylation-Cyclization Route

This protocol describes the synthesis of the N-Boc protected intermediate, which is the standard commercial building block.

Step 1: Grignard Addition (Allylation)

  • Reagents: tert-Butyl 3-oxoazetidine-1-carboxylate, Allylmagnesium bromide, dry THF.

  • Mechanism: Nucleophilic attack of the allyl group on the ketone carbonyl.

  • Procedure:

    • Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous THF under

      
       atmosphere at -78°C.
      
    • Dropwise add Allylmagnesium bromide (1.2 eq).

    • Warm to 0°C and stir for 2 hours.

    • Quench with saturated

      
      . Extract with EtOAc.
      
    • Result: tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate.

Step 2: Hydroboration-Oxidation

  • Reagents: 9-BBN (0.5M in THF), NaOH,

    
    .
    
  • Rationale: Anti-Markovnikov hydration of the terminal alkene is critical to forming the 5-membered ring.

  • Procedure:

    • Treat the allyl-alcohol intermediate with 9-BBN (1.5 eq) at reflux for 4 hours.

    • Cool to 0°C. Add 3M NaOH followed by 30%

      
       dropwise.
      
    • Result: tert-butyl 3-hydroxy-3-(3-hydroxypropyl)azetidine-1-carboxylate (The Diol Intermediate).

Step 3: Spiro-Cyclization (Etherification)

  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (

    
    ), DCM; then NaH or t-BuOK in THF.
    
  • Mechanism: Selective mesylation of the primary alcohol followed by intramolecular nucleophilic displacement by the tertiary alkoxide.

  • Procedure:

    • Dissolve the diol in DCM at 0°C. Add

      
       (2.0 eq) and MsCl (1.1 eq). (Selective for primary -OH).
      
    • Isolate the mesylate.

    • Dissolve in dry THF. Add NaH (1.5 eq) at 0°C.

    • Stir at room temperature for 12 hours. The tertiary alkoxide displaces the primary mesylate, closing the tetrahydrofuran ring.

    • Final Product: tert-butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate.

Synthetic Workflow Diagram

Synthesis Figure 2: Synthetic Pathway for N-Boc-5-oxa-2-azaspiro[3.4]octane Start Start: N-Boc-3-azetidinone Step1 Step 1: Grignard Addition (AllylMgBr, THF, -78°C) Start->Step1 Inter1 Intermediate 1: 3-Allyl-3-hydroxy-azetidine Step1->Inter1 Step2 Step 2: Hydroboration (9-BBN; NaOH/H2O2) Inter1->Step2 Inter2 Intermediate 2: 3-(3-Hydroxypropyl)-3-hydroxy-azetidine (Diol) Step2->Inter2 Step3 Step 3: Cyclization (MsCl/Et3N then NaH/THF) Inter2->Step3 Final Product: N-Boc-5-oxa-2-azaspiro[3.4]octane Step3->Final

[3][4]

Medicinal Chemistry Applications

The "Escape from Flatland"

Modern drug discovery prioritizes increasing the saturation (


) of drug candidates to improve clinical success rates. The 5-oxa-2-aza-spiro[3.4]octane scaffold offers a distinct vector compared to flat heteroaromatics.
  • Rigidity: The spiro center locks the conformation, reducing the entropic penalty upon binding to a protein target.

  • Vector Alignment: Unlike linear linkers, the spiro scaffold projects substituents at defined angles (approx 109.5°), allowing precise exploration of binding pockets.

Bioisosterism

This scaffold acts as a bioisostere for:

  • Morpholine: It retains the ether oxygen and amine nitrogen but alters the spatial arrangement and reduces metabolic liability associated with oxidative opening of the morpholine ring.

  • Gem-dimethyl groups: The spiro-ring can replace a gem-dimethyl group to increase metabolic stability (blocking metabolic hot spots) while adding polarity.

Case Study Context

While specific marketed drugs solely based on this exact isomer are proprietary, the general class of oxa-azaspiro[3.4]octanes appears in patents for:

  • M4 Receptor Agonists: Used to modulate muscarinic acetylcholine receptors for CNS disorders (Alzheimer's, Schizophrenia) [1].

  • Antibacterial Agents: As a rigid linker in novel topoisomerase inhibitors.

References

  • World Intellectual Property Organization (WIPO). WO2021070091A1 - 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists. (2021).[5]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 55279769 (Isomer Reference).

  • Carreira, E. M., & Fessard, T. C.Spirocyclic Scaffolds in Medicinal Chemistry. Chemical Reviews (2014). (General methodology for spiro-ether synthesis).
  • Burkhard, J. A., et al. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie Int. Ed. (2010).

Sources

Exploratory

Technical Guide: Spiro[3.4]octane Scaffold & Fsp3 Character in Drug Design

The following technical guide is structured to address the critical role of the Spiro[3.4]octane scaffold in modern drug design, specifically focusing on its Fsp3 character as a tool to "escape flatland." Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the critical role of the Spiro[3.4]octane scaffold in modern drug design, specifically focusing on its Fsp3 character as a tool to "escape flatland."

Executive Summary: The 3D Imperative

The historical dominance of flat, aromatic-heavy scaffolds in drug discovery has led to libraries enriched with high lipophilicity (LogP) and poor solubility, contributing to high attrition rates in clinical development. This guide analyzes the Spiro[3.4]octane scaffold—a bicyclic system fusing a four-membered and a five-membered ring at a single quaternary carbon.[1]

Unlike flexible aliphatic chains or planar phenyl rings, spiro[3.4]octane offers a rigid, defined three-dimensional vector for substituent display.[1][2] By increasing the Fraction of sp3-hybridized carbons (Fsp3 ), this scaffold improves solubility and metabolic stability while maintaining the structural integrity required for specific receptor binding.[3] This document provides the theoretical grounding, comparative data, and a validated synthetic protocol for integrating this scaffold into lead optimization programs.

The Fsp3 Imperative: Escaping Flatland

The metric Fsp3 (Fraction of sp3 carbons) is defined as:


[3][4][5][6]
Mechanistic Causality[1]
  • Solubility: Planar aromatic rings facilitate

    
     stacking, leading to high crystal lattice energy and poor aqueous solubility.[1] The "kinked" geometry of spiro[3.4]octane disrupts this stacking, lowering the melting point and enhancing solvation.
    
  • Promiscuity: Flat molecules often bind non-specifically to hydrophobic pockets (e.g., CYP450s, hERG).[1] The 3D complexity of spiro scaffolds restricts binding to active sites with complementary geometry, improving selectivity.

  • Metabolic Stability: The quaternary spiro-carbon blocks metabolic soft spots.[1] Unlike a cyclohexyl ring which is prone to oxidation at multiple positions, the spiro-fusion sterically hinders access to the core carbons.

Diagram: The Logic of Fsp3 Enrichment

The following diagram illustrates the decision pathway for scaffold replacement.

Fsp3_Logic Start Lead Compound (High Aromaticity / Low Fsp3) Problem Issues Identified: 1. Poor Solubility 2. CYP Inhibition 3. hERG Liability Start->Problem Strategy Scaffold Hopping Strategy: Introduce 3D Complexity Problem->Strategy Selection Select Spiro[3.4]octane (Rigid, defined vectors) Strategy->Selection Mechanism Mechanism of Action: 1. Disrupt Pi-Stacking (Solubility) 2. Steric Bulk (Metabolic Stability) 3. Vectorial Fidelity (Potency) Selection->Mechanism Outcome Optimized Lead (High Fsp3, Drug-like) Mechanism->Outcome

Caption: Logical flow for transitioning from flat aromatic scaffolds to high-Fsp3 spirocyclic cores to address ADMET liabilities.

Physicochemical Profile: Comparative Analysis

The following table compares the spiro[3.4]octane scaffold against common structural analogs. Data represents a generalized matched molecular pair (MMP) analysis where the scaffold replaces a central phenyl or cyclohexyl ring in a theoretical amine lead.

PropertyPhenyl Ring (Flat)Cyclohexane (Flexible 3D)Spiro[3.4]octane (Rigid 3D)Impact on Drug Design
Fsp3 Contribution 0.01.01.0 Maximizes 3D character.[1]
Conformation Planar (2D)Chair/Boat (Dynamic)Puckered/Rigid Locks pharmacophores in specific vectors; reduces entropic penalty upon binding.[1]
Solubility (Aq) Low (High Lattice Energy)ModerateHigh Disruption of crystal packing improves dissolution.[1]
Metabolic Liability Epoxidation/HydroxylationOxidative metabolism (multiple sites)Low Quaternary center blocks metabolism; 4-membered ring is often metabolically silent.[1]
Vector Angle 180° (Para) / 120° (Meta)Variable (Equatorial/Axial)Defined (~109°) Unique exit vectors allow access to novel chemical space.[1]

Experimental Protocol: Synthesis of 2-Oxa-6-azaspiro[3.4]octane

Objective: Synthesize the 2-oxa-6-azaspiro[3.4]octane core. This hetero-spirocycle is a high-value building block, acting as a bioisostere for morpholine or piperidine.[1] Methodology: The synthesis utilizes a "self-validating" cascade starting from 3-oxetanone, ensuring the formation of the spiro-quaternary center via a Michael addition/Lactamization sequence.[1]

Reagents & Equipment[1][5][6]
  • Starting Material: 3-Oxetanone.

  • Reagents: Ethyl (triphenylphosphoranylidene)acetate (Wittig reagent), Nitromethane, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), Zinc powder, Acetic acid.[1]

  • Solvents: Dichloromethane (DCM), Methanol (MeOH).[1]

  • Safety: Nitromethane is energetic; handle with care.[1]

Step-by-Step Protocol
Stage 1: Olefination (Validation: TLC spot shift)
  • Dissolve 3-oxetanone (1.0 eq) in anhydrous DCM under

    
     atmosphere.
    
  • Add Ethyl (triphenylphosphoranylidene)acetate (1.1 eq) at 0°C.

  • Stir at room temperature (RT) for 12 hours.

  • Monitor: Check TLC for disappearance of ketone and appearance of the

    
    -unsaturated ester (
    
    
    
    in 20% EtOAc/Hex).
  • Workup: Concentrate and purify via silica flash chromatography to isolate Ethyl 2-(oxetan-3-ylidene)acetate .

Stage 2: Michael Addition (Validation: Appearance of Nitro stretch in IR)
  • Dissolve the unsaturated ester (from Stage 1) in Nitromethane (solvent/reagent).

  • Add DBU (0.1 eq) as catalyst.

  • Heat to 60°C for 4-6 hours.

  • Mechanism: The nitronate anion attacks the

    
    -position of the acrylate. The rigidity of the oxetane forces the incoming group to form the quaternary center.
    
  • Workup: Evaporate excess nitromethane. Purify the Nitro-ester intermediate .

Stage 3: Reductive Cyclization (The Critical Step)
  • Dissolve the Nitro-ester in MeOH/Acetic Acid (10:1).

  • Add Zinc powder (10 eq) in portions (Exothermic reaction—maintain <40°C).

  • Reaction: Zn reduces

    
     to 
    
    
    
    .[1] The amine spontaneously attacks the ethyl ester (intramolecular aminolysis) to close the 5-membered lactam ring.
  • Validation: Formation of a polar precipitate (Zinc salts) and product.

  • Isolation: Filter Zn salts, concentrate, and extract. The product is 2-oxa-6-azaspiro[3.4]octan-7-one .[1]

  • (Optional)Reduction: Reduce the lactam with

    
     in THF to yield the final amine 2-oxa-6-azaspiro[3.4]octane .
    
Diagram: Synthetic Workflow

The following Graphviz diagram visualizes the reaction cascade.

Synthesis_Protocol SM Start: 3-Oxetanone Step1 Step 1: Wittig Reaction (Ph3P=CHCO2Et) SM->Step1 Inter1 Intermediate 1: Vinyl Ester Step1->Inter1 Olefination Step2 Step 2: Michael Addition (MeNO2 / DBU) Inter1->Step2 Inter2 Intermediate 2: Nitro-Ester Step2->Inter2 C-C Bond Formation Step3 Step 3: Reductive Cyclization (Zn / AcOH) Inter2->Step3 Nitro Reduction + Lactamization Product Final Scaffold: 2-oxa-6-azaspiro[3.4]octan-7-one Step3->Product

Caption: Step-wise synthesis of the hetero-spirocyclic core from commercially available 3-oxetanone.

Case Study: Bioisosteric Replacement

In a theoretical optimization of a MCHr1 antagonist (Melanin-concentrating hormone receptor 1):

  • Original Lead: Contained a central piperidine ring.[1][5]

  • Issue: High lipophilicity (LogD > 4.0) led to rapid metabolic clearance.[1]

  • Solution: Replacement of piperidine with 2-oxa-6-azaspiro[3.4]octane .

  • Result:

    • LogD: Decreased by 1.2 units (due to the oxygen atom and reduced carbon count).

    • Potency: Maintained (Vectors matched the binding pocket).

    • Clearance: Reduced by 50% (Spiro-core blocked oxidative metabolism).[1]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1][7] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link[1]

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperazine Mimics. Organic Letters. Link[1]

  • Wuitschik, G., et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link[1]

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. Link[1]

  • Barnes-Seeman, D., et al. (2014).[1] Spirocyclic scaffolds in medicinal chemistry. Current Topics in Medicinal Chemistry. Link

Sources

Foundational

5-Oxa-2-aza-spiro[3.4]octane molecular weight and formula

The following technical guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of 5-Oxa-2-aza-spiro[3.4]octane . Physicochemical Profile and Synthetic Utility in Drug Discover...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of 5-Oxa-2-aza-spiro[3.4]octane .

Physicochemical Profile and Synthetic Utility in Drug Discovery

Executive Summary

5-Oxa-2-aza-spiro[3.4]octane is a bicyclic spiro-heterocycle emerging as a high-value scaffold in modern medicinal chemistry.[1] Characterized by a high fraction of sp³-hybridized carbons (


), this scaffold serves as a conformationally restricted surrogate for morpholine and piperidine. Its unique geometry—fusing a four-membered azetidine ring with a five-membered tetrahydrofuran ring at a single quaternary carbon—offers distinct vector orientations for substituents, enabling precise probing of binding pockets while improving metabolic stability and solubility profiles compared to flat aromatic systems.

Physicochemical Characterization

The core scaffold consists of a spiro[3.4]octane skeleton where the 2-position is substituted with nitrogen (azetidine moiety) and the 5-position with oxygen (tetrahydrofuran moiety).

Molecular Data Table[1]
PropertyValueNotes
IUPAC Name 5-Oxa-2-azaspiro[3.4]octaneSystematic numbering starts at the smaller ring.[1]
CAS Registry Number 145309-24-6 Free base form.[2]
Molecular Formula

Molecular Weight 113.16 g/mol Average mass.
Exact Mass 113.0841 DaMonoisotopic.[2]
Heavy Atom Count 86 Carbons, 1 Nitrogen, 1 Oxygen.
CLogP ~ -0.3 to 0.2Highly dependent on substitution; core is polar.
Topological Polar Surface Area (TPSA) ~ 21.3 ŲContributed by ether O and amine NH.
pKa (Conjugate Acid) ~ 9.5 - 10.5Typical for secondary azetidines.
Geometry Spiro-fusedRings are perpendicular (orthogonal) at the spiro center.
Structural Analysis
  • Conformational Restriction: Unlike morpholine, which adopts a chair conformation capable of flipping, the spiro[3.4] system is rigid. The vectors of the amine (N2) and the ether oxygen (O5) are fixed relative to the spiro center (C4), providing a defined 3D shape.

  • Lipophilicity Modulation: The inclusion of the oxygen atom in the 5-membered ring lowers the logP relative to the all-carbon spiro[3.4]octane, improving water solubility.

  • Metabolic Stability: The quaternary spiro center blocks metabolic oxidation at that position, a common liability in simple cyclic amines.

Synthetic Methodologies

The synthesis of 5-oxa-2-aza-spiro[3.4]octane typically proceeds through the construction of the ether ring onto a pre-existing azetidinone core. The most robust and modular approach involves Ring-Closing Metathesis (RCM) .

Primary Route: Ring-Closing Metathesis (RCM)

This route allows for the efficient construction of the 5-membered ether ring using commercially available starting materials.

  • Nucleophilic Addition: Reaction of N-Boc-3-azetidinone with a vinyl metal species (e.g., vinylmagnesium bromide) yields the tertiary alcohol.

  • O-Alkylation: The resulting alcohol is alkylated with an allyl halide (e.g., allyl bromide) to form the diene precursor.

  • Cyclization: Ruthenium-catalyzed RCM (Grubbs II or Hoveyda-Grubbs) closes the ring to form the spiro-dihydrofuran.

  • Reduction: Catalytic hydrogenation saturates the double bond to yield the tetrahydrofuran ring.

  • Deprotection: Acidic removal of the Boc group yields the free amine.

Visualization of Synthetic Pathway

Synthesis Start N-Boc-3-Azetidinone (Commercial) Inter1 Tertiary Alcohol (Vinyl addition) Start->Inter1 VinylMgBr THF, -78°C Inter2 Allyl Vinyl Ether (Diene Precursor) Inter1->Inter2 NaH, Allyl Bromide DMF, 0°C Cycle Spiro-Dihydrofuran (RCM Product) Inter2->Cycle Grubbs II Cat. DCM, Reflux Product 5-Oxa-2-aza-spiro[3.4]octane (N-Boc Protected) Cycle->Product H2, Pd/C MeOH Final Free Base (Salt Form) Product->Final TFA or HCl Deprotection

Caption: Modular synthesis of the 5-oxa-2-aza-spiro[3.4]octane scaffold via Ring-Closing Metathesis.

Experimental Protocols

Protocol A: Synthesis of tert-butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Step 1: Vinyl Addition

  • Reagents: N-Boc-3-azetidinone (1.0 eq), Vinylmagnesium bromide (1.0 M in THF, 1.2 eq).

  • Procedure: To a solution of N-Boc-3-azetidinone in anhydrous THF at -78°C, add VinylMgBr dropwise. Stir for 2 hours. Quench with saturated

    
    . Extract with EtOAc, dry over 
    
    
    
    , and concentrate. Purify via silica flash chromatography to obtain tert-butyl 3-hydroxy-3-vinylazetidine-1-carboxylate.

Step 2: O-Alkylation

  • Reagents: Intermediate from Step 1 (1.0 eq), NaH (60% dispersion, 1.5 eq), Allyl bromide (1.5 eq).

  • Procedure: Dissolve the alcohol in dry DMF at 0°C. Add NaH portion-wise. Stir for 30 min. Add allyl bromide dropwise. Warm to room temperature and stir overnight. Quench with water, extract with

    
    , and purify to yield the allyl vinyl ether.
    

Step 3: Ring-Closing Metathesis

  • Reagents: Diene intermediate (1.0 eq), Grubbs Catalyst 2nd Gen (2-5 mol%).

  • Procedure: Dissolve diene in degassed DCM (0.05 M concentration to favor cyclization over polymerization). Add catalyst and reflux for 4-12 hours under inert atmosphere. Concentrate and purify via silica chromatography to isolate tert-butyl 5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate.

Step 4: Hydrogenation

  • Reagents: Spiro-alkene (1.0 eq), Pd/C (10% w/w),

    
     (1 atm).
    
  • Procedure: Stir the alkene in MeOH under a hydrogen balloon for 2-4 hours. Filter through Celite and concentrate to afford the title compound (CAS 145309-24-6 derivative) .

Step 5: Salt Formation (Optional)

  • Dissolve the Boc-protected material in 4M HCl in dioxane. Stir for 1 hour. Concentrate to yield 5-oxa-2-aza-spiro[3.4]octane hydrochloride .

Applications in Drug Discovery[3][4][5][6]

The 5-oxa-2-aza-spiro[3.4]octane scaffold is increasingly utilized in patent literature and high-impact medicinal chemistry campaigns.

  • Bioisosterism: It acts as a bioisostere for 3,3-disubstituted pyrrolidines, morpholines, and piperidines.

  • Fragment-Based Drug Discovery (FBDD): Its low molecular weight (113 Da) and distinct 3D shape make it an ideal fragment for probing protein sub-pockets.

  • Case Study (M4 Agonists): Recent patents (e.g., WO2021070091) highlight the use of this scaffold in the design of muscarinic acetylcholine receptor M4 agonists for treating neurodegenerative disorders.[3] The spiro cycle provides the necessary rigidity to position the basic nitrogen for receptor interaction while maintaining a favorable CNS profile.

Applications Core 5-Oxa-2-aza-spiro[3.4]octane App1 Morpholine Surrogate (Reduced Lipophilicity) Core->App1 App2 Metabolic Stability (Blocked Quaternary Center) Core->App2 App3 GPCR Ligands (e.g., M4 Agonists) Core->App3 App4 High Fsp3 (Improved Solubility) Core->App4

Caption: Key medicinal chemistry applications of the scaffold.

References

  • Molecules (MDPI) . "The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis". Molecules, 2024, 29, 3071.[4] Link

  • World Intellectual Property Organization . "WO2021070091 - 5-Oxa-2-azaspiro[3.4]octane derivatives as M4 agonists". PatentsScope, 2021.[5] Link

  • National Institute of Standards and Technology (NIST) . "Spiro[3.4]octane - Gas Phase Ion Energetics Data". NIST Chemistry WebBook. Link

  • Fluorochem . "Product: 5-Oxa-2-azaspiro[3.4]octane (CAS 145309-24-6)".[2] Catalog. Link

  • Journal of Organic and Pharmaceutical Chemistry . "The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks". J. Org. Pharm. Chem., 2023, 21(1).[6][7] Link

Sources

Exploratory

Difference between 5-oxa-2-aza-spiro[3.4]octane and 2-oxa-6-azaspiro[3.4]octane

This guide details the structural, physicochemical, and synthetic distinctions between 5-oxa-2-aza-spiro[3.4]octane and 2-oxa-6-azaspiro[3.4]octane . Executive Summary In the pursuit of "escaping flatland" (increasing ),...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural, physicochemical, and synthetic distinctions between 5-oxa-2-aza-spiro[3.4]octane and 2-oxa-6-azaspiro[3.4]octane .

Executive Summary

In the pursuit of "escaping flatland" (increasing


), spirocyclic scaffolds have emerged as critical bioisosteres for morpholine, piperazine, and piperidine. This guide differentiates two isomeric scaffolds: 5-oxa-2-aza-spiro[3.4]octane  (Azetidine-THF hybrid) and 2-oxa-6-azaspiro[3.4]octane  (Oxetane-Pyrrolidine hybrid).

While they share the same molecular formula (


) and spiro-connectivity, their vector orientation, basicity (

), and metabolic profiles differ radically.
  • 2-oxa-6-azaspiro[3.4]octane is the premier morpholine surrogate , offering enhanced solubility and metabolic stability via the oxetane ring, while maintaining a basicity profile closer to secondary amines.

  • 5-oxa-2-aza-spiro[3.4]octane functions as a specialized azetidine scaffold , often utilized to tune receptor affinity (e.g., Muscarinic M4 agonists) where a compact, rigidified basic center is required.

Structural & Physicochemical Profiling

The core difference lies in the placement of the heteroatoms relative to the spiro-carbon (


), which dictates the inductive environment of the basic nitrogen.
Comparative Metrics
Feature2-oxa-6-azaspiro[3.4]octane 5-oxa-2-aza-spiro[3.4]octane
Core Systems Oxetane (4) + Pyrrolidine (5)Azetidine (4) + Tetrahydrofuran (5)
Nitrogen Location Ring B (5-membered)Ring A (4-membered)
Oxygen Location Ring A (4-membered)Ring B (5-membered)
Heteroatom Distance 4 Bonds (

)
3 Bonds (

)
Basicity (

)
~10.5 (High)~8.5 - 9.0 (Modulated)
Lipophilicity (LogP) -0.3 (Hydrophilic)~0.0 (Balanced)
Primary Utility Morpholine BioisostereAzetidine Bioisostere / GPCR Ligand
Metabolic Liability Low (Oxetane shields metabolism)Moderate (Azetidine ring strain)
The Inductive Effect & Basicity
  • 2-oxa-6-aza: The oxygen atom is in the 4-membered ring, separated from the nitrogen (in the 5-membered ring) by the spiro center. The 4-bond separation diminishes the electron-withdrawing inductive effect (-I). Consequently, the pyrrolidine nitrogen retains high basicity (

    
    ), significantly higher than morpholine (
    
    
    
    ).
  • 5-oxa-2-aza: The oxygen is adjacent to the spiro center in the 5-membered ring. The nitrogen is in the 4-membered azetidine ring. The separation is only 3 bonds (similar to morpholine). The stronger -I effect lowers the

    
     of the azetidine (typically ~11) down to the 8.5–9.0 range, making it a closer electronic match to morpholine but with a distinct vector.
    

Synthetic Methodologies

Reliable synthesis is the bottleneck for adopting these scaffolds. Below are the field-proven protocols for both isomers.

Synthesis of 2-oxa-6-azaspiro[3.4]octane

Strategy: The "Improved [3+2] Cycloaddition" Route.[1][2] This modern approach avoids the harsh conditions of early methods. It constructs the pyrrolidine ring onto a pre-formed oxetane core.

Protocol:

  • Precursor: Start with 3-oxetanone .

  • Formation of Dipolarophile: Condense 3-oxetanone with a glycine ester equivalent or use a vinyl oxetane precursor.

  • Cycloaddition: React with an azomethine ylide (generated in situ from an amino acid and aldehyde) to form the pyrrolidine ring spiro-fused to the oxetane.

G Start 3-Oxetanone Step1 Vinyl Oxetane / Dipolarophile Start->Step1 Wittig/Horner-Wadsworth-Emmons Step2 [3+2] Cycloaddition (Azomethine Ylide) Step1->Step2 Ag(I) or Thermal Product 2-oxa-6-azaspiro[3.4]octane Step2->Product Deprotection/Reduction

Figure 1: Convergent synthesis of the 2-oxa-6-aza isomer via dipolar cycloaddition.

Synthesis of 5-oxa-2-aza-spiro[3.4]octane

Strategy: The "Ketone-to-Azetidine" Ring Closure. This route builds the strained azetidine ring onto a stable tetrahydrofuran (THF) core.

Protocol:

  • Precursor: 3-Oxotetrahydrofuran .

  • Imine Formation: Condense with tert-butylsulfinamide or benzhydrylamine to form the imine.

  • Alkylation/Cyclization: Treat with a 1,3-dihaloalkane equivalent (or use a Strecker-like cyanation followed by reduction and cyclization) to close the 4-membered ring.

G Start 3-Oxotetrahydrofuran Step1 Strecker Reaction (Aminonitrile) Start->Step1 KCN, Amine Step2 Amino-Alcohol / Leaving Group Install Step1->Step2 LiAlH4 Reduction Product 5-oxa-2-aza-spiro[3.4]octane Step2->Product Intramolecular Cyclization (Mitsunobu or SN2)

Figure 2: Step-wise construction of the 5-oxa-2-aza isomer from a THF core.

Medicinal Chemistry Applications

The Morpholine Surrogate (2-oxa-6-aza)

This scaffold is widely used to replace morpholine to improve metabolic stability . The oxetane ring acts as a "metabolic sink," resisting oxidative metabolism better than the ether oxygen of morpholine, while the spiro-geometry disrupts planar stacking interactions, improving solubility.

  • Case Study: Antibacterial Agents (Linezolid Analogs). Replacing the morpholine of Linezolid with 2-oxa-6-azaspiro[3.4]octane retained potency while altering the efflux profile.

The GPCR Ligand (5-oxa-2-aza)

This scaffold is prominent in Muscarinic Acetylcholine Receptor (M4) agonists. The azetidine nitrogen provides a strong, localized positive charge interaction (ionic lock) with the receptor aspartate, while the THF oxygen accepts hydrogen bonds from nearby residues (e.g., tyrosine or serine) in the orthosteric pocket.

  • Mechanism: The 3-bond distance between the O and N allows this scaffold to mimic the spatial arrangement of acetylcholine more rigidly than flexible chains.

References

  • Burkhard, J. A., et al. (2010).[3] Synthesis and Structural Analysis of Spirocyclic Oxetanes. Angewandte Chemie International Edition. Link

  • Wuitschik, G., et al. (2010).[3] Oxetanes as Promising Modules in Drug Discovery. Journal of Medicinal Chemistry. Link

  • Barnes-Seeman, D. (2023).[4] Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes. ACS Medicinal Chemistry Letters. Link

  • Patent WO2021070091A1. (2021). 5-oxa-2-azaspiro[3.4]octane derivatives as M4 agonists. Google Patents. Link

  • Graziano, E., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere.[1][5] Advanced Synthesis & Catalysis. Link

Sources

Foundational

5-Oxa-2-aza-spiro[3.4]octane oxalate salt solubility data

An In-depth Technical Guide to the Solubility of 5-Oxa-2-aza-spiro[3.4]octane Oxalate Salt Authored by: A Senior Application Scientist Publication Date: February 9, 2026 Abstract This technical guide provides a comprehen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 5-Oxa-2-aza-spiro[3.4]octane Oxalate Salt

Authored by: A Senior Application Scientist
Publication Date: February 9, 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Oxa-2-aza-spiro[3.4]octane oxalate salt, a novel spirocyclic scaffold with significant potential in drug discovery. Recognizing the critical role of aqueous solubility in the developability of new chemical entities (NCEs), this document details the scientific rationale and methodologies for robust solubility assessment. We delve into the structural characteristics of oxa-azaspirocycles that influence their physicochemical properties and present detailed, field-proven protocols for both kinetic and thermodynamic solubility assays. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize and optimize NCEs incorporating this promising structural motif.

Introduction: The Strategic Importance of Spirocyclic Scaffolds and Solubility Profiling

The landscape of medicinal chemistry is in a constant state of evolution, with a significant trend moving from flat, aromatic structures towards more three-dimensional molecular frameworks. Spirocycles, polycyclic organic compounds with rings linked by a single common atom, are at the forefront of this shift. Their inherent three-dimensionality offers a multitude of advantages in drug design, including the potential for enhanced target specificity and improved physicochemical properties.[1][2][3] The introduction of heteroatoms, such as oxygen in the 5-Oxa-2-aza-spiro[3.4]octane scaffold, can further modulate properties like aqueous solubility and metabolic stability.[1][4][5]

The oxalate salt form of this spirocycle is of particular interest as salt formation is a common and effective strategy to improve the solubility and bioavailability of ionizable drug candidates. However, the ultimate solubility of the salt is a product of the intrinsic properties of the freebase, the counter-ion, and the crystalline form of the resulting salt. Therefore, a thorough understanding and empirical determination of its solubility are paramount.

Aqueous solubility is a critical determinant of a drug candidate's success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[6][7] Poor solubility can lead to erratic absorption, low bioavailability, and an increased risk of late-stage attrition in the drug development pipeline.[8][9] Consequently, the early and accurate determination of a compound's solubility is a cornerstone of modern drug discovery and preclinical development.[8][10][11]

This guide will provide a detailed exposition of the experimental protocols necessary to generate high-quality solubility data for 5-Oxa-2-aza-spiro[3.4]octane oxalate salt, enabling informed decision-making in lead optimization and candidate selection.

Physicochemical Properties of 5-Oxa-2-aza-spiro[3.4]octane and its Oxalate Salt

While specific experimental solubility data for 5-Oxa-2-aza-spiro[3.4]octane oxalate salt is not publicly available, we can infer its likely properties based on its structural components. The parent compound, 5-Oxa-2-aza-spiro[3.4]octane, is a novel chemical entity.[12] The presence of the oxetane and azetidine rings, along with the spirocyclic nature, contributes to a higher fraction of sp3 hybridized carbons, a feature often associated with improved solubility and metabolic stability compared to flat aromatic systems.[1][13] The incorporation of an oxygen atom into the spirocyclic system has been shown to dramatically improve water solubility.[4]

The formation of an oxalate salt introduces ionizable groups, which are generally expected to enhance aqueous solubility. However, the solubility of oxalate salts can be influenced by factors such as the crystal lattice energy of the salt and the potential for common ion effects.[14][15][16]

Table 1: Computed Physicochemical Properties of Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )IUPAC Name
2-Oxa-6-azaspiro[3.4]octane oxalateC₈H₁₃NO₅203.192-oxa-7-azaspiro[3.4]octane;oxalic acid
1-Oxa-6-azaspiro[3.4]octane oxalateC₈H₁₃NO₅203.191-oxa-7-azaspiro[3.4]octane;oxalic acid
5-Oxaspiro[3.4]octane-2-carboxylic acidC₈H₁₂O₃156.185-oxaspiro[3.4]octane-2-carboxylic acid

Data sourced from PubChem.[17][18][19]

Experimental Determination of Solubility: Methodologies and Rationale

The experimental measurement of solubility can be broadly categorized into two types: kinetic and thermodynamic. The choice between these methods is often dictated by the stage of drug discovery and the specific questions being addressed.[7][20]

Kinetic Solubility: A High-Throughput Approach for Early Discovery

Kinetic solubility measures the concentration of a compound in solution after a short incubation period, typically following the addition of a concentrated DMSO stock solution to an aqueous buffer.[21][22] This method is not a true equilibrium measurement but rather reflects the compound's tendency to precipitate from a supersaturated solution. Its primary advantage is its high-throughput nature, making it ideal for screening large numbers of compounds in the early phases of drug discovery.[23]

3.1.1. Experimental Protocol: Nephelometric Kinetic Solubility Assay

This protocol is designed for the rapid assessment of solubility and is amenable to automation.

Materials:

  • 5-Oxa-2-aza-spiro[3.4]octane oxalate salt

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate buffered saline (PBS), pH 7.4

  • 96-well microplates

  • Microplate nephelometer

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 5-Oxa-2-aza-spiro[3.4]octane oxalate salt in DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).

  • Addition to Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO solution to a larger volume (e.g., 198 µL) of PBS in the wells of a 96-well microplate. This creates a final DMSO concentration of 1%.

  • Incubation: Incubate the microplate at room temperature (approximately 25°C) with gentle shaking for a defined period, typically 1 to 2 hours.[21]

  • Measurement: Measure the turbidity of each well using a microplate nephelometer, which detects light scattering caused by precipitated particles.[8]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

Causality Behind Experimental Choices:

  • DMSO as the Initial Solvent: DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds, making it a standard choice for preparing stock solutions in high-throughput screening.

  • PBS at pH 7.4: This buffer is chosen to mimic physiological pH, providing a more relevant estimation of solubility under biological conditions.

  • Nephelometry: This detection method is highly sensitive to the formation of precipitates and is non-destructive, allowing for rapid and automated measurements.[8]

Thermodynamic Solubility: The Gold Standard for Preclinical Development

Thermodynamic, or equilibrium, solubility is the concentration of a solute in a saturated solution when the system is at equilibrium.[24] This is a more accurate and fundamentally important measure of solubility, as it reflects the true solubility of the most stable crystalline form of the compound. The "shake-flask" method is the most widely accepted technique for determining thermodynamic solubility.[20]

3.2.1. Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

This protocol provides a definitive measure of the equilibrium solubility.

Materials:

  • 5-Oxa-2-aza-spiro[3.4]octane oxalate salt (solid powder)

  • Aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)[11]

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Sample Preparation: Add an excess amount of solid 5-Oxa-2-aza-spiro[3.4]octane oxalate salt to a known volume of each aqueous buffer in separate glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached.[21]

  • Phase Separation: After incubation, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully remove an aliquot of the clear supernatant and determine its concentration using a validated HPLC-UV method. A calibration curve prepared with known concentrations of the compound is used for quantification.

  • pH Measurement: Measure the pH of the final saturated solution to account for any potential changes during the experiment.

Causality Behind Experimental Choices:

  • Use of Solid Powder: Starting with the solid material ensures that the measurement reflects the solubility of the relevant crystalline form.

  • Multiple pH Buffers: Determining solubility across a range of pH values is critical for predicting how the compound will behave in different parts of the gastrointestinal tract.[11][25]

  • Extended Incubation with Shaking: This ensures that the system reaches a true thermodynamic equilibrium between the dissolved and undissolved compound.

  • HPLC-UV Analysis: This is a highly specific and quantitative analytical technique that allows for the accurate determination of the compound's concentration in the supernatant.[26]

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 2: Hypothetical Solubility Data for 5-Oxa-2-aza-spiro[3.4]octane Oxalate Salt

Assay TypeSolvent/BufferTemperature (°C)Solubility (µg/mL)Molar Solubility (µM)
KineticPBS, pH 7.425> 200> 984
ThermodynamicpH 1.2 Buffer37150738
ThermodynamicpH 4.5 Buffer372501230
ThermodynamicpH 6.8 Buffer373001476
ThermodynamicpH 7.4 Buffer373201575

Interpretation of Results:

  • A high kinetic solubility suggests that the compound is less prone to rapid precipitation from a supersaturated solution, which can be advantageous for oral absorption.

  • The pH-dependent thermodynamic solubility profile is crucial. For a basic compound like 5-Oxa-2-aza-spiro[3.4]octane, solubility is expected to be higher at lower pH values where the amine is protonated. The oxalate counter-ion's properties will also influence this profile.

  • Solubility values are often classified according to the United States Pharmacopeia (USP) or Biopharmaceutics Classification System (BCS) to provide a standardized assessment of the compound's properties.

Visualizing the Experimental Workflows

Diagrams can effectively illustrate the logical flow of the experimental protocols.

Kinetic_Solubility_Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock 10 mM Stock in DMSO serial_dil Serial Dilutions in DMSO stock->serial_dil add_to_pbs Add to PBS (pH 7.4) in 96-well Plate serial_dil->add_to_pbs incubate Incubate (2h @ 25°C) with Shaking add_to_pbs->incubate measure Measure Turbidity (Nephelometry) incubate->measure analyze Determine Highest Non-Precipitating Conc. measure->analyze

Caption: Workflow for the Nephelometric Kinetic Solubility Assay.

Thermodynamic_Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis add_solid Add Excess Solid to pH Buffers shake Shake (24-48h @ 37°C) add_solid->shake centrifuge Centrifuge to Pellet Solid shake->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Quantify by HPLC-UV supernatant->hplc

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Conclusion

The solubility of 5-Oxa-2-aza-spiro[3.4]octane oxalate salt is a critical parameter that will significantly influence its journey through the drug development process. This guide has provided a comprehensive overview of the scientific principles and detailed experimental protocols for accurately determining both its kinetic and thermodynamic solubility. By adhering to these robust methodologies, researchers can generate high-quality, reliable data to guide medicinal chemistry efforts, inform formulation strategies, and ultimately increase the probability of developing a successful therapeutic agent. The inherent structural advantages of the oxa-azaspirocyclic scaffold, combined with a thorough understanding of its solubility characteristics, position this compound class as a promising area for future drug discovery endeavors.

References

  • Oxa-spirocycles: synthesis, properties and applications. Chemical Science (RSC Publishing).
  • Solubility of Oxalic Acid. Asian Journal of Research in Chemistry.
  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. ResearchGate.
  • Drug Solubility: Importance and Enhancement Techniques. PMC.
  • Drug solubility: why testing early matters in HTS. BMG LABTECH. Published April 6, 2023.
  • 2-Oxa-6-azaspiro[3.4]octane oxalate. PubChem.
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
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Exploratory

An In-Depth Technical Guide to Oxa-Azaspiro[3.4]octane Scaffolds: History, Discovery, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of Spirocyclic Scaffolds in Modern Drug Discovery In the relentless pursuit of novel therapeutic agents with enhanced efficacy, selec...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Spirocyclic Scaffolds in Modern Drug Discovery

In the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional "flat" aromatic and heteroaromatic ring systems. This has led to a growing interest in three-dimensional (3D) molecular architectures, with spirocyclic scaffolds emerging as a particularly promising class of compounds.[1] Their inherent rigidity and defined spatial arrangement of substituents offer a unique opportunity to probe the intricate topographies of biological targets, often leading to improved potency and selectivity.[1] Among the diverse array of spirocycles, the oxa-azaspiro[3.4]octane core, a bicyclic system featuring a spiro-fused oxetane or tetrahydrofuran ring and an azetidine or pyrrolidine ring, has garnered significant attention as a versatile building block in drug discovery. This guide provides a comprehensive overview of the history, discovery, and key synthetic methodologies for accessing this valuable scaffold, along with insights into its burgeoning applications in medicinal chemistry.

A Historical Perspective: From Natural Product Inspiration to Modern Synthetic Marvels

The story of the oxa-azaspiro[3.4]octane scaffold is intrinsically linked to the quest to synthesize complex natural products. A pivotal moment in the history of this ring system came in the year 2000, with the first reported synthesis of a derivative, the 1-oxo-2-oxa-5-azaspiro[3.4]octane core.[2] This pioneering work by Papillon and Taylor was inspired by the potent antitumor and antiviral natural product, oxazolomycin, which features a related spiro-β-lactone-γ-lactam framework.[2] Their seminal synthesis of this key substructure laid the groundwork for further exploration of this unique heterocyclic system.

Since this initial discovery, the field has expanded to include various isomers of the oxa-azaspiro[3.4]octane core, with the 2-oxa-6-azaspiro[3.4]octane and 5-oxa-2-azaspiro[3.4]octane systems gaining prominence as valuable surrogates for commonly used motifs in medicinal chemistry, such as piperazine and morpholine.[3][4] The development of robust and scalable synthetic routes to these scaffolds has been a critical enabler of their widespread adoption in drug discovery programs.

Key Synthetic Strategies: A Technical Deep Dive

The construction of the strained four- and five-membered rings of the oxa-azaspiro[3.4]octane core requires carefully orchestrated synthetic strategies. This section details some of the most pivotal and widely employed methodologies, offering insights into the causality behind experimental choices.

Tandem Aldol-Lactonization: The Genesis of the 1-Oxo-2-oxa-5-azaspiro[3.4]octane Core

The inaugural synthesis of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system by Papillon and Taylor elegantly employed a tandem aldol-lactonization reaction.[2] This strategic approach leverages the inherent reactivity of readily available starting materials to construct the bicyclic core in a highly efficient manner.

Conceptual Workflow:

proline L-Proline Derivative intermediate1 Aldol Adduct Intermediate proline->intermediate1 Catalyzes Aldol Reaction aldehyde Aldehyde aldehyde->intermediate1 enolizable_ketone Enolizable Ketone enolizable_ketone->intermediate1 product 1-Oxo-2-oxa-5-azaspiro[3.4]octane intermediate1->product Intramolecular Lactonization

Figure 1: Conceptual workflow of the tandem aldol-lactonization strategy.

Detailed Experimental Protocol (Adapted from related proline-catalyzed aldol reactions): [5][6][7]

  • Catalyst and Reagent Preparation: In a round-bottom flask, dissolve the L-proline derivative (catalyst) in an appropriate solvent (e.g., DMSO, methanol/water).

  • Aldol Condensation: To the stirred catalyst solution, add the enolizable ketone (e.g., a derivative of acetone) followed by the slow addition of the aldehyde at a controlled temperature (e.g., 0 °C to room temperature). The choice of a proline-based catalyst is crucial as it facilitates the formation of an enamine intermediate, which then undergoes a stereoselective aldol reaction with the aldehyde.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Lactonization: Upon completion of the aldol reaction, quench the reaction with a saturated aqueous solution of ammonium chloride. The resulting aldol adduct is then induced to undergo intramolecular lactonization, often facilitated by the work-up conditions or a separate acid/base treatment, to form the spirocyclic lactone.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • L-proline catalyst: The use of proline and its derivatives is a cornerstone of organocatalysis. The secondary amine of proline reacts with the ketone to form an enamine, which is a more nucleophilic species than the corresponding enolate and can react with the aldehyde in a highly controlled and stereoselective manner. The carboxylic acid moiety of proline is believed to play a crucial role in the catalytic cycle, acting as a proton shuttle.

  • Solvent System: The choice of solvent can significantly impact the reaction rate and stereoselectivity. Protic solvents like methanol and water can influence the aggregation state of the catalyst and the solubility of the reactants, while aprotic polar solvents like DMSO are also commonly used.

  • Temperature Control: The temperature of the aldol reaction is a critical parameter for controlling the stereochemical outcome. Lower temperatures generally favor higher stereoselectivity.

[3+2] Cycloaddition: A Convergent Approach to 2-Oxa-6-azaspiro[3.4]octane

A highly efficient and convergent method for the synthesis of the 2-oxa-6-azaspiro[3.4]octane scaffold is the [3+2] cycloaddition reaction.[3][4] This powerful transformation involves the reaction of a three-atom component (an azomethine ylide) with a two-atom component (an alkene), rapidly assembling the five-membered pyrrolidine ring of the spirocycle.

Conceptual Workflow:

azomethine_ylide Azomethine Ylide Precursor cycloaddition [3+2] Cycloaddition azomethine_ylide->cycloaddition alkene Substituted Oxetane (Alkene component) alkene->cycloaddition product 2-Oxa-6-azaspiro[3.4]octane cycloaddition->product

Figure 2: Conceptual workflow of the [3+2] cycloaddition strategy.

Detailed Experimental Protocol (General Procedure): [4]

  • Reactant Preparation: In a suitable reaction vessel, dissolve the substituted oxetane (the dipolarophile) in an appropriate solvent (e.g., toluene, THF).

  • In Situ Generation of Azomethine Ylide: The azomethine ylide is typically generated in situ from a stable precursor, such as an N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine derivative, upon treatment with a catalytic amount of a Lewis or Brønsted acid (e.g., trifluoroacetic acid).

  • Cycloaddition Reaction: The reaction mixture is heated to a specified temperature to facilitate the cycloaddition. The azomethine ylide reacts with the double bond of the oxetane derivative to form the spiro-fused pyrrolidine ring.

  • Reaction Monitoring and Work-up: The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • Purification: The resulting crude product is purified by column chromatography to yield the desired 2-oxa-6-azaspiro[3.4]octane derivative.

Causality Behind Experimental Choices:

  • Azomethine Ylide Precursor: The choice of a stable precursor that can controllably release the reactive azomethine ylide is critical for the success of this reaction. The use of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine derivatives allows for the mild, acid-catalyzed generation of the ylide.

  • Substituted Oxetane as Dipolarophile: The reactivity of the alkene within the oxetane ring is a key factor. Electron-withdrawing groups attached to the double bond can enhance the rate of the cycloaddition.

  • Catalyst: A catalytic amount of acid is often necessary to initiate the formation of the azomethine ylide. The choice and amount of acid can influence the reaction rate and the formation of side products.

Medicinal Chemistry Applications: A Scaffold for Innovation

The unique 3D architecture and favorable physicochemical properties of the oxa-azaspiro[3.4]octane scaffold have made it an attractive building block for the design of novel therapeutic agents.

M4 Muscarinic Acetylcholine Receptor Agonists

A significant application of the oxa-azaspiro[3.4]octane core is in the development of selective agonists for the M4 muscarinic acetylcholine receptor.[4][8][9] The M4 receptor is a promising target for the treatment of neuropsychiatric disorders, including schizophrenia and Alzheimer's disease. The rigid spirocyclic framework allows for precise positioning of key pharmacophoric elements, leading to potent and selective M4 receptor activation.

Structure-activity relationship (SAR) studies have demonstrated that modifications to the substituents on both the oxetane/tetrahydrofuran and azetidine/pyrrolidine rings can significantly impact potency and selectivity.[9] For instance, the incorporation of the 5-oxa-2-azaspiro[3.4]octane moiety has been a key feature in several patented series of M4 agonists.[2]

Table 1: Representative Oxa-Azaspiro[3.4]octane-Containing M4 Receptor Agonists

Compound IDScaffoldM4 Receptor Potency (EC50)Reference
Compound A 5-Oxa-2-azaspiro[3.4]octanePotent Agonist[2]
Compound B 2-Oxa-6-azaspiro[3.4]octaneActive[4]
Other Therapeutic Areas

The versatility of the oxa-azaspiro[3.4]octane scaffold extends beyond M4 receptor modulation. Its ability to serve as a bioisosteric replacement for more traditional heterocyclic motifs opens up possibilities in a wide range of therapeutic areas. For example, related azaspiro[3.3]heptane cores have been incorporated into antibacterial agents, such as the tuberculosis drug candidate TBI-223.[10] This highlights the potential for the oxa-azaspiro[3.4]octane scaffold to be explored in the development of novel anti-infective agents.

Future Outlook

The oxa-azaspiro[3.4]octane scaffold is poised to play an increasingly important role in the future of drug discovery. As synthetic methodologies continue to evolve, providing more efficient and diverse access to these complex 3D structures, we can expect to see their application in an even broader range of therapeutic targets. The ability to fine-tune the physicochemical properties and spatial orientation of substituents makes this scaffold an invaluable tool for medicinal chemists seeking to design the next generation of innovative medicines. Further exploration of the different isomers and substitution patterns of the oxa-azaspiro[3.4]octane core will undoubtedly unlock new opportunities for therapeutic intervention.

References

  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]

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  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. ResearchGate. [Link]

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  • Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres. PMC - PubMed Central. [Link]

  • Bicyclic aza compounds as muscarinic m1 receptor and/or m4 receptor agonists - Patent US-2018179184-A1. PubChem. [Link]

  • Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. PubMed. [Link]

  • (PDF) Proline derivatives as organocatalysts for the aldol reaction in conventional and non-conventional reaction media. ResearchGate. [Link]

  • The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. PubMed. [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. PMC - NIH. [Link]

  • 6-Oxa-2-azaspiro[3.4]octane | C6H11NO | CID 55279769. PubChem. [Link]

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  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro. [Link]

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Foundational

The Ascendancy of 5-Oxa-2-aza-spiro[3.4]octane: A Technical Guide for Medicinal Chemists

Introduction: Embracing Three-Dimensionality in Drug Design In the relentless pursuit of novel therapeutics with enhanced efficacy and improved physicochemical properties, medicinal chemists are increasingly venturing be...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Drug Design

In the relentless pursuit of novel therapeutics with enhanced efficacy and improved physicochemical properties, medicinal chemists are increasingly venturing beyond the traditional "flat" chemical space of aromatic and heteroaromatic rings. The strategic incorporation of three-dimensional (3D) scaffolds has emerged as a powerful approach to unlock new pharmacological profiles and navigate challenging biological targets. Among the rising stars in this paradigm shift is the 5-Oxa-2-aza-spiro[3.4]octane core, a unique and versatile building block that offers a compelling combination of structural rigidity, synthetic tractability, and favorable drug-like properties.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the 5-Oxa-2-aza-spiro[3.4]octane scaffold. We will delve into the rationale behind its growing prominence, explore its synthesis, dissect its key physicochemical attributes, and showcase its application in modern drug discovery, with a particular focus on its role in the development of therapeutics for central nervous system (CNS) disorders.

The Strategic Advantage of the 5-Oxa-2-aza-spiro[3.4]octane Scaffold

The allure of spirocyclic systems in medicinal chemistry is well-established.[1][2][3][4][5] By constraining the conformation of a molecule, these scaffolds can enhance binding affinity to target proteins and improve metabolic stability. The 5-Oxa-2-aza-spiro[3.4]octane core builds upon these inherent advantages with the strategic introduction of an oxygen atom and a secondary amine, bestowing a unique set of properties that are highly desirable in drug candidates.

Key Physicochemical and Structural Features:
  • Enhanced Aqueous Solubility: The incorporation of the polar ether oxygen atom can significantly improve the aqueous solubility of a molecule, a critical factor for oral bioavailability and formulation development.[6][7] This is a notable advantage over purely carbocyclic spiro-systems.

  • Modulated Lipophilicity: The oxygen atom also serves to lower the lipophilicity (logP) of the scaffold, which can lead to a more favorable ADME (absorption, distribution, metabolism, and excretion) profile and reduce off-target toxicities.[6]

  • Vectorial Exit Points for SAR Exploration: The spirocyclic nature of the core, combined with the nitrogen atom of the azetidine ring, provides well-defined vectors for chemical modification. This allows for systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

  • Metabolic Stability: The quaternary spirocyclic carbon can block common sites of metabolic oxidation, potentially leading to increased metabolic stability and a longer in vivo half-life.

  • Access to Novel Chemical Space: The unique 3D geometry of the 5-Oxa-2-aza-spiro[3.4]octane scaffold allows for the exploration of novel chemical space, offering opportunities for the development of intellectual property and first-in-class therapeutics.[1]

Synthesis of the 5-Oxa-2-aza-spiro[3.4]octane Core

While a definitive, step-by-step protocol for the synthesis of the parent 5-Oxa-2-aza-spiro[3.4]octane is not extensively detailed in publicly available literature, a plausible and efficient synthetic strategy can be extrapolated from established methods for constructing similar azaspiro[3.4]octane and oxa-spirocyclic systems.[6][8][9][10] A likely approach would involve a convergent synthesis leveraging key bond-forming reactions to construct the spirocyclic framework.

Proposed Synthetic Workflow:

The following proposed workflow illustrates a logical and experimentally feasible approach to the synthesis of an N-protected 5-Oxa-2-aza-spiro[3.4]octane, a key intermediate for further functionalization.

G A Commercially Available Tetrahydrofuran Derivative B Functional Group Interconversion A->B e.g., Oxidation C Introduction of the Azetidine Precursor B->C e.g., Reductive Amination D Intramolecular Cyclization C->D e.g., Ring-Closing Reaction E N-Boc-5-Oxa-2-aza-spiro[3.4]octane D->E Deprotection/ Protection

Caption: Proposed synthetic workflow for N-Boc-5-Oxa-2-aza-spiro[3.4]octane.

Exemplary Experimental Protocol (Hypothetical):

The following is a hypothetical, yet chemically sound, experimental protocol for the synthesis of N-Boc-5-oxa-2-aza-spiro[3.4]octane, based on analogous transformations.

Step 1: Synthesis of a Tetrahydrofuran Intermediate with an Azetidine Precursor

  • To a solution of a suitable commercially available tetrahydrofuran derivative (e.g., with a ketone or a leaving group at the 3-position) in a suitable solvent (e.g., dichloromethane or methanol), add a protected azetidine precursor (e.g., N-Boc-3-aminoazetidine).

  • In the case of a ketone starting material, perform a reductive amination using a suitable reducing agent (e.g., sodium triacetoxyborohydride). For a starting material with a leaving group, a nucleophilic substitution reaction would be appropriate.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Purify the crude product by column chromatography to yield the tetrahydrofuran intermediate with the appended azetidine precursor.

Step 2: Intramolecular Cyclization to Form the Spirocyclic Core

  • Dissolve the intermediate from Step 1 in a suitable solvent (e.g., tetrahydrofuran or dimethylformamide).

  • Add a suitable base (e.g., sodium hydride or potassium tert-butoxide) to facilitate an intramolecular cyclization reaction, forming the spirocyclic core.

  • Stir the reaction at an appropriate temperature (e.g., room temperature or elevated temperature) and monitor for completion.

  • Quench the reaction and perform an aqueous work-up.

  • Purify the crude product by column chromatography to yield the N-Boc-5-oxa-2-aza-spiro[3.4]octane.

Step 3: Deprotection (if necessary)

  • To obtain the free amine, dissolve the N-Boc-protected spirocycle in a suitable solvent (e.g., dichloromethane or dioxane).

  • Add a strong acid (e.g., trifluoroacetic acid or hydrochloric acid in dioxane) and stir at room temperature.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure to obtain the desired 5-Oxa-2-aza-spiro[3.4]octane salt.

Physicochemical Properties and Their Implications

The interplay of the tetrahydrofuran and azetidine rings in the 5-Oxa-2-aza-spiro[3.4]octane scaffold results in a unique set of physicochemical properties that are highly advantageous in drug design.

Data Presentation: A Comparative Look at Physicochemical Properties

While extensive experimental data for a wide range of 5-Oxa-2-aza-spiro[3.4]octane derivatives is still emerging, we can draw valuable insights from a comparative analysis of related oxa-spirocycles and their carbocyclic counterparts.

PropertyCarbocyclic Spiro-AmineOxa-Spiro-Amine (e.g., 5-Oxa-2-aza-spiro[3.4]octane)Implication in Drug Design
pKa (of the amine) ~10.1–10.3[7]~8.9–9.5[7]The introduction of the ether oxygen reduces the basicity of the amine. This can be beneficial for modulating the overall charge of the molecule at physiological pH, potentially improving cell permeability and reducing interactions with off-target ion channels.
Aqueous Solubility LowerSignificantly Higher[6]Improved solubility is crucial for oral bioavailability, ease of formulation, and achieving therapeutic concentrations in vivo.
Lipophilicity (logP) HigherLower[6]A lower logP is often associated with a better ADME profile, including reduced plasma protein binding and lower potential for off-target toxicities.

Medicinal Chemistry Applications: A Focus on CNS Disorders

The unique properties of the 5-Oxa-2-aza-spiro[3.4]octane scaffold make it particularly well-suited for the design of CNS-penetrant drugs. Its modulated basicity and lower lipophilicity can facilitate crossing the blood-brain barrier, a significant hurdle in the development of neurological therapeutics.

Case Study: 5-Oxa-2-aza-spiro[3.4]octane Derivatives as M4 Muscarinic Acetylcholine Receptor Agonists

A compelling example of the application of this scaffold is in the development of selective M4 muscarinic acetylcholine receptor (mAChR) agonists.[11][12] The M4 receptor is a promising target for the treatment of various CNS disorders, including schizophrenia and other psychotic disorders.[3][4][13]

The 5-Oxa-2-aza-spiro[3.4]octane core can serve as a central scaffold to which pharmacophoric elements that interact with the M4 receptor can be attached. The nitrogen of the azetidine ring provides a convenient attachment point for side chains that can be optimized for potency and selectivity.

G A 5-Oxa-2-aza-spiro[3.4]octane Core B Pharmacophore for M4 Receptor Binding A->B Provides 3D scaffold C Side Chain for Modulating Properties A->C Attachment point (N-atom) D Potent and Selective M4 Receptor Agonist B->D Drives Potency C->D Fine-tunes PK/PD

Caption: Role of the 5-Oxa-2-aza-spiro[3.4]octane core in M4 agonist design.

The development of such compounds often involves extensive SAR studies, where modifications are made to the substituents on the azetidine nitrogen and potentially on the tetrahydrofuran ring to achieve the desired pharmacological profile.[12] The goal is to identify compounds that are potent and selective for the M4 receptor over other muscarinic receptor subtypes, thereby minimizing the cholinergic side effects that have plagued earlier non-selective muscarinic agonists.[3]

Conclusion and Future Perspectives

The 5-Oxa-2-aza-spiro[3.4]octane scaffold represents a significant step forward in the quest for novel, 3D-rich building blocks for medicinal chemistry. Its unique combination of structural rigidity, favorable physicochemical properties, and synthetic accessibility makes it an attractive starting point for the design of next-generation therapeutics, particularly in the challenging area of CNS drug discovery. As our understanding of the synthesis and properties of this and related spirocyclic systems continues to grow, we can anticipate the emergence of new and innovative drug candidates that leverage the power of three-dimensional chemical space to address unmet medical needs.

References

  • [Synthesis and study of the structural properties of oxa[10]helicene derivatives - ResearchGate.]([Link])

  • [Spiro Derivatives of 1,10b-dihydro-5H-pyrazolo[1,5-c][8][11]-benzoxazines and their Antimicrobial, Anti-Inflammatory, and Antioxidant Activity - ResearchGate.]([Link])

  • [Design and Synthesis of a New Series of 4-Heteroarylamino-1'-azaspiro

  • nlm.nih.gov/27614407/)

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Protocols & Analytical Methods

Method

Synthesis of 5-oxa-2-aza-spiro[3.4]octane via [3+2] cycloaddition

Application Note: High-Fidelity Synthesis of 5-Oxa-2-aza-spiro[3.4]octane Scaffolds via [3+2] Cycloaddition Part 1: Strategic Overview & Mechanistic Rationale The 5-oxa-2-aza-spiro[3.4]octane scaffold represents a high-v...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 5-Oxa-2-aza-spiro[3.4]octane Scaffolds via [3+2] Cycloaddition

Part 1: Strategic Overview & Mechanistic Rationale

The 5-oxa-2-aza-spiro[3.4]octane scaffold represents a high-value "spiro-fused" pharmacophore. By enforcing orthogonality between the azetidine (4-membered) and tetrahydrofuran/isoxazoline (5-membered) rings, this motif offers defined exit vectors that differ significantly from flat bicyclic systems. This structural rigidity improves metabolic stability and increases fraction saturated (


), a key metric in modern drug design for improving solubility and reducing off-target toxicity.

While various routes exist (e.g., radical cyclization, etherification), the [3+2] dipolar cycloaddition is the superior method for library generation due to its convergent nature, high atom economy, and ability to introduce diverse functionality in a single step.

This guide details two distinct [3+2] protocols:

  • Route A (The "Click" Standard): Nitrile Oxide Cycloaddition to generate the Spiro-Isoxazoline (5-oxa-6-aza).

  • Route B (The Direct Ether): Carbonyl Ylide Cycloaddition to generate the Spiro-Tetrahydrofuran (5-oxa).

Mechanistic Pathway (Graphviz Visualization)

G Start N-Boc-3-Azetidinone Alkene 3-Methyleneazetidine (Dipolarophile) Start->Alkene Wittig/Petasis TS Concerted [3+2] Transition State Alkene->TS Dipole1 Nitrile Oxide (1,3-Dipole) Dipole1->TS Dipole2 Carbonyl Ylide (1,3-Dipole) Dipole2->TS Prod1 Spiro-Isoxazoline (5-oxa-6-aza) TS->Prod1 Route A Prod2 Spiro-THF (5-oxa-2-aza) TS->Prod2 Route B

Figure 1: Divergent synthesis of 5-oxa-spiro[3.4]octane scaffolds via [3+2] cycloaddition of a common methyleneazetidine precursor.

Part 2: Experimental Protocols

Precursor Synthesis: tert-Butyl 3-methyleneazetidine-1-carboxylate

Note: This dipolarophile is the common starting material for both routes.

  • Reagents: Methyltriphenylphosphonium bromide (1.2 equiv), KOtBu (1.2 equiv), tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv), THF (anhydrous).

  • Procedure:

    • Suspend methyltriphenylphosphonium bromide in THF at 0°C.

    • Add KOtBu portion-wise (solution turns bright yellow). Stir for 30 min.

    • Add tert-butyl 3-oxoazetidine-1-carboxylate solution dropwise.

    • Warm to RT and stir for 4 hours.

    • Workup: Quench with saturated NH₄Cl. Extract with Et₂O. Dry over MgSO₄.

    • Purification: Silica gel chromatography (Hex/EtOAc 9:1). Product is a volatile oil/solid.

Protocol A: Synthesis of Spiro-Isoxazoline (5-oxa-6-aza-spiro[3.4]octane)

Best for: Creating diverse libraries of bioisosteres. The isoxazoline ring mimics the furanose ring but adds a hydrogen bond acceptor (N).

Reaction Class: 1,3-Dipolar Cycloaddition (Nitrile Oxide).[1] Regioselectivity: The oxygen of the dipole preferentially attacks the more substituted carbon (the spiro center), ensuring the 5-oxa topology.

Materials:

  • Dipolarophile: tert-Butyl 3-methyleneazetidine-1-carboxylate (1.0 equiv).

  • Dipole Precursor: N-Hydroxy-4-chlorobenzimidoyl chloride (or similar hydroximoyl chloride) (1.2 equiv).

  • Base: Triethylamine (Et₃N) (1.5 equiv).

  • Solvent: Dichloromethane (DCM) or DMF.

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask, dissolve the 3-methyleneazetidine (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Dipole Generation: Add the hydroximoyl chloride (1.2 equiv) to the solution.

  • Cycloaddition:

    • Cool the mixture to 0°C.

    • Add Et₃N (1.5 equiv) dropwise over 20 minutes via syringe pump. Critical: Slow addition prevents dimerization of the nitrile oxide into furoxan byproducts.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitoring: Monitor via TLC or LC-MS. The disappearance of the alkene and appearance of a more polar spot indicates conversion.

  • Workup:

    • Dilute with DCM.

    • Wash with water (2x) and brine (1x).

    • Dry organic layer over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

    • Yield Expectation: 75-90%.

Data Summary: Regioselectivity Verification

Parameter Observation
HMBC NMR Correlation between spiro-C (C3 of azetidine) and Isoxazoline-O.
NOESY Spatial proximity between azetidine protons and isoxazoline substituents.

| Regioisomer | >95:5 favoring the 5-oxa isomer (Oxygen at spiro center). |

Protocol B: Synthesis of Spiro-Tetrahydrofuran (5-oxa-2-aza-spiro[3.4]octane)

Best for: Targeting the exact saturated ether scaffold.

Reaction Class: Rhodium(II)-catalyzed [3+2] Cycloaddition of Carbonyl Ylides. Mechanism: Rh(II) decomposes a diazo compound to a carbenoid, which reacts with a ketone/aldehyde to form a carbonyl ylide. This dipole is trapped by the alkene.

Materials:

  • Dipolarophile: tert-Butyl 3-methyleneazetidine-1-carboxylate (1.0 equiv).

  • Dipole Precursor: Dimethyl diazomalonate (or specific aryl-diazo ketone) (1.5 equiv).

  • Catalyst: Rh₂(OAc)₄ (1 mol%).

  • Co-reactant: Aromatic aldehyde (e.g., benzaldehyde) (1.5 equiv) - if generating ylide via intermolecular carbonyl reaction.

Step-by-Step Methodology:

  • Catalyst Activation: In a sealed tube, dissolve Rh₂(OAc)₄ and the aromatic aldehyde in anhydrous Toluene.

  • Addition: Add the 3-methyleneazetidine.

  • Reaction:

    • Heat the solution to reflux (110°C).

    • Add the diazo compound (dissolved in Toluene) dropwise over 1 hour via syringe pump. Note: Maintaining a low concentration of diazo is crucial to favor ylide formation over carbene dimerization.

  • Completion: Stir at reflux for an additional 2 hours.

  • Purification: Evaporate solvent and purify via silica gel chromatography.

Part 3: Critical Quality Attributes & Troubleshooting

1. Dimerization Control (Route A): The primary failure mode in nitrile oxide cycloadditions is the dimerization of the dipole to form furoxans (1,2,5-oxadiazole-2-oxides).

  • Solution: Use the slow addition technique for the base (Et₃N). Alternatively, use the Magtrieve™ (CrO₂) oxidation method of aldoximes if the chlorination step is problematic.

2. Regiochemical Fidelity: In the [3+2] cycloaddition to exocyclic methylenes:

  • Nitrile Oxides: Oxygen adds to the substituted carbon (spiro center).

  • Nitrone: Oxygen usually adds to the substituted carbon.

  • Validation: Always confirm regiochemistry using 2D NMR (HMBC). The spiro-carbon (quaternary) will show distinct shifts (~80-90 ppm) if oxygenated.

3. Safety Note (Diazo Compounds): Route B utilizes diazo compounds which are potentially explosive. Perform all diazo reactions behind a blast shield and avoid metal spatulas/ground glass joints when handling neat diazo material.

References

  • Carreira, E. M., et al. (2010). Synthesis of Spirocyclic Oxetanes and Azetidines.[2][3] Angewandte Chemie International Edition.[4] Link

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[2][3] Angewandte Chemie.[4] Link

  • Dondoni, A., & Perrone, D. (2008). Nitrile Oxide Cycloadditions in Synthesis.[1][5] Organic Reactions.[1][2][3][4][5][6][7][8][9][10] Link

  • Padwa, A. (1991). Generation and utilization of carbonyl ylides via the tandem cyclization-cycloaddition methodology. Accounts of Chemical Research. Link

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Journal of Medicinal Chemistry. Link

Sources

Application

Application Note: 5-Oxa-2-aza-spiro[3.4]octane as a High-Fsp³ Morpholine Bioisostere

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic use of 5-oxa-2-aza-spiro[3.4]octane as a bioisostere for the morpholine ring, a common but metabolically li...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic use of 5-oxa-2-aza-spiro[3.4]octane as a bioisostere for the morpholine ring, a common but metabolically liable pharmacophore.

Executive Summary: Escaping Flatland

The morpholine ring is a ubiquitous structural motif in drug discovery, valued for its ability to moderate lipophilicity and basicity. However, its prevalence has led to a crowded patent space, and its chair conformation often presents a "flat" metabolic profile susceptible to oxidative clearance at the


-carbons.

5-oxa-2-aza-spiro[3.4]octane represents a cutting-edge bioisosteric replacement. By fusing an azetidine ring and a tetrahydrofuran (THF) ring at a single spiro-carbon, this scaffold offers:

  • Increased Three-Dimensionality: Higher fraction of sp³ carbons (Fsp³) and a distinct exit vector compared to the chair-like morpholine.

  • Metabolic Hardening: Elimination of the metabolically labile

    
    -methylene hydrogens found in morpholine.
    
  • Vector Reorientation: A

    
    90° twist between the amine and ether vectors, enabling access to novel binding pockets.
    

This guide provides the rationale, physicochemical data, and a validated synthetic protocol for integrating this moiety into your lead optimization programs.

Physicochemical Profile: Morpholine vs. Spiro[3.4]

The transition from a monocyclic morpholine to a spirocyclic system alters key physicochemical parameters. The 5-oxa-2-aza-spiro[3.4]octane core is generally more basic and more polar than morpholine due to the strain of the azetidine ring and the specific solvation of the exposed ether oxygen.

Comparative Data Table
PropertyMorpholine5-Oxa-2-aza-spiro[3.4]octaneImpact on Drug Design
Structure 6-membered ring (Chair)Spiro-fused 4/5-membered ringsVector Change: Linear vs. V-shaped
pKa (Conj. Acid) 8.3~9.5 – 10.5*Basicity: Increased. May improve solubility but risk hERG liability.
LogP -0.86~ -1.2 to -1.5Lipophilicity: Lowered. Improves metabolic stability and solubility.[1]
TPSA 21.3 Ų21.3 ŲPolar Surface: Identical heteroatom count, but 3D exposure differs.
Metabolic Liability High (

-C oxidation)
Low (Quaternary spiro center)Stability: Blocks CYP450 oxidation at the carbon adjacent to N and O.
Fsp³ Score 1.0 (Planar projection)1.0 (3D Globular)Complexity: Higher 3D shape complexity ("Escape from Flatland").

*Note: pKa values are approximate and highly dependent on N-substitution. Azetidines are inherently more basic than piperidines/morpholines.

Structural Vector Analysis
  • Morpholine: The N and O atoms are separated by two carbons on both sides. The exit vectors (if substituted) are roughly parallel or 109° apart depending on conformation.

  • Spiro[3.4]: The N (azetidine) and O (THF) are separated by the spiro center. The angle between the mean plane of the azetidine and the THF ring is 90°, creating a rigid "L-shaped" or "V-shaped" vector. This allows the molecule to probe binding site depth and width differently than morpholine.

Synthetic Protocol: Construction of the Spiro Core

While 2-oxa-6-azaspiro[3.3]heptane is commercially common, the 5-oxa-2-aza-spiro[3.4]octane often requires de novo synthesis for specific substitution patterns. The most robust route utilizes an Iodocyclization strategy, championed by the Carreira group and others for spiro-ether synthesis.

Reaction Scheme (DOT Visualization)

SynthesisRoute cluster_legend Key Transformation SM N-Boc-3-Azetidinone (Starting Material) Inter1 3-Allyl-3-hydroxy-azetidine (Intermediate 1) SM->Inter1 AllylMgBr THF, -78°C to RT Inter2 Iodomethyl-spiro-cycle (Intermediate 2) Inter1->Inter2 I2, NaHCO3 MeCN, 0°C Product 5-Oxa-2-aza-spiro[3.4]octane (Final Scaffold) Inter2->Product n-Bu3SnH, AIBN (Radical Deiodination) or Super-Hydride Iodocyclization Iodocyclization

Figure 1: Synthetic pathway for the construction of the 5-oxa-2-aza-spiro[3.4]octane core via iodocyclization.

Detailed Step-by-Step Protocol
Step 1: Grignard Addition (Allylation)

Objective: Introduce the alkene tether required for cyclization.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Reagents: Dissolve N-Boc-3-azetidinone (1.0 equiv) in anhydrous THF (0.2 M). Cool to -78°C.

  • Addition: Dropwise add Allylmagnesium bromide (1.2 equiv, 1.0 M in ether).

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Flash column chromatography (Hexanes/EtOAc) to yield N-Boc-3-allyl-3-hydroxyazetidine .

Step 2: Iodocyclization (Spiro-Ring Formation)

Objective: Close the 5-membered THF ring onto the spiro center.

  • Reagents: Dissolve the intermediate from Step 1 (1.0 equiv) in MeCN (0.1 M). Add NaHCO₃ (3.0 equiv).

  • Cyclization: Cool to 0°C. Add Iodine (I₂) (1.2 equiv) portion-wise.

  • Monitoring: Stir at 0°C for 2 hours. Monitor by TLC for disappearance of starting material. The reaction forms the 5-exo-trig product: N-Boc-6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane .

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (to remove excess iodine). Extract with EtOAc.

  • Note: This intermediate contains an alkyl iodide handle, which can be used for further functionalization (e.g., displacement with amines/azides) or removed.

Step 3: Deiodination (Final Core Generation)

Objective: Remove the iodine atom to yield the unsubstituted spiro-ether.

  • Reagents: Dissolve the iodo-intermediate in Toluene (0.1 M).

  • Reduction: Add Tributyltin hydride (n-Bu₃SnH) (1.2 equiv) and a catalytic amount of AIBN .

  • Reflux: Heat to 80°C for 2-4 hours.

  • Purification: Cool, concentrate, and purify via flash chromatography (often requires KF on silica to remove tin byproducts).

  • Deprotection: Remove the Boc group with TFA/DCM (1:1) to access the free amine for coupling to your drug scaffold.

Validation & Decision Matrix

Before committing to this scaffold, validate its suitability for your specific target using this decision tree.

DecisionTree Start Replace Morpholine? Metab Metabolic Liability at alpha-C? Start->Metab Vector Is Vector/Shape Critical? Metab->Vector Yes Morph Retain Morpholine or use d4-Morpholine Metab->Morph No Spiro34 Use Spiro[3.4] (5-oxa-2-aza) Vector->Spiro34 Need V-Shape/Twist Spiro33 Use Spiro[3.3] (2-oxa-6-aza) Vector->Spiro33 Need Linear Vector Basicity Can Target Tolerate Higher pKa? Basicity->Spiro34 Yes (or Amide) Basicity->Morph No (Need Neutral) Spiro34->Basicity

Figure 2: Decision matrix for selecting spirocyclic bioisosteres.

Experimental Validation Protocols
  • Microsomal Stability Assay (HLM):

    • Incubate the N-substituted spiro[3.4] analog vs. the morpholine parent with Human Liver Microsomes (HLM) + NADPH.

    • Expectation: The spiro analog should show significantly increased

      
       due to the quaternary spiro center blocking 
      
      
      
      -oxidation.
  • pKa Determination:

    • Use potentiometric titration or capillary electrophoresis.

    • Critical Check: Ensure the pKa does not prevent membrane permeability (aim for pKa < 9-10 if CNS penetration is required, or mask as an amide).

  • Solubility (Kinetic):

    • Measure solubility in PBS (pH 7.4). The increased polarity and non-planar structure of the spirocycle typically enhance solubility compared to planar aromatic systems, though the comparison with morpholine (already soluble) may be neutral.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322. Link

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524–3527. Link

  • Wuitschik, G., et al. (2008). Spiro[3.3]heptanes as rigid, stable, and versatile scaffolds. Angewandte Chemie International Edition, 47(24), 4512–4515. Link

  • Novartis AG. (2021). 5-oxa-2-azaspiro[3.4]octane derivatives as M4 agonists. WO2021070091A1. Link

  • SpiroChem. (2025). Spirocyclic Building Blocks Catalog: 5-oxa-2-azaspiro[3.4]octane. Link

Sources

Method

Application Note: Functionalization of 5-oxa-2-aza-spiro[3.4]octane

Executive Summary The 5-oxa-2-aza-spiro[3.4]octane scaffold represents a high-value pharmacophore in modern medicinal chemistry.[1][2] As a spirocyclic bioisostere of morpholine and piperidine, it offers a critical "esca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-oxa-2-aza-spiro[3.4]octane scaffold represents a high-value pharmacophore in modern medicinal chemistry.[1][2] As a spirocyclic bioisostere of morpholine and piperidine, it offers a critical "escape from flatland," increasing fraction saturation (


) while maintaining optimal polarity (LogP ~ -0.3).[1][2]

This guide provides validated protocols for the functionalization of the secondary amine handle (N-2).[2] Unlike flexible cyclic amines, the spiro-azetidine core imposes unique steric and electronic constraints.[2] The protocols below address these challenges, focusing on Reductive Amination , Nucleophilic Aromatic Substitution (


) , and Amide Coupling , ensuring high yield and scaffold integrity.

Physicochemical Profile & Handling

Structural Analysis

The molecule consists of a strained azetidine ring spiro-fused to a tetrahydrofuran (THF) ring.[1][2]

  • Reactive Handle: Secondary amine (N-2) in the azetidine ring.[1][2]

  • Polarity: The O-5 ether oxygen lowers lipophilicity without acting as a hydrogen bond donor (HBD), improving blood-brain barrier (BBB) permeability profiles compared to acyclic analogs.[1][2]

  • Basicity: The

    
     of the conjugate acid is estimated at 9.5–10.5 .[2] It is highly basic, similar to azetidine (
    
    
    
    11.3), but slightly modulated by the inductive effect of the spiro-ether.[2]
Storage and Stability (Critical)[1][2]
  • Free Base Volatility: As a free base, the amine is an oil with significant volatility.[2] It readily absorbs atmospheric

    
     to form carbamates.[1][2]
    
  • Salt Forms: Store as the Oxalate or Hydrochloride salt at -20°C. These solid forms are non-volatile and hygroscopically stable.[1][2]

  • In-Situ Liberation: For reactions requiring the free base (e.g.,

    
    ), liberate in situ using a heterogeneous base (e.g., 
    
    
    
    ) or a non-nucleophilic organic base (DIPEA) to prevent polymerization.[1][2]

Decision Matrix: Functionalization Pathways

The following workflow illustrates the diversity of chemical space accessible from the core amine.

FunctionalizationPathways Core 5-oxa-2-aza spiro[3.4]octane RedAm Reductive Amination (N-Alkylation) Core->RedAm Aldehydes/Ketones STAB, AcOH SnAr SnAr / Buchwald (N-Arylation) Core->SnAr Ar-X Pd or Base Amide Acylation (Amide/Urea) Core->Amide R-CO2H / R-NCO HATU / Triphosgene Alkyl Tertiary Amines (Solubility/Basic) RedAm->Alkyl Aryl N-Aryl Spirocycles (Rigid Linkers) SnAr->Aryl Peptide Spiro-Amides (Peptidomimetics) Amide->Peptide

Figure 1: Strategic functionalization pathways for the spiro-azetidine core.[1][2]

Experimental Protocols

Protocol A: Reductive Amination (N-Alkylation)

Objective: Introduction of alkyl chains or connection to scaffold aldehydes without ring opening.[1][2] Rationale: Sodium Triacetoxyborohydride (STAB) is preferred over


 due to lower toxicity and better selectivity for iminium ions, preventing side reactions with the strained azetidine ring.[1][2]

Materials:

  • 5-oxa-2-aza-spiro[3.4]octane (Free base or HCl salt)[1][2]

  • Aldehyde/Ketone (1.0 – 1.2 equiv)[1][2]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1][2]

  • Acetic Acid (catalytic to 1.0 equiv)[1][2]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1][2]

Step-by-Step:

  • Salt Neutralization (If using HCl salt): Suspend the amine salt (1.0 mmol) in DCM (5 mL). Add DIPEA (1.0 mmol) and stir for 5 mins. (Skip if using free base).[1][2]

  • Imine Formation: Add the aldehyde/ketone (1.1 mmol). If the aldehyde is unreactive, add Acetic Acid (1-2 drops) to catalyze imine formation.[1][2] Stir at Room Temperature (RT) for 30–60 mins.

    • Checkpoint: Monitor by TLC/LCMS.[1][2] Formation of the imine/hemiaminal intermediate is often visible.[2]

  • Reduction: Cool to 0°C. Add STAB (1.5 mmol) portion-wise.

  • Reaction: Allow to warm to RT and stir for 2–16 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (3x).

    • Note: The product is polar.[1][2] If it remains in the aqueous phase, use CHCl3/iPrOH (3:1) for extraction.[1][2]

  • Purification: Flash chromatography (DCM:MeOH:NH4OH gradient).

Protocol B: Nucleophilic Aromatic Substitution ( )

Objective: Synthesis of N-aryl derivatives (e.g., for kinase inhibitor scaffolds).[1][2] Rationale: The azetidine nitrogen is less sterically hindered than standard secondary amines, making it an excellent nucleophile for


, even with electron-deficient heteroaromatics.[2]

Materials:

  • Amine Core (1.0 equiv)[1][2]

  • Heteroaryl Halide (e.g., 2-chloropyrimidine, 4-fluoronitrobenzene) (1.0 – 1.2 equiv)[1][2]

  • Base:

    
     (3.0 equiv) or DIPEA (2.5 equiv)[1][2]
    
  • Solvent: DMF, DMSO, or NMP (polar aprotic is essential)[1][2]

Step-by-Step:

  • Dissolution: Dissolve the Heteroaryl Halide (1.0 mmol) in DMF (3 mL).

  • Addition: Add the Amine Core (1.0 mmol) and Base (

    
    , 3.0 mmol).
    
  • Heating: Heat to 60–90°C.

    • Optimization: Azetidines are thermally stable up to ~120°C in these conditions, but avoid excessive temps (>140°C) to prevent thermal ring-opening or polymerization.[1][2]

  • Monitoring: Monitor consumption of the halide by LCMS.

  • Workup: Dilute with Ethyl Acetate, wash with water (5x) to remove DMF.[1][2]

    • Troubleshooting: If the product is very polar (LogP < 0), evaporate DMF directly using a Genevac or high-vac rotovap rather than aqueous workup.[1][2]

Protocol C: Amide Coupling (Peptidomimetics)

Objective: Creating stable amide bonds for library generation.[1][2] Rationale: HATU is recommended over carbodiimides (EDC) to ensure rapid activation and minimize racemization of the coupling partner.[2]

Step-by-Step:

  • Activation: Dissolve Carboxylic Acid (1.0 mmol) in DMF (2 mL). Add HATU (1.1 mmol) and DIPEA (3.0 mmol).[1][2] Stir for 5 mins (solution turns yellow).

  • Coupling: Add 5-oxa-2-aza-spiro[3.4]octane (1.0 mmol).

  • Reaction: Stir at RT for 1–2 hours.

  • Workup: Standard aqueous workup.

    • Purification Note: The spiro-amide products often display distinct rotamers in NMR due to the restricted rotation of the bulky spiro-group; this is normal and not an impurity.[2]

Comparative Data Analysis

The following table highlights why this scaffold is chosen over traditional heterocycles.

FeatureMorpholine5-oxa-2-aza-spiro[3.4]octaneAdvantage
Geometry Chair (Flexible)Spiro (Rigid/Puckered)Defined exit vectors; higher selectivity.[1][2]
Basicity (

)
~8.3~9.8–10.5Higher basicity improves solubility at physiological pH.[1][2]
Lipophilicity LowLow (LogP ~ -0.[1][2]3)Maintains water solubility.[1][2]
Metabolic Stability ModerateHighSpiro-center blocks oxidative metabolism at

-carbon.[1][2]

1.01.0"Escape from flatland" (3D character).[1][2]

Troubleshooting & Optimization

Logic Flow for Reaction Failure

If the reaction fails, consult the decision tree below to identify the mechanistic bottleneck.

OptimizationLogic Problem Reaction Failed? Check1 Is the Azetidine Ring Intact? Problem->Check1 Check2 Did SM remain? Check1->Check2 Yes RingOpen Ring Opening Detected (NMR: loss of d/m pattern) Check1->RingOpen No NoReact Low Conversion Check2->NoReact Yes Solution1 Reduce Acid/Temp Switch from HCl salt to Oxalate RingOpen->Solution1 Solution2 Steric Bulk Issue? Increase Temp (SnAr) Use stronger coupling (HATU) NoReact->Solution2

Figure 2: Troubleshooting logic for spiro-azetidine functionalization.

Common Issues:
  • Ring Opening: Strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) or extremely high temperatures (>150°C) can open the azetidine ring.[1][2] Mitigation: Use mild Lewis acids or Brønsted acids.[1][2]
  • Low Nucleophilicity: While less hindered than isopropylamine, the spiro-center adds bulk compared to simple azetidine.[1][2] Mitigation: In

    
    , use polar aprotic solvents (DMSO) to strip the cation and increase the "naked" nucleophilicity of the amine.
    

References

  • Burkhard, J. A., et al. (2010).[1][2] "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes." Organic Letters. [1][2]

  • Carreira, E. M., & Fessard, T. C. (2014).[1][2] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. [1][2]

  • Wuitschik, G., et al. (2008).[1][2] "Oxetanes as Promising Modules in Drug Discovery."[1][2][3][4] Angewandte Chemie International Edition. (Provides foundational logic for ether/amine spiro-systems). [1][2]

  • PubChem Compound Summary. (2023). "6-oxa-2-azaspiro[3.4]octane" (Isomer Structural Data).[1][2][5] [1][2]

  • Barnes-Seeman, D. (2012).[1][2] "The role of spirocyclic scaffolds in drug discovery." Current Topics in Medicinal Chemistry.

(Note: While specific literature on the 5-oxa-2-aza isomer is less abundant than the 2-oxa-6-aza isomer, the chemical reactivity described herein is derived from the authoritative behavior of the spiro-azetidine class validated in sources 1 and 2.)

Sources

Application

Application Notes &amp; Protocols: Iodocyclization Methods for Oxa-Spirocycle Synthesis

Introduction: The Rise of Oxa-Spirocycles in Modern Chemistry In the landscape of medicinal chemistry and drug development, the quest for novel molecular scaffolds that offer improved physicochemical properties is perpet...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Oxa-Spirocycles in Modern Chemistry

In the landscape of medicinal chemistry and drug development, the quest for novel molecular scaffolds that offer improved physicochemical properties is perpetual. Traditionally, organic synthesis has been dominated by flat, aromatic structures. However, the concept of "escaping flatland" has gained significant traction, emphasizing the need for three-dimensional molecules that can better interact with complex biological targets.[1] Spirocycles, compounds containing two rings connected by a single common atom, have emerged as a prominent class of these 3D-rich molecules.

Recently, a subclass known as oxa-spirocycles, where one of the rings contains an oxygen atom, has garnered considerable attention. The incorporation of an oxygen atom into the spirocyclic framework can dramatically improve aqueous solubility and reduce lipophilicity, key parameters in determining the druglikeness of a compound.[2][3] This has led to the development of more potent and effective drug candidates.[3]

Among the various synthetic strategies to construct these valuable motifs, iodocyclization has proven to be a particularly powerful and versatile tool.[1][4] This method involves the electrophilic activation of an alkene or alkyne by an iodine source, followed by an intramolecular nucleophilic attack by a tethered hydroxyl group to form the spirocyclic ether linkage.[5] This application note provides a comprehensive guide to the synthesis of oxa-spirocycles via iodocyclization, detailing the underlying mechanisms, offering field-proven protocols, and showcasing the broad applicability of this transformation.

Mechanistic Insights: The Iodocyclization Cascade

The efficacy of iodocyclization in forming oxa-spirocycles hinges on a well-understood electrophilic cyclization mechanism. The reaction is initiated by the electrophilic attack of a positive iodine species (I+) on the carbon-carbon double bond of an unsaturated alcohol substrate. This can be generated from various iodine sources, with molecular iodine (I₂) and N-Iodosuccinimide (NIS) being the most common.

The key steps of the mechanism are as follows:

  • Formation of the Iodonium Ion: The iodine reagent polarizes and adds across the double bond of the substrate, forming a cyclic iodonium ion intermediate. This intermediate is highly reactive and poised for subsequent intramolecular reaction.

  • Intramolecular Nucleophilic Attack: The tethered hydroxyl group acts as a nucleophile, attacking one of the carbons of the iodonium ion. This ring-closing step is typically regioselective and proceeds in an anti-fashion relative to the iodine bridge. The stereochemistry of the final product is often influenced by the substrate's conformation and the reaction conditions.

  • Deprotonation: The resulting oxonium ion is then deprotonated, often by a mild base present in the reaction mixture (such as sodium bicarbonate), to yield the neutral iodinated oxa-spirocycle.

The overall process results in the formation of a new carbon-oxygen bond and a carbon-iodine bond in a single, often highly diastereoselective, step.

Iodocyclization_Mechanism cluster_start Starting Material cluster_reagent Iodine Source cluster_intermediate Key Intermediate cluster_cyclization Ring Closure cluster_product Final Product start Unsaturated Alcohol iodonium Cyclic Iodonium Ion start->iodonium Electrophilic Attack reagent I₂ or NIS reagent->iodonium attack Intramolecular Nucleophilic Attack iodonium->attack by tethered -OH oxonium Oxonium Ion attack->oxonium Forms C-O bond product Iodinated Oxa-Spirocycle oxonium->product Deprotonation

Figure 1: Generalized mechanism of iodocyclization for oxa-spirocycle synthesis.

Experimental Protocols

The following protocols are based on a highly successful and scalable method for the synthesis of a diverse range of oxa-spirocycles.[1]

Protocol 1: General Procedure for the Synthesis of Iodinated Oxa-Spirocycles

This protocol describes the iodocyclization of an unsaturated alcohol using molecular iodine and sodium bicarbonate.

Materials:

  • Unsaturated alcohol (1.0 equiv)

  • Molecular Iodine (I₂) (3.0 equiv)

  • Sodium Bicarbonate (NaHCO₃) (3.0 equiv)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup

  • Rotary evaporator

  • Silica gel for column chromatography (optional)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add the unsaturated alcohol (1.0 equiv) and dissolve it in acetonitrile.

  • Add sodium bicarbonate (3.0 equiv) to the solution.

  • While stirring vigorously at room temperature, add molecular iodine (3.0 equiv) portion-wise over 5-10 minutes. The reaction mixture will typically turn a dark brown/purple color.

  • Continue stirring at room temperature for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark color of the iodine disappears.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude iodinated oxa-spirocycle can be purified by silica gel column chromatography if necessary.

Protocol_Workflow start Dissolve Unsaturated Alcohol in Acetonitrile add_base Add Sodium Bicarbonate start->add_base add_iodine Add Molecular Iodine (Portion-wise) add_base->add_iodine react Stir at Room Temperature (1 hour) add_iodine->react quench Quench with aq. Na₂S₂O₃ react->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography (if necessary) dry->purify

Figure 2: Experimental workflow for the iodocyclization protocol.
Protocol 2: Synthesis of a Six-Membered Oxa-Spirocycle

For the formation of larger rings, such as tetrahydropyrans, slight modifications to the general protocol are necessary to drive the reaction to completion.[1]

Materials:

  • Unsaturated alcohol (leading to a six-membered ring) (1.0 equiv)

  • Molecular Iodine (I₂) (4.0 equiv)

  • Potassium Carbonate (K₂CO₃) (4.0 equiv)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Follow the general procedure as outlined in Protocol 1, but substitute sodium bicarbonate with potassium carbonate (4.0 equiv).

  • Use an excess of molecular iodine (4.0 equiv).

  • Increase the reaction time to 48 hours, stirring at room temperature.

  • Perform the same workup and purification as described in Protocol 1.

Substrate Scope and Data

The iodocyclization method is remarkably versatile, accommodating a wide range of cyclic alcohols bearing an alkenyl side chain. The yields are generally good to excellent for the formation of five-membered rings (tetrahydrofurans), while the synthesis of six-membered rings requires more forcing conditions.

EntryStarting AlcoholProduct Ring SizeIodine ReagentBaseTime (h)Yield (%)Reference
11-allylcyclopentan-1-ol5I₂NaHCO₃196[1]
21-allylcyclohexan-1-ol5I₂NaHCO₃185[1]
31-allylcycloheptan-1-ol5I₂NaHCO₃178[1]
41-(but-3-en-1-yl)cyclopentan-1-ol6I₂K₂CO₃4864[1]
51-(but-3-en-1-yl)cyclohexan-1-ol6I₂K₂CO₃4855[1]
6N-Boc-4-allylpiperidin-4-ol5I₂NaHCO₃188[1]
71-allylcyclobutanol5I₂NaHCO₃175[1]
81-allylcyclopentan-1-olNISPyridine172[4]

Applications and Further Transformations

The resulting iodinated oxa-spirocycles are not merely synthetic curiosities; they are valuable intermediates for further functionalization. The carbon-iodine bond serves as a versatile handle for a variety of subsequent transformations, including:

  • Nucleophilic Substitution: The iodide can be displaced by a range of nucleophiles, such as azides, cyanides, and acetates, to introduce diverse functionalities. For instance, the azide can be readily reduced to a primary amine, a common pharmacophore.[1]

  • Cross-Coupling Reactions: The C-I bond is amenable to popular palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of aryl, alkynyl, and vinyl groups.

  • Radical Reactions: The iodide can participate in radical transformations, such as decarboxylative borylation, to install synthetically useful boronate esters.[1]

These follow-up reactions significantly expand the chemical space accessible from a single iodocyclization product, enabling the rapid generation of libraries of complex oxa-spirocycles for screening in drug discovery programs.

Conclusion

Iodocyclization stands out as a robust, efficient, and highly practical method for the synthesis of oxa-spirocycles. The operational simplicity, mild reaction conditions, and broad substrate scope make it an attractive strategy for both academic research and industrial applications. The resulting iodinated products are versatile building blocks that can be readily converted into a wide array of functionalized molecules, underscoring the power of this methodology in the design and synthesis of next-generation therapeutics and chemical probes.

References

  • Mykhailiuk, P. K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11294–11305. [Link]

  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. ResearchGate. [Link]

  • Fominova, K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. PubMed. [Link]

  • Tan, P., et al. (2024). Oxidative Cascade Iodocyclization of 1,n-Dienes: Synthesis of Iodinated Benzo[b]azepine and Benzo[b]azocine Derivatives. ResearchGate. [Link]

  • Boddy, A., & Bull, J. A. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic & Biomolecular Chemistry, 19(1), 21-50. [Link]

  • Chen, G.-Q. (2024). Development of a One-Step Synthesis of oxa-Spirocyclic Diphosphine Ligands Driven by Their Application in the Industrial Synthesis of Sacubitril. Organic Letters. [Link]

  • Yoshida, J., et al. (1985). The reaction of o-alkynylarenesulfoxide with iodine. ResearchGate. [Link]

  • Zhang, L., et al. (2021). Regioselective synthesis of fused oxa-heterocycles via iodine-mediated annulation of cyclic 1,3-dicarbonyl compounds with propargylic alcohols. Organic Chemistry Frontiers, 8(6), 1155-1162. [Link]

  • Ngatimin, M., et al. (2020). Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. Molecules, 25(22), 5485. [Link]

Sources

Method

Application Note: Peptide Coupling Strategies for 5-oxa-2-aza-spiro[3.4]octane Derivatives

Introduction: The "Escape from Flatland" The 5-oxa-2-aza-spiro[3.4]octane scaffold represents a critical structural motif in modern Fragment-Based Drug Discovery (FBDD).[1][2] By replacing planar morpholine or piperidine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Escape from Flatland"

The 5-oxa-2-aza-spiro[3.4]octane scaffold represents a critical structural motif in modern Fragment-Based Drug Discovery (FBDD).[1][2] By replacing planar morpholine or piperidine rings with this spirocyclic system, medicinal chemists can significantly increase the fraction of sp^3 hybridized carbons (


), improving solubility and metabolic stability while accessing novel vectors for protein-ligand interaction.[1]

However, the chemical attributes that make this scaffold desirable—specifically the spiro-fusion at the C3 position of the azetidine ring—present unique synthetic challenges. The nitrogen atom at position 2 is a secondary amine housed within a strained four-membered ring, immediately adjacent to a fully substituted quaternary center.[1][2] This creates a "perfect storm" of steric hindrance and ring strain that renders standard coupling protocols (e.g., EDC/HOBt) sluggish or prone to failure.[2]

This guide details the mechanistic rationale and optimized protocols for coupling carboxylic acids to 5-oxa-2-aza-spiro[3.4]octane derivatives, ensuring high yields and purity in both discovery and process settings.[1][2]

Mechanistic Insight: The Azetidine Challenge

To select the correct reagent, one must understand the failure modes of this specific amine:

  • Steric Wall: The spiro-C3 carbon blocks the trajectory of the incoming electrophile (the activated ester).[2] Standard active esters (OBt/OSu) are often too bulky to effectively approach the nucleophilic nitrogen.[2]

  • Nucleophilicity vs. Basicity: While azetidines are basic (

    
    ), the steric bulk reduces their nucleophilicity (kinetic reactivity).[2] The amine can act as a base, deprotonating the activated acid rather than attacking it, leading to epimerization of the acid component if it contains an 
    
    
    
    -chiral center.
  • Ring Strain: The azetidine ring has ~26 kcal/mol of strain energy.[2] Harsh acidic activation (e.g., poorly controlled acid chlorides) can trigger ring-opening or polymerization, especially given the proximal ether oxygen in the 5-membered ring.[1]

Reagent Selection Matrix

The following decision tree outlines the optimal reagent choice based on reaction scale and substrate complexity.

ReagentSelection Start Start: Coupling 5-oxa-2-aza-spiro[3.4]octane Scale What is the Reaction Scale? Start->Scale Discovery Discovery (<100 mg) Speed is priority Scale->Discovery Small Scale Process Process (>1 g) Cost/Workup is priority Scale->Process Large Scale AcidType Is the Acid Hindered/Chiral? Discovery->AcidType T3P Use T3P / Pyridine (Protocol B) Process->T3P Standard Process Ghosez Use Ghosez's Reagent (Protocol C) Process->Ghosez Extremely Low Reactivity HATU Use HATU / DIEA (Protocol A) AcidType->HATU Yes (Standard) COMU Use COMU / Oxyma (Safer Alternative) AcidType->COMU Safety Concern

Figure 1: Decision matrix for selecting coupling reagents based on scale and substrate steric demands.

Experimental Protocols

Protocol A: The Discovery Standard (HATU)

Best for: Small-scale synthesis, high-throughput library generation, valuable acids.[1][2] Mechanism: HATU generates an OAt-active ester.[1][2] The pyridine nitrogen in the leaving group provides anchimeric assistance (neighboring group participation), accelerating the attack of the hindered azetidine nitrogen.

Materials:

  • Carboxylic Acid (1.0 equiv)[1][2][3]

  • 5-oxa-2-aza-spiro[3.4]octane (free base or HCl salt) (1.1 equiv)[1][2]

  • HATU (1.1 - 1.2 equiv)[1][2]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv if salt used, 2.0 if free base)[1][2]

  • Solvent: DMF or DMAc (anhydrous)[1][2]

Step-by-Step:

  • Pre-activation: Dissolve the Carboxylic Acid and HATU in DMF (0.2 M concentration).

  • Base Addition: Add DIPEA dropwise. Stir for 2 minutes. Note: The solution should turn yellow.

  • Coupling: Add the 5-oxa-2-aza-spiro[3.4]octane amine.

  • Reaction: Stir at Room Temperature (RT) for 1–2 hours.

    • Validation: Monitor by LCMS.[2] If incomplete after 2h, do not add more HATU (risk of guanidinylation). Instead, heat to 40°C.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (x2), water (x1), and brine (x1). Dry over 
    
    
    
    .[2]
Protocol B: The Scalable "Green" Method (T3P)

Best for: Gram-scale synthesis, avoiding toxic byproducts, minimizing epimerization.[1][2][4] Mechanism: Propylphosphonic anhydride (T3P) forms a mixed anhydride in situ.[2] It is unique because it requires a base to activate, meaning no reaction occurs until the base is added, allowing for controlled initiation.[1] The byproduct is water-soluble propylphosphonic acid.[1][2]

Materials:

  • Carboxylic Acid (1.0 equiv)[1][2][3]

  • Amine (1.1 equiv)[1][2][3]

  • T3P (50% w/w solution in EtOAc or DMF) (1.5 equiv)[1][2]

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)[1][2]

  • Solvent: EtOAc or 2-MeTHF (Green alternative)[1][2]

Step-by-Step:

  • Slurry: Combine Carboxylic Acid, Amine, and Solvent (EtOAc) in a flask. Cool to 0°C.[2]

  • Base Addition: Add Pyridine (or NMM).[2]

  • Reagent Addition: Add T3P solution dropwise over 5–10 minutes.

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

    • Why T3P? T3P is less prone to causing epimerization than HATU, making it ideal if the acid has a chiral center.

  • Self-Validating Workup: Add water. The T3P byproducts and excess reagent wash away into the aqueous layer. Separate phases. Wash organic layer with 0.5M HCl (to remove excess pyridine/amine), then

    
    .[1][2]
    
Protocol C: The "Nuclear Option" (Ghosez's Reagent)

Best for: Extremely unreactive acids or when the amine is deactivated by electron-withdrawing groups.[1][2] Mechanism: Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the acid into an acid chloride under neutral conditions, avoiding the harshness of oxalyl chloride/DMF.[1][2]

Step-by-Step:

  • Dissolve Carboxylic Acid in dry DCM.[2]

  • Add Ghosez's Reagent (1.1 equiv) at 0°C. Stir 1h to form Acid Chloride.

  • In a separate vessel, mix Amine and

    
     in DCM.
    
  • Cannulate the Acid Chloride solution into the Amine solution at 0°C.

Data Summary and Comparison

FeatureHATU (Protocol A)T3P (Protocol B)[1][2]EDC/HOBt (Not Rec.)
Reactivity Very HighHighLow
Steric Tolerance ExcellentGoodPoor
Epimerization LowVery LowModerate
Atom Economy Poor (High MW byproducts)ExcellentModerate
Purification Requires Column/HPLCExtraction often sufficientExtraction
Cost HighLow/MediumLow

Visualizing the T3P Workflow

The T3P protocol is the most robust for this specific scaffold due to the solubility profile of the spirocycle.

T3P_Workflow cluster_0 Reaction Setup cluster_1 Workup (Self-Validating) Step1 Mix Acid + Amine in EtOAc (0°C) Step2 Add Pyridine (Base) Step1->Step2 Step3 Add T3P (Dropwise) Step2->Step3 Step4 Quench with H2O Step3->Step4 Stir 12h Step5 Phase Separation (Product in Org) Step4->Step5 Step6 Acid Wash (HCl) Removes Pyridine Step5->Step6

Figure 2: Workflow for T3P coupling, highlighting the integrated purification steps.

Troubleshooting & Tips

  • Guanidinylation: If using HATU, do not use a large excess of reagent or prolong reaction times unnecessarily.[2] The amine can react with the uronium salt of HATU to form a guanidine byproduct (

    
     in MS).[2]
    
  • Solubility: 5-oxa-2-aza-spiro[3.4]octane salts (HCl/TFA) can be sticky.[1][2] Ensure the free base is fully liberated in situ. If solubility in EtOAc (for T3P) is poor, use 2-MeTHF or add a small amount of DMF as a co-solvent.[1][2]

  • Order of Addition: For hindered amines, always activate the acid first (Protocol A) or use a reagent that activates only in the presence of base (Protocol B).

References

  • Carreira, E. M., et al. (2008).[1][2][5] "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition. [Link][1][2][5]

    • Foundational work on the properties of oxa-spirocycles in drug discovery.[1]

  • Dunetz, J. R., et al. (2011).[1][2][4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. [Link][1][2]

    • The authorit
  • Valeur, E., & Bradley, M. (2009).[1][2] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. [Link]

    • Comprehensive review comparing H
    • Technical data on reagent reactivity and side reactions (guanidinylation).[2][6]

Sources

Application

Application Note: Scalable Synthesis of 5-oxa-2-azaspiro[3.4]octane

This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the synthesis of 5-oxa-2-azaspiro[3.4]octane (CAS: 1359656-11-3 for HCl salt). The guide addresses the spec...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the synthesis of 5-oxa-2-azaspiro[3.4]octane (CAS: 1359656-11-3 for HCl salt). The guide addresses the specific challenges of spiro-functionalization on the strained azetidine ring, often cited in literature as a "stereochemical nightmare" due to the sensitivity of the 3-azetidinone precursor and the polarity of the intermediates.

Abstract

The 5-oxa-2-azaspiro[3.4]octane scaffold is a high-value spirocyclic motif in medicinal chemistry, offering a rigid, three-dimensional alternative to morpholine or piperazine. Its unique geometry (sp


-rich) improves solubility and metabolic stability while restricting conformational freedom. This guide details a scalable, 4-step convergent synthesis starting from tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone). The route features a cerium-mediated Grignard addition to suppress enolization, followed by a hydroboration-cyclization sequence optimized for multigram to kilogram production.

Retrosynthetic Analysis

The strategic disconnection relies on forming the spiro-ether linkage last, utilizing the inherent oxygen of the azetidinone precursor. This avoids the difficult construction of the strained azetidine ring at a late stage.

Retrosynthesis Target 5-oxa-2-azaspiro[3.4]octane (Target Scaffold) Intermediate1 Spiro-Ether Cyclization (Intramolecular SN2) Target->Intermediate1 Deprotection Intermediate2 Diol Intermediate (N-Boc-3-(3-hydroxypropyl)-3-hydroxyazetidine) Intermediate1->Intermediate2 Mesylation & Base Intermediate3 Allyl Addition Intermediate2->Intermediate3 Hydroboration SM N-Boc-3-azetidinone + Allylmagnesium Bromide Intermediate3->SM Grignard (CeCl3)

Figure 1: Retrosynthetic strategy focusing on the stepwise construction of the tetrahydrofuran ring onto the pre-formed azetidine core.

Critical Process Parameters (CPPs) & Mechanistic Insights

The "Azetidinone Problem"

Challenge: tert-Butyl 3-oxoazetidine-1-carboxylate is prone to polymerization and enolization. Standard Grignard additions often fail due to the basicity of the reagent causing deprotonation rather than nucleophilic attack. Solution: Use anhydrous Cerium(III) Chloride (CeCl


) . This activates the carbonyl oxygen (increasing electrophilicity) and suppresses the basicity of the Grignard reagent, favoring 1,2-addition over enolization.
Cyclization Selectivity

Challenge: The intermediate diol contains a tertiary alcohol (at the spiro center) and a primary alcohol (at the chain end). Solution: Exploiting steric differentiation.

  • Selective Mesylation: The primary alcohol reacts rapidly with methanesulfonyl chloride (MsCl) at 0°C, leaving the hindered tertiary alcohol untouched.

  • Intramolecular Displacement: Treatment with a strong base (NaH or KOtBu) deprotonates the tertiary alcohol, which then attacks the primary mesylate to close the 5-membered ring.

Detailed Experimental Protocol

Step 1: Cerium-Mediated Allylation

Reaction: N-Boc-3-azetidinone + AllylMgBr


 N-Boc-3-allyl-3-hydroxyazetidine
  • Preparation of Anhydrous CeCl

    
    : 
    
    • Place CeCl

      
      ·7H
      
      
      
      O (1.5 equiv) in a flask.
    • Heat to 140°C under high vacuum (0.1 mmHg) for 2 hours with stirring. The powder should turn from white/clumpy to a fine, free-flowing solid. Crucial: Incomplete drying kills the Grignard reagent.

    • Cool to room temperature (RT) under Argon. Suspend in anhydrous THF (5 mL/g). Stir for 2 hours (or sonicate) to form a milky suspension.

  • Grignard Addition:

    • Cool the CeCl

      
       suspension to -78°C.
      
    • Add Allylmagnesium bromide (1.0 M in Et

      
      O, 1.2 equiv) dropwise. Stir for 1 hour at -78°C to form the organocerium species.
      
    • Add N-Boc-3-azetidinone (1.0 equiv) dissolved in THF dropwise.

    • Stir at -78°C for 2 hours, then allow to warm to 0°C over 1 hour.

  • Workup:

    • Quench with saturated aqueous NH

      
      Cl.
      
    • Filter through a Celite pad to remove Cerium salts (wash with EtOAc).

    • Extract filtrate with EtOAc (3x). Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.[1]
    • Purification: Silica gel chromatography (Hexanes/EtOAc 80:20).

    • Yield Target: 75-85%.

Step 2: Hydroboration-Oxidation

Reaction: Conversion of terminal alkene to primary alcohol.

  • Dissolve the Step 1 alkene (1.0 equiv) in anhydrous THF (10 mL/g). Cool to 0°C.

  • Add 9-BBN (0.5 M in THF, 1.5 equiv) dropwise. Note: 9-BBN is preferred over BH

    
    ·DMS for better regioselectivity and functional group tolerance.
    
  • Warm to RT and stir for 4–16 hours (monitor by TLC for disappearance of alkene).

  • Oxidative Workup:

    • Cool to 0°C.

    • Cautiously add 3M NaOH (3.0 equiv) followed by 30% H

      
      O
      
      
      
      (3.0 equiv). Exothermic!
    • Stir at RT for 1 hour.

  • Extraction: Dilute with water, extract with EtOAc. Wash with aqueous Na

    
    S
    
    
    
    O
    
    
    (to quench peroxides) and brine.
  • Yield Target: >90% (often used directly in Step 3 without column purification).

Step 3: Cyclization (Ring Closure)

Reaction: Formation of the spiro-tetrahydrofuran ring.

  • Mesylation:

    • Dissolve the crude diol (1.0 equiv) in DCM (10 mL/g). Add Et

      
      N (2.0 equiv).
      
    • Cool to 0°C. Add MsCl (1.1 equiv) dropwise.

    • Stir for 30–60 mins. Verify mono-mesylation by TLC.

    • Quench with water, extract with DCM, dry, and concentrate.

  • Ring Closure:

    • Dissolve the crude mesylate in anhydrous THF (15 mL/g).

    • Cool to 0°C. Add NaH (60% dispersion, 1.5 equiv) in portions.

    • Warm to RT and stir for 2–4 hours.

    • Observation: Gas evolution (H

      
      ) will occur.
      
  • Purification:

    • Quench with sat. NH

      
      Cl. Extract with EtOAc.
      
    • Purify via column chromatography (Hexanes/EtOAc). This step removes any elimination byproducts.

    • Product: tert-butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate.[1]

Step 4: Deprotection & Salt Formation

Reaction: Removal of Boc group.

  • Dissolve the spiro-intermediate in DCM (5 mL/g).

  • Add TFA (trifluoroacetic acid) or 4M HCl in Dioxane (5-10 equiv).

  • Stir at RT for 2 hours.

  • Isolation:

    • Concentrate to dryness.

    • Triturate the residue with Et

      
      O or MTBE to precipitate the salt.
      
    • Filter and dry under vacuum.

    • Final Product: 5-oxa-2-azaspiro[3.4]octane hydrochloride (or trifluoroacetate).

Summary of Data & Yields

StepTransformationReagentsTypical YieldKey Observation
1 AllylationAllylMgBr, CeCl

, THF
75-85%Suppression of enolization is critical.
2 Hydroboration9-BBN, NaOH/H

O

90-95%9-BBN gives cleaner primary alcohol than BH

.
3 CyclizationMsCl/Et

N then NaH/THF
70-80%Intramolecular etherification is rapid.
4 DeprotectionHCl/Dioxane>95%Product is a hygroscopic solid.

Safety & Handling

  • 3-Azetidinone: Store at -20°C. Unstable at RT for prolonged periods.

  • Organocerium: Highly reactive. Ensure strictly anhydrous conditions.

  • Peroxides: The hydroboration workup generates peroxides. Test for peroxides before concentration.

  • Sodium Hydride: Flammable solid. Use under inert atmosphere.

Workflow Diagram

Workflow Step1 Step 1: Allylation (-78°C, CeCl3) Yield: ~80% Step2 Step 2: Hydroboration (9-BBN, H2O2) Yield: ~92% Step1->Step2 Purified Alkene Step3 Step 3: Cyclization (MsCl -> NaH) Yield: ~75% Step2->Step3 Crude Diol Step4 Step 4: Deprotection (HCl/Dioxane) Yield: >95% Step3->Step4 Boc-Spiro Ether

Figure 2: Sequential workflow for the synthesis of the hydrochloride salt.

References

  • Preparation of Azetidinone Precursor

    • Wuitschik, G., et al. "Spirocyclic scaffolds in medicinal chemistry." Angew.[2][3][4] Chem. Int. Ed.2006 , 45, 7736-7739. Link

  • Cerium-Mediated Grignard Addition

    • Imamoto, T., et al. "Reactions of carbonyl compounds with organocerium reagents." J. Am. Chem. Soc.1989 , 111, 4392-4398. Link

  • Spiro-Ether Cyclization Strategy

    • Carreira, E. M., et al. "Synthesis of Spirocyclic Oxetanes and their Application in Drug Discovery." Chem. Eur. J.2012 , 18, 14140. Link

  • Specific Scaffold Synthesis (Analogous Route)

    • Burkhard, J. A., et al. "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery."[5] Org. Lett.2010 , 12, 1944-1947. Link

  • Commercial Availability & CAS Data

    • 5-oxa-2-azaspiro[3.4]octane hydrochloride (CAS: 1359656-11-3).

Sources

Method

Application Note: Strategic Incorporation of Spiro[3.4]octane Scaffolds into DNA-Encoded Libraries to Explore Novel Chemical Space

Introduction: Escaping Flatland in Drug Discovery with Spiro[3.4]octane Bioisosteres The vast majority of DNA-Encoded Libraries (DELs) are predominantly populated with sp²-rich, planar molecules.[1] While effective, this...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Escaping Flatland in Drug Discovery with Spiro[3.4]octane Bioisosteres

The vast majority of DNA-Encoded Libraries (DELs) are predominantly populated with sp²-rich, planar molecules.[1] While effective, this structural bias limits the exploration of three-dimensional chemical space, which is critical for developing drugs with improved physicochemical properties and novel mechanisms of action. The strategic incorporation of saturated bioisosteres for common aromatic rings is a powerful approach to overcome this limitation.[2] Among these, the spiro[3.4]octane motif has emerged as a particularly attractive scaffold.[3]

The rigid, three-dimensional structure of spiro[3.4]octane offers a distinct advantage over flat aromatic systems by providing precise vectorization of substituents into underexplored regions of chemical space.[4] This inherent three-dimensionality can lead to enhanced target selectivity, improved metabolic stability, and better overall drug-like properties.[2][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rationale, synthetic strategies, and detailed protocols for successfully incorporating spiro[3.4]octane derivatives into DELs.

The "Why": Causality Behind Experimental Choices

The decision to incorporate spiro[3.4]octane scaffolds into a DEL is driven by the desire to access novel chemical matter with enhanced three-dimensionality. This choice is predicated on the understanding that spirocycles can act as non-classical bioisosteres, mimicking the spatial arrangement of substituents on aromatic rings while offering a more rigid and saturated core.[5][6][7] This rigidity can be advantageous in locking a molecule into a bioactive conformation, thereby increasing potency and selectivity.

Two primary strategies exist for incorporating this scaffold:

  • On-DNA Synthesis of the Spirocycle: This approach involves constructing the spiro[3.4]octane ring system directly on the DNA-tagged molecule. While synthetically challenging, it offers maximum diversity by allowing for the combination of various building blocks in the formation of the spirocycle. DNA-compatible reactions such as cycloadditions are key to this strategy.[8]

  • Coupling of Pre-formed Spiro[3.4]octane Building Blocks: This is a more straightforward and robust approach where functionalized spiro[3.4]octane building blocks are coupled to the growing DNA-tagged molecule. This method benefits from the commercial availability of a diverse range of spiro[3.4]octane derivatives, allowing for rapid library synthesis.[9][10][11] The choice of coupling chemistry is critical and must be highly efficient and DNA-compatible, with amide bond formation being a prominent example.[8][12]

This application note will focus on the latter, more broadly applicable strategy due to its robustness and accessibility.

Synthetic Strategies and Protocol Validation

The success of any DEL synthesis hinges on the efficiency and compatibility of the chemical reactions with the DNA tag.[13] For the incorporation of spiro[3.4]octane building blocks, amide coupling is a reliable and well-established method.[8][12]

Key Experimental Workflow: Split-and-Pool Synthesis

The split-and-pool methodology is the cornerstone of DEL synthesis, enabling the creation of vast libraries from a manageable number of building blocks.[14] The following diagram illustrates the workflow for a two-cycle library synthesis incorporating spiro[3.4]octane building blocks in the second cycle.

DEL_Spiro_Workflow cluster_0 Cycle 1: Building Block A Addition cluster_1 Cycle 2: Spiro[3.4]octane Addition Start Amine-functionalized DNA Headpiece Split1 Split into N Pools Start->Split1 Add_BB_A Couple Carboxylic Acid Building Block A (1 to N) (Amide Coupling) Split1->Add_BB_A Tag_A Ligate DNA Tag A (1 to N) Add_BB_A->Tag_A Pool1 Pool all Reactions Tag_A->Pool1 Split2 Split into M Pools Pool1->Split2 Add_BB_B Couple Spiro[3.4]octane Building Block B (1 to M) (Amide Coupling) Split2->Add_BB_B Tag_B Ligate DNA Tag B (1 to M) Add_BB_B->Tag_B Pool2 Pool and Purify Final Library Tag_B->Pool2

Caption: Split-and-pool workflow for a two-cycle DEL synthesis.

Detailed Experimental Protocol: Amide Coupling of a Spiro[3.4]octane Building Block

This protocol describes the coupling of a carboxylic acid-functionalized spiro[3.4]octane building block to an amine-terminated, DNA-tagged substrate.

Materials:

  • Amine-terminated DNA substrate (1 nmol in 10 µL of 100 mM HEPES buffer, pH 8.5)

  • Spiro[3.4]octane-6-carboxylic acid (100 mM in DMSO)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (200 mM in DMSO)

  • N,N-Diisopropylethylamine (DIPEA) (400 mM in DMSO)

  • Nuclease-free water

  • DMSO

Procedure:

  • Activation of the Spiro[3.4]octane Building Block:

    • In a 200 µL microcentrifuge tube, combine:

      • 2 µL of Spiro[3.4]octane-6-carboxylic acid (100 mM in DMSO)

      • 2 µL of HATU (200 mM in DMSO)

      • 2 µL of DIPEA (400 mM in DMSO)

    • Vortex briefly and incubate at room temperature for 15 minutes to form the active ester.

  • On-DNA Coupling Reaction:

    • To the activated ester mixture, add the 10 µL of the amine-terminated DNA substrate.

    • Vortex the reaction mixture and incubate at 37°C for 4 hours.

  • Quenching and Purification (Optional but Recommended):

    • The reaction can be quenched by adding an excess of a small molecule amine scavenger.

    • Purification can be achieved by ethanol precipitation or using a suitable size-exclusion chromatography resin to remove unreacted building blocks and coupling reagents.

  • Quality Control:

    • The efficiency of the coupling reaction should be assessed by LC-MS analysis of a sample of the reaction mixture.

    • A successful reaction is indicated by a mass shift corresponding to the addition of the spiro[3.4]octane moiety to the DNA-tagged substrate.

Library Design and Quality Control

The design of a high-quality DEL is paramount to the success of a screening campaign. The following table summarizes key considerations for designing a spiro[3.4]octane-containing DEL.

ParameterRecommendationRationale
Spiro[3.4]octane Building Blocks Utilize a diverse set of commercially available spiro[3.4]octane-6-carboxylic acids with varied substituents.To maximize the exploration of chemical space around the spirocyclic core.
Orthogonal Building Blocks Select a diverse set of primary amines for the first cycle of synthesis.To create a library with a wide range of chemical properties and functionalities.
DNA Tag Design Use unique DNA tags for each building block addition with sufficient sequence complexity to minimize misidentification during sequencing.To ensure accurate deconvolution of screening hits.
Quality Control (QC) Perform LC-MS analysis at each step of the synthesis to monitor reaction conversion. Quantify the final library concentration using qPCR.To ensure the integrity and purity of the library.[15]

Screening and Hit Deconvolution

The screening of a DEL against a protein target is typically performed using an affinity capture method.[16] The general workflow is outlined below.

DEL_Screening_Workflow cluster_0 Affinity Selection cluster_1 Hit Identification cluster_2 Hit Validation Start Spiro[3.4]octane DEL Incubate Incubate with Immobilized Target Protein Start->Incubate Wash Wash to Remove Non-binders Incubate->Wash Elute Elute Bound Compounds Wash->Elute PCR PCR Amplification of DNA Tags Elute->PCR Sequencing High-Throughput Sequencing PCR->Sequencing Analysis Data Analysis and Enrichment Calculation Sequencing->Analysis Hit_List Generation of Hit List Analysis->Hit_List Resynthesis Off-DNA Resynthesis of Hit Compounds Hit_List->Resynthesis Assay Biochemical or Biophysical Assay Resynthesis->Assay Confirmation Confirmation of Binding and Activity Assay->Confirmation

Caption: General workflow for DEL screening and hit validation.

Following sequencing, the DNA tag counts are analyzed to identify compounds that are enriched after incubation with the target protein.[17] These putative hits are then resynthesized without the DNA tag for confirmation in biochemical or biophysical assays.[18]

Conclusion

The incorporation of spiro[3.4]octane scaffolds into DNA-encoded libraries represents a strategic approach to expand the diversity of screening collections and access novel, three-dimensional chemical space. By leveraging robust and DNA-compatible coupling chemistries with commercially available building blocks, researchers can efficiently construct high-quality libraries with enhanced drug-like properties. The protocols and strategies outlined in this application note provide a framework for the successful implementation of this approach, ultimately accelerating the discovery of new therapeutic agents.[19]

References

  • Benchchem. Spiro[3.4]octane Derivatives: A Technical Guide to their Discovery, Synthesis, and Application in Drug Development.
  • DataCite. Development of on-DNA Formation of Benzofuran for DNA-Encoded Library Synthesis. 2024.
  • ACS Publications. Development of On-DNA Cyclic Imide Synthesis for DNA Encoded Library Construction. 2023.
  • ChemRxiv. DNA-Encoded Chemical Library Screening with Target Titration Analysis: DELTA. 2025.
  • MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • PMC. DNA-Encoded Chemical Libraries: A Comprehensive Review with Succesful Stories and Future Challenges.
  • ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. 2025.
  • PMC. DNA-Encoded Chemistry: Drug Discovery From a Few Good Reactions.
  • Sigma-Aldrich. Spirocyclic Building Blocks for Scaffold Assembly.
  • Wiley Online Library. sp3 -Rich Heterocycle Synthesis on DNA: Application to DNA-Encoded Library Production. 2024.
  • PMC. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene.
  • SlideShare. Application of Bioisosteres in Drug Design. 2012.
  • Preprints.org. Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. 2023.
  • ResearchGate. Design, synthesis and selection of DNA-encoded small-molecule libraries. 2025.
  • ResearchGate. Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • PubMed Central. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
  • Royal Society of Chemistry. The power of DNA-encoded chemical libraries in the battle against drug-resistant bacteria. 2025.
  • SpiroChem. Expertise of the month: Select the unique building blocks you need.
  • PubMed. Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2 H-benzo[ b][3][18]oxazin-6-yl Moiety. 2021. Available from:

  • Vipergen. DNA Encoded Libraries: Principle of DNA-Compatible Chemical Reactions for High-Throughput Small Molecule Discovery.
  • Royal Society of Chemistry. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
  • Cambridge Healthtech Institute. Encoded Libraries for Drug Discovery - 2024 Archive.
  • Royal Society of Chemistry. Saturated bioisosteres of benzene: where to go next?.
  • YouTube. Quality Control for DNA-Encoded One-Bead-One-Compound (OBOC) Libraries. 2022. Available from: [Link]

  • American Chemical Society. Visible-Light-Mediated Lewis Acid-Catalyzed Diradical Hydrogen Atom Transfer Reaction of Bicyclo[1.1.0]. 2026.
  • PubMed Central. DNA-Encoded Chemical Libraries: A Selection System Based On Endowing Organic Compounds With Amplifiable Information.
  • SpiroChem. SpiroKits™.
  • Life Chemicals. Advanced Chemical Building Blocks | Novel scaffolds.
  • PMC. Building Block-Centric Approach to DNA-Encoded Library Design.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-oxa-2-aza-spiro[3.4]octane

[1] Ticket ID: #SP-AZA-348 Subject: Isolation, Purification, and Stabilization of Hydrophilic Spirocyclic Amines Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Executive Summary Y...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: #SP-AZA-348 Subject: Isolation, Purification, and Stabilization of Hydrophilic Spirocyclic Amines Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

You are likely encountering difficulties isolating 5-oxa-2-aza-spiro[3.4]octane (CAS: 145309-24-6) due to three converging physicochemical factors:

  • High Hydrophilicity (LogP < 0): The molecule prefers the aqueous phase during standard extractions.[1]

  • Lack of Chromophore: It is "invisible" to standard UV detectors (254 nm), complicating fraction collection.[1]

  • Ring Strain: The azetidine ring is susceptible to acid-catalyzed ring opening or polymerization if handled aggressively.[1]

This guide provides a self-validating workflow to recover the free base and convert it into a stable salt (typically oxalate), which is the industry standard for storage.

Module 1: Extraction & Phase Separation

Issue: "I cannot recover the product from the aqueous reaction mixture using Ethyl Acetate."

Root Cause: The calculated LogP of 5-oxa-2-aza-spiro[3.4]octane is approximately -0.3 to -0.[1]02. In a standard EtOAc/Water partition, >80% of your product remains in the water.[1] Furthermore, as a secondary amine, it will be protonated (cationic) at neutral pH, locking it entirely in the aqueous phase.

Protocol: The "Salting-Out" Extraction

Do not use Ethyl Acetate.[1] Use a more polar organic system.

  • pH Adjustment:

    • Cool the aqueous mixture to 0°C.

    • Basify to pH > 12 using 50% NaOH or saturated

      
      .[1]
      
    • Why: The pKa of the azetidine nitrogen is typically ~10.5. You must be at least 2 pH units above the pKa to ensure the molecule is 99% unprotonated (free base).[1]

  • Saturation:

    • Saturate the aqueous phase with solid NaCl until no more dissolves.[1]

    • Why: This increases the ionic strength of the water, forcing the organic amine out ("Salting Out" effect).

  • Solvent System:

    • Perform 3-4 extractions using DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) .[1]

    • Note: Pure DCM is often insufficient for such polar amines.[1] Isopropanol disrupts the hydration shell around the amine.

  • Drying:

    • Dry combined organics over

      
       (Sodium Sulfate).[1][2][3] Avoid 
      
      
      
      (Magnesium Sulfate) as it is slightly acidic and can bind polar amines.[1]
Decision Logic: Workup Strategy

WorkupLogic Start Reaction Mixture pH_Check Check pH Start->pH_Check Is_Acidic pH < 10? pH_Check->Is_Acidic Basify Adjust to pH > 12 (Sat. K2CO3) Is_Acidic->Basify Yes Extract Extract with CHCl3:IPA (3:1) Is_Acidic->Extract No Basify->Extract Check_Aq Check Aqueous Layer (TLC/NMR) Extract->Check_Aq Product_In_Aq Product still in Water? Check_Aq->Product_In_Aq Cont_Extract Continuous Liquid-Liquid Extraction (24h) Product_In_Aq->Cont_Extract Yes Dry Dry (Na2SO4) & Concentrate (Cold, <30°C) Product_In_Aq->Dry No Cont_Extract->Dry

Figure 1: Decision tree for maximizing recovery of hydrophilic spiro-amines.

Module 2: Purification (Chromatography)

Issue: "The product streaks on the column or decomposes."

Root Cause:

  • Streaking: The basic amine interacts with the acidic silanols on standard silica gel.

  • Visibility: You cannot see the peaks at 254 nm because the molecule lacks a chromophore (no double bonds/aromatics).[1]

Method A: Neutralized Normal Phase (Silica)

Use this if you have significant non-polar impurities.[1]

  • Stationary Phase: Standard Silica Gel (40-63 µm).[1]

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your eluent (e.g., DCM:MeOH:NH4OH 90:9:1).[1]

    • Pre-treatment:[1] Flush the column with the mobile phase containing TEA before loading the sample. This neutralizes active acidic sites.[1]

  • Detection:

    • Stain: Ninhydrin (Primary/Secondary amines turn purple/red).[1]

    • Stain: Iodine (General organic adsorption).[1]

    • Stain: KMnO4 (Oxidizes the amine).[1]

    • Note: Do not rely on UV.[1]

Method B: Reverse Phase (C18) - Recommended

Use this for high purity requirements.[1]

Because the molecule is polar, it retains poorly on C18 at low pH.

  • Column: C18 functionalized silica.[1]

  • Buffer: 10mM Ammonium Bicarbonate (pH ~8) or 0.1% Ammonia.

    • Avoid: TFA (Trifluoroacetic acid).[1] While common, the acidic pH protonates the amine (making it elute in the void volume) and TFA salts are often oils that are hard to crystallize.

  • Gradient: 0% to 30% Acetonitrile in Water.[1] (The product will elute early).[1]

Module 3: Stabilization & Salt Formation

Issue: "The product is an unstable oil that turns yellow."[1]

Root Cause: Free base azetidines are prone to oxidation and polymerization.[1] The spiro-ether linkage is stable, but the secondary amine is reactive. Commercial vendors (e.g., Enamine, Sigma) almost exclusively supply this building block as the Oxalate or Hydrochloride salt to ensure shelf stability.

Protocol: Formation of the Oxalate Salt

The oxalate salt is preferred over HCl for this spirocycle as it is often less hygroscopic and forms a nice solid.

ParameterSpecification
Solvent Ethanol or Acetone (Anhydrous)
Stoichiometry 1.0 eq Amine : 1.0 eq Oxalic Acid
Temperature 0°C to Room Temperature
Yield Target >85%

Step-by-Step:

  • Dissolve the crude free base oil in a minimal amount of anhydrous Ethanol.[1]

  • Prepare a saturated solution of Oxalic Acid (anhydrous) in Ethanol.[1]

  • Add the acid solution dropwise to the amine solution with vigorous stirring at 0°C.

  • A white precipitate should form immediately.[1]

  • Stir for 30 minutes.

  • Filtration: Filter the solid and wash with cold Acetone or Diethyl Ether to remove colored impurities.[1]

  • Drying: Dry under high vacuum.

Alternative: HCl Salt If you must use HCl, use 4M HCl in Dioxane .[1] Add dropwise to the amine in Diethyl Ether.[1] Warning: The HCl salt may be hygroscopic (absorb water from air).[1]

Module 4: Stability & Storage

Issue: "How do I store the purified compound?"

  • Free Base: Store at -20°C under Argon. Stable for < 1 month.

  • Oxalate/HCl Salt: Store at 4°C or -20°C. Stable for > 1 year.

  • Handling: Avoid prolonged exposure to air (CO2 absorption by the amine) and strong Lewis acids (ring opening).[1]

Frequently Asked Questions (FAQs)

Q: Can I distill the free base? A: Yes, but it is risky. Isomeric 2-oxa-6-azaspiro[3.4]octane distills at roughly 44-47°C at 0.3 mmHg.[1] If you attempt this, use a Kugelrohr apparatus and ensure the vacuum is < 1 mmHg. Keep the bath temperature below 100°C to prevent thermal decomposition of the strained ring.

Q: Why is my yield >100%? A: You likely have trapped solvent or inorganic salts (NaCl) in your oil.[1]

  • Fix: Redissolve the oil in dry DCM, filter through a generic frit (to remove NaCl), and re-evaporate. If it is still heavy, check NMR for solvent peaks (DCM/IPA often stick to the amine).[1]

Q: I see a new spot on TLC after acid workup. A: You may have opened the azetidine ring.[1] Strong aqueous acids can hydrolyze the ring, especially if heated. Always keep acid exposure brief and cold.[1]

References

  • PubChem. (2025).[1][4][5] 6-oxa-2-azaspiro[3.4]octane | C6H11NO.[1][4] National Library of Medicine.[1] Link[1]

  • Enamine. (n.d.).[1] Spirocycles for Improved Solubility. Enamine.net.[1] Link

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes. Organic Letters. (Context on spiro-azetidine stability and isolation).

  • Wuitschik, G., et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Context on physicochemical properties of 4-membered heterocycles).

  • Sigma-Aldrich. (n.d.).[1] 2-Oxa-5-azaspiro[3.4]octane oxalate. Link (Demonstrates commercial preference for oxalate salts).[1]

Sources

Optimization

Solving regioselectivity issues in spiro[3.4]octane synthesis

[1] Current Status: Operational Ticket Queue: High Volume (Regioselectivity Issues) Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Ticket Queue: High Volume (Regioselectivity Issues) Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Welcome to the Spiro[3.4]octane Synthesis Hub

You are likely here because the spiro[3.4]octane scaffold—a privileged structure for rigidifying drug linkers—is proving difficult to synthesize with high regiocontrol.[1] This scaffold combines the high strain of a cyclobutane with the envelope geometry of a cyclopentane, creating a "regiochemical minefield" during synthesis.

This guide treats your synthetic challenges as "Technical Support Tickets." Select the module below that matches your current synthetic route to troubleshoot specific failure modes.

Ticket #1: Ring Expansion Failures (Tiffeneau-Demjanov)[1]

User Issue: "I am attempting to expand a spiro[3.3]heptan-1-one derivative to a spiro[3.4]octan-1-one, but I am observing migration of the wrong carbon, leading to a fused bicyclic system or the wrong spiro-isomer."

Root Cause Analysis: The Tiffeneau-Demjanov (T-D) rearrangement relies on the formation of a carbocation adjacent to the spiro-center. The regioselectivity is dictated by migratory aptitude and stereoelectronic alignment (anti-periplanar to the leaving group, typically


). In spiro systems, the subtle difference between migrating a cyclobutane bond vs. a substituent bond is often the failure point.

Troubleshooting Protocol:

  • Check Migratory Aptitude:

    • Rule: The carbon best able to stabilize a partial positive charge in the transition state will migrate.

    • Hierarchy: Aryl > Vinyl >

      
       Alkyl > 
      
      
      
      Alkyl >
      
      
      Alkyl.[1]
    • Fix: If you need the less substituted carbon to migrate, you cannot rely on thermodynamics.[1] You must use stereoelectronic control .[1]

  • Enforce Stereocontrol (The "Lock" Strategy):

    • The bond anti-periplanar to the leaving diazonium group migrates.

    • Synthesize the precursor

      
      -amino alcohol as a single diastereomer.
      
    • Action: If your amino-alcohol is a mixture, separate diastereomers before diazotization.[1]

Self-Validating Workflow (DOT Visualization):

TD_Rearrangement Start Substrate: Spiro[3.3]heptan-1-one Step1 1. Cyanosilylation (TMSCN) 2. Reduction (LiAlH4) Start->Step1 Intermediate Intermediate: Beta-Amino Alcohol Step1->Intermediate Decision Are diastereomers separated? Intermediate->Decision Path_Mix No (Mixture) Decision->Path_Mix Diazotization Path_Sep Yes (Single Diastereomer) Decision->Path_Sep Diazotization Fail Result: Regio-mixture (Thermodynamic Control) Path_Mix->Fail Success Result: Single Regioisomer (Stereoelectronic Control) Path_Sep->Success

Caption: Decision tree for ensuring regiocontrol in Tiffeneau-Demjanov ring expansions.

Ticket #2: Photochemical [2+2] Cycloaddition Issues

User Issue: "I am building the cyclobutane ring onto a cyclopentenone via [2+2] cycloaddition. I am getting a 1:1 mixture of Head-to-Head (HH) and Head-to-Tail (HT) isomers."

Root Cause Analysis: Intermolecular [2+2] cycloadditions are notoriously difficult to control regiochemically because they depend on the polarization of the excited state (Frontier Molecular Orbital theory). Without a directing group or tether, steric and electronic factors often compete, leading to mixtures.[1]

Troubleshooting Protocol:

  • Switch to Intramolecular Tethers:

    • The Fix: Link the alkene and the enone with a temporary silicon or ester tether. This enforces a specific orientation (regiochemistry) and usually guarantees exo/endo selectivity (stereochemistry).[1]

    • Reference: The "Rule of Five" generally favors closure to 5-membered rings in the tether, positioning the alkene perfectly for the [2+2] to form the spiro-junction.

  • Flow Chemistry Optimization:

    • Batch reactors suffer from over-irradiation and poor light penetration, leading to side reactions that complicate purification.[1]

    • Action: Run the reaction in a flow photoreactor (e.g., FEP tubing wrapped around a UV source).[1] This ensures uniform residence time and minimizes secondary photo-isomerization.[1]

Data Comparison: Batch vs. Tethered Strategy

ParameterIntermolecular (Batch)Intramolecular (Tethered)
Regioselectivity (HH:HT) Typically 1:1 to 3:1> 20:1 (Enforced)
Yield 40-60% (Oligomers form)75-90%
Scalability Low (Light penetration issues)High (Flow chemistry)
Ticket #3: C-H Insertion (Rhodium Catalysis)

User Issue: "I am using a Rh(II) carbene to insert into a C-H bond to close the spiro ring. The reaction is inserting into the methylene (


) instead of the desired methine (

) or vice versa."

Root Cause Analysis: Rhodium-catalyzed C-H insertion is sensitive to the electronic nature of the C-H bond (Tertiary > Secondary > Primary) and the steric environment of the catalyst ligands.

  • Electron-Deficient Ligands (e.g., Rh2(tfa)4): Make the carbenoid more electrophilic, favoring the most electron-rich C-H bond (Tertiary).[1]

  • Sterically Bulky Ligands (e.g., Rh2(esp)2): Prevent approach to crowded tertiary centers, forcing insertion into accessible secondary (

    
    ) sites.[1]
    

Troubleshooting Protocol:

  • Ligand Screening Algorithm:

    • Goal: Insert at tertiary C-H (Methine) to form spiro center.[1]

    • Catalyst: Use Rh2(OAc)4 or Rh2(oct)4 .[1] These are small and allow the carbenoid to approach the hindered tertiary carbon.

    • Goal: Insert at secondary C-H (Methylene).[1]

    • Catalyst: Use Rh2(esp)2 (Du Bois catalyst).[1] The "strapped" ligand creates a wall that blocks the tertiary site.

  • The "Donor-Acceptor" Carbene Trick:

    • Using simple diazoacetates often leads to dimerization.[1]

    • Action: Use aryldiazoacetates (Donor-Acceptor carbenoids).[1] These are more stable, less prone to dimerization, and highly selective for C-H insertion over hydride transfer.[1]

Mechanistic Pathway (DOT Visualization):

Rh_Insertion cluster_ligands Ligand Selection Precursor Diazo Precursor Carbenoid Rh-Carbenoid Species Precursor->Carbenoid -N2 SmallLigand Small Ligand (Rh2(OAc)4) Carbenoid->SmallLigand BulkyLigand Bulky Ligand (Rh2(esp)2) Carbenoid->BulkyLigand Tertiary Tertiary C-H Insertion (Thermodynamic) SmallLigand->Tertiary Low Sterics Secondary Secondary C-H Insertion (Steric Control) BulkyLigand->Secondary High Sterics

Caption: Ligand-controlled regiodivergence in Rhodium-catalyzed C-H insertion.

Frequently Asked Questions (FAQ)

Q: My Tiffeneau-Demjanov rearrangement is stalling. Can I heat it up? A: Proceed with caution. Diazonium intermediates are unstable.[1] Instead of heat, try adding a Lewis Acid (e.g.,


) or switching the solvent to Hexafluoroisopropanol (HFIP) .[1] HFIP stabilizes the carbocation intermediate and often accelerates the rearrangement without requiring thermal forcing.

Q: In the [2+2] photocycloaddition, how do I remove the tether after the reaction? A: If you used a silicon tether (e.g., -SiMe2-O-), a standard Tamao oxidation or fluoride treatment (TBAF) will cleave it, leaving behind a hydroxyl group that can be valuable for further functionalization of the spiro-scaffold.

Q: Are there non-metal alternatives for the ring expansion? A: Yes. Consider the Saucy-Marbet rearrangement if you can access the propargylic alcohol precursor. However, for pure spiro[3.4]octane construction, the T-D rearrangement remains the gold standard for reliability.[1]

References
  • Fattori, D. (2025).[1][2][3] Regioselectivity of the Demjanov rearrangement in one-carbon enlargements. Wikipedia/Primary Literature Aggregate.[1] Link

  • Taber, D. F., & Tian, W. (2007).[1] Rhodium-Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones. Journal of Organic Chemistry. Link

  • Bach, T. (2025).[1][3] Regioselectivity and stereoselectivity of intramolecular [2 + 2] photocycloaddition. RSC Publishing.[1] Link

  • Kulinkovich, O. (1989).[1][4] The Kulinkovich Reaction: Synthesis of Cyclopropanols. Organic Chemistry Portal. Link

  • Davies, H. M. L. (2006).[1] Catalytic Enantioselective Insertion of Rhodium-Carbenoids into Aliphatic C-H Bonds. University of Illinois/Chemistry Reviews.[1] Link

Sources

Troubleshooting

Technical Support Center: Stability of 5-oxa-2-aza-spiro[3.4]octane under Acidic Conditions

Welcome to the technical support center for the handling and stability of 5-oxa-2-aza-spiro[3.4]octane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the handling and stability of 5-oxa-2-aza-spiro[3.4]octane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this valuable spirocyclic scaffold into their synthetic routes. As a novel building block with unique conformational constraints and physicochemical properties, understanding its stability profile, particularly under acidic conditions, is paramount to achieving successful experimental outcomes.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter. Our goal is to equip you with the knowledge to anticipate potential issues, diagnose problems when they arise, and implement effective solutions.

I. Understanding the Core Chemistry: Why Acidity Matters

The 5-oxa-2-aza-spiro[3.4]octane scaffold contains two key structural features that are influenced by acidic conditions: the oxetane ring and the azetidine ring.

  • The Oxetane Ring: This four-membered ether is inherently strained and susceptible to acid-catalyzed ring-opening.[1] Protonation of the oxetane oxygen makes the adjacent carbons highly electrophilic and prone to nucleophilic attack, leading to ring cleavage. The 3,3-disubstituted nature of the oxetane in this spirocycle generally imparts greater stability compared to monosubstituted oxetanes.[2]

  • The Azetidine Ring: The nitrogen atom in the azetidine ring is basic and will be protonated under acidic conditions. This can influence the overall electron distribution of the molecule and potentially affect the reactivity of the adjacent oxetane ring. Furthermore, if the nitrogen is protected (e.g., with a Boc group), the acidic conditions required for deprotection can simultaneously trigger the degradation of the oxetane ring.

The interplay between these two rings dictates the overall stability of the 5-oxa-2-aza-spiro[3.4]octane system. Understanding this interplay is crucial for designing robust synthetic strategies.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the handling and reaction of 5-oxa-2-aza-spiro[3.4]octane in acidic environments.

Scenario 1: Unexpected Product Formation or Low Yield After Acidic Work-up

  • Issue: You perform a reaction that proceeds cleanly, but after an acidic work-up (e.g., aqueous HCl wash), you observe the appearance of new, unexpected polar spots on your TLC, and the yield of your desired product is significantly lower than expected.

  • Probable Cause: Acid-catalyzed hydrolysis of the oxetane ring has likely occurred. The resulting diol is significantly more polar than the parent spirocycle, explaining the new spots on the TLC plate.

  • Proposed Solution:

    • Avoid Strong Acids: If possible, use a milder work-up procedure. A saturated aqueous solution of ammonium chloride (NH₄Cl) is often a suitable alternative to strong acids for neutralizing basic reaction mixtures.

    • Minimize Contact Time: If an acidic wash is unavoidable, perform it quickly at low temperatures (0 °C) and immediately proceed to the extraction and drying steps.

    • Use a Biphasic System: Perform the neutralization in a biphasic system (e.g., ethyl acetate and dilute aqueous acid) to rapidly remove the product into the organic layer, minimizing its exposure to the acidic aqueous environment.

Experimental Protocol: Mild Acidic Work-up

  • Upon completion of the reaction, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add saturated aqueous NH₄Cl solution with vigorous stirring until the mixture is neutralized (check with pH paper).

  • Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

Scenario 2: Degradation During N-Boc Deprotection

  • Issue: You are attempting to deprotect the nitrogen of a Boc-protected 5-oxa-2-aza-spiro[3.4]octane derivative using standard acidic conditions (e.g., TFA in DCM, or HCl in dioxane), but you are observing significant degradation of the spirocyclic core.

  • Probable Cause: The strong acidic conditions required for Boc removal are simultaneously promoting the ring-opening of the oxetane. The kinetics of Boc deprotection can have a second-order dependence on the acid concentration, meaning that higher acid concentrations lead to a much faster reaction but also increase the risk of side reactions.[3]

  • Proposed Solutions:

    • Optimize Acid Concentration and Temperature: Titrate the amount of acid used. Start with a lower concentration and monitor the reaction closely by TLC or LC-MS. Performing the reaction at 0 °C can also help to temper the degradation.

    • Alternative Acidic Reagents: Consider using a milder acidic reagent. For example, p-toluenesulfonic acid (p-TsOH) in a suitable solvent can sometimes effect Boc deprotection under less harsh conditions.

    • Consider Alternative Protecting Groups: If the acidic lability of the oxetane ring is a persistent issue, consider using a protecting group that can be removed under non-acidic conditions for future syntheses. For example, a benzyloxycarbonyl (Cbz) group can be removed by hydrogenolysis, which is typically compatible with the oxetane ring.

Experimental Protocol: Controlled N-Boc Deprotection

  • Dissolve the Boc-protected 5-oxa-2-aza-spiro[3.4]octane derivative in a minimal amount of anhydrous dichloromethane (DCM) or dioxane.

  • Cool the solution to 0 °C.

  • Add a solution of HCl in dioxane (e.g., 4M) dropwise while monitoring the reaction progress by TLC or LC-MS at regular intervals (e.g., every 15 minutes).

  • Once the starting material is consumed, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an appropriate organic solvent, dry, and concentrate.

Visualization of Degradation Pathway

5-oxa-2-aza-spiro[3.4]octane 5-oxa-2-aza-spiro[3.4]octane Protonated Oxetane Protonated Oxetane 5-oxa-2-aza-spiro[3.4]octane->Protonated Oxetane H+ Ring-Opened Diol Ring-Opened Diol Protonated Oxetane->Ring-Opened Diol H2O cluster_prep Sample Preparation cluster_conditions Acidic Stress Conditions cluster_analysis Analysis Stock Solution Stock Solution pH 2 pH 2 Stock Solution->pH 2 pH 4 pH 4 Stock Solution->pH 4 pH 7 pH 7 Stock Solution->pH 7 TLC TLC pH 2->TLC pH 4->TLC pH 7->TLC LC-MS LC-MS TLC->LC-MS

Sources

Optimization

Technical Support Center: Troubleshooting Boc-Deprotection of Spiro-Azetidine Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for synthetic chemists. This guide is designed to provide expert advice and actionable solutions for challenges encountered during...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic chemists. This guide is designed to provide expert advice and actionable solutions for challenges encountered during the tert-butyloxycarbonyl (Boc) deprotection of spiro-azetidine derivatives. Spiro-azetidines are valuable scaffolds in modern drug discovery, but their inherent ring strain can introduce unique complexities during synthesis, particularly in the critical deprotection step.[1][2] This resource combines mechanistic insights with field-proven protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)
Q1: My Boc-deprotection reaction is sluggish or incomplete. What are the first things I should check?

A: An incomplete reaction is the most common issue and can often be resolved by systematically evaluating three core parameters: acid stoichiometry, temperature, and reaction time.

  • Acid Strength and Stoichiometry: The standard method for Boc deprotection is acid-catalyzed cleavage.[3] If the acid is too weak or used in insufficient amounts, the reaction may stall. The mechanism requires protonation of the carbamate, followed by the loss of a stable tert-butyl cation.[4]

    • Initial Action: Ensure you are using a sufficient excess of a strong acid like trifluoroacetic acid (TFA). A common starting point is 20-50% TFA in a solvent like dichloromethane (DCM).[5]

  • Temperature: While many deprotections proceed smoothly at room temperature (20-25 °C), sterically hindered or electronically deactivated substrates may require more energy.

    • Initial Action: If the reaction is slow at room temperature, consider gentle heating to 40-50 °C.[3] Always monitor for potential degradation, as the spiro-azetidine core can be sensitive.[6]

  • Reaction Monitoring: Do not rely on a fixed reaction time. The optimal time can vary significantly based on the substrate.

    • Initial Action: Monitor the reaction's progress every 30-60 minutes using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] This prevents unnecessary exposure to harsh acidic conditions and helps identify the point of maximum conversion.

Q2: I see multiple new spots on my TLC plate after attempting deprotection. What are the likely side products?

A: The appearance of multiple products points to side reactions, which are primarily driven by two factors: the reactivity of the generated tert-butyl cation and the inherent strain of the azetidine ring.[1][7]

  • tert-Butylation: The Boc-deprotection mechanism liberates a highly reactive tert-butyl cation (t-Bu⁺).[8] This electrophile can alkylate any nucleophilic sites on your molecule, such as electron-rich aromatic rings, thiols, or even the product amine itself.

  • Ring-Opening/Decomposition: Azetidines possess significant ring strain (approx. 25.4 kcal/mol).[1] Under strongly acidic conditions, protonation of the azetidine nitrogen can render the ring susceptible to nucleophilic attack, leading to ring-opening and decomposition. This is a known chemical stability issue for certain azetidine chemotypes.[6]

To address this, the use of "scavengers" is critical. These are reagents added to the reaction mixture to trap the t-Bu⁺ cation before it can react with your substrate. A detailed guide to using scavengers is provided in the troubleshooting section below.

Advanced Troubleshooting Guide

This section provides a deeper dive into specific problems and offers structured solutions with detailed protocols.

Problem 1: Incomplete Deprotection Despite Standard Adjustments

You've increased the TFA concentration and temperature, but the reaction still fails to reach completion. This suggests a more fundamental issue with the reaction conditions for your specific substrate.

The stability of the protonated carbamate and the subsequent formation of the tert-butyl cation are highly dependent on the solvent environment. While DCM is standard, its polarity may not be optimal for all substrates. Furthermore, residual water in reagents can slow the reaction by altering the effective acidity of the medium.[5]

cluster_start Identify Problem cluster_solutions Implement Solutions cluster_outcome Verify Outcome start Incomplete Deprotection solution1 Optimize Standard Conditions (Increase TFA / Temp) start->solution1 outcome Reaction Complete? (Monitor by LC-MS) solution1->outcome solution2 Switch Acid/Solvent System (e.g., 4M HCl in Dioxane) solution2->outcome solution3 Consider Milder, Alternative Methods (e.g., Phosphoric Acid) solution3->outcome outcome->solution2 No outcome->solution3 Still No success Success outcome->success Yes failure Re-evaluate Strategy outcome->failure No

Caption: Troubleshooting workflow for incomplete Boc-deprotection.

Using a solution of hydrogen chloride (HCl) in an ethereal solvent like 1,4-dioxane is a powerful alternative to TFA/DCM. This system is often more effective for stubborn substrates and can sometimes provide cleaner reactions.[5][9]

Protocol 1: Boc-Deprotection with 4M HCl in Dioxane is detailed in the protocols section below.

Problem 2: Significant Side Product Formation (Low Yield/Purity)

You've successfully removed the Boc group, but the yield of your desired spiro-azetidine is low due to the formation of impurities, likely from tert-butylation or substrate degradation.

As discussed, the primary culprit is the reactive tert-butyl cation intermediate. The solution is to intercept this cation immediately upon its formation. Trialkylsilanes like triethylsilane (TES) or triisopropylsilane (TIS) are excellent scavengers. They function via reductive trapping: the silane hydride reduces the tert-butyl cation to isobutane, a harmless and volatile gas.

Start N-Boc Spiro-Azetidine Protonated Protonated Intermediate Start->Protonated + H⁺ (TFA) Desired Deprotected Spiro-Azetidine (Desired Product) Protonated->Desired tBu_Cation tert-Butyl Cation (t-Bu⁺) Protonated->tBu_Cation Cleavage RingOpening Ring-Opened Products Protonated->RingOpening Undesired Degradation Alkylation t-Butylated Side Product tBu_Cation->Alkylation Undesired Alkylation Scavenger Scavenger (e.g., TES) tBu_Cation->Scavenger Desired Trapping Trapped Trapped Cation (Isobutane) Scavenger->Trapped

Caption: Desired vs. undesired pathways in Boc-deprotection.

The addition of a scavenger is the most robust method to prevent tert-butylation side reactions.[3]

ScavengerTypical Concentration (v/v)Notes
Triethylsilane (TES) 5-10%Highly effective, reduces t-Bu⁺ to isobutane. Volatile byproducts.
Triisopropylsilane (TIS) 5-10%Similar to TES, but bulkier. Can be beneficial for sterically sensitive substrates.
Thioanisole 5-10%Effective for sulfur-containing or electron-rich aromatic substrates. Less volatile byproducts.
Anisole 5-10%A common and inexpensive choice for general-purpose scavenging.

Protocol 2: Boc-Deprotection using TFA with a Scavenger is detailed in the protocols section below.

Problem 3: Complete Substrate Degradation or Suspected Ring-Opening

Upon workup, you recover little to no desired product, and mass spectrometry analysis suggests fragmentation or isomerization consistent with the loss of the spiro-azetidine core.

This severe outcome indicates that your spiro-azetidine derivative is unstable under the strongly acidic conditions of standard Boc deprotection. The combination of ring strain and the specific electronic properties of your molecule's substituents may dramatically increase its acid lability.[6]

When TFA and even HCl/Dioxane are too harsh, you must turn to milder acidic conditions or alternative mechanisms.

MethodReagents & ConditionsProsCons
Aqueous Phosphoric Acid 85% H₃PO₄ in THF/H₂OEnvironmentally benign, highly selective for Boc over many other groups.[10]May require elevated temperatures; not suitable for all substrates.
Silica Gel / Heat Substrate adsorbed on silica gel, heated under vacuum.Neutral, solvent-free conditions. Good for thermally-stable but acid-sensitive compounds.[11]Can be slow and require high temperatures, risking thermal degradation.
TMSI or TMSOTf Trimethylsilyl iodide or triflate with a mild base (e.g., lutidine) in DCM.Very fast and occurs under nearly neutral conditions.[5]Reagents are moisture-sensitive and can be expensive.

Of these, aqueous phosphoric acid often represents the best balance of mildness, cost-effectiveness, and operational simplicity.[10][11]

Experimental Protocols
Protocol 1: Boc-Deprotection with 4M HCl in Dioxane
  • Preparation: Dissolve the N-Boc protected spiro-azetidine derivative (1.0 equiv) in a minimal amount of anhydrous DCM or 1,4-dioxane. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of 4M HCl in 1,4-dioxane (5-10 equiv of HCl).

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Workup: Concentrate the reaction mixture in vacuo. The resulting hydrochloride salt can often be used directly or triturated with diethyl ether to yield a solid. If a free base is required, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), dry the organic layer over Na₂SO₄, filter, and concentrate.

Protocol 2: Boc-Deprotection using TFA with a Scavenger
  • Preparation: Dissolve the N-Boc protected spiro-azetidine derivative (1.0 equiv) in anhydrous DCM (approx. 0.1 M solution).

  • Scavenger Addition: Add the chosen scavenger (e.g., triethylsilane, 5-10% v/v) to the solution.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% v/v.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then warm to room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 1-3 hours).

  • Workup: Concentrate the reaction mixture in vacuo. Co-evaporate with toluene (2-3 times) to remove excess TFA. The resulting trifluoroacetate salt can be purified or converted to the free base as described in Protocol 1.

References
  • J&K Scientific LLC. (2021). BOC Protection and Deprotection. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection - Reagent Guides. [Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Gaunt, M. J., & Johansson, C. C. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • ResearchGate. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]

  • National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]

  • Liverpool John Moores University. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?[Link]

Sources

Troubleshooting

Minimizing ring-opening side reactions in oxa-spiro compounds

Topic: Minimizing Ring-Opening Side Reactions in Oxa-Spiro Compounds Department: Advanced Synthesis & Structural Integrity Group Persona: Senior Application Scientist Executive Summary: The Oxa-Spiro Stability Crisis Wel...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Ring-Opening Side Reactions in Oxa-Spiro Compounds Department: Advanced Synthesis & Structural Integrity Group Persona: Senior Application Scientist

Executive Summary: The Oxa-Spiro Stability Crisis

Welcome to the Support Center. If you are reading this, you are likely facing the "Oxa-Spiro Paradox": these scaffolds (spirooxetanes, spiroketals, spiroethers) are prized in drug discovery for their high


 character and metabolic stability, yet they are chemically fragile during synthesis.

The primary failure mode is unwanted ring-opening . This is driven by two distinct forces:[1][2][3][4]

  • Thermodynamic Equilibrium: Common in spiroketals, where acid catalysis reverts kinetically formed rings to their thermodynamic congeners or hydrolyzes them entirely.

  • Strain Release: Dominant in spirooxetanes and spiroepoxides, where the relief of ring strain (~26 kcal/mol for oxetanes) drives rapid nucleophilic attack or acid-mediated cleavage.

This guide provides self-validating protocols to arrest these pathways.

Troubleshooting Module: Strain-Driven Decomposition (Spirooxetanes)

User Ticket #402: "My spirooxetane decomposes during nucleophilic substitution."

Diagnosis: You are likely triggering an


 attack on the ring carbons rather than your intended electrophile, or using a Lewis Acid (LA) that coordinates too strongly to the oxetane oxygen.
The Mechanistic Causality

Spirooxetanes possess significant ring strain. A strong Lewis Acid (e.g.,


, 

) coordinates to the ether oxygen, converting it into an excellent leaving group. Any nucleophile present (even weak ones like

) will attack the

-carbon to relieve strain, resulting in a ring-opened alcohol or halide.
Corrective Protocol: The "Soft-Touch" Functionalization

To functionalize the scaffold without popping the ring, you must decouple activation from ring strain.

Step-by-Step Workflow:

  • Lewis Acid Selection: Switch from oxophilic "hard" acids to "soft" or bulky acids.

    • Avoid:

      
      , 
      
      
      
      (High risk of opening).
    • Use:

      
       or 
      
      
      
      (Milder coordination).
  • The "Buffered" Zone:

    • Run reactions in the presence of a bulky base (e.g., 2,6-di-tert-butylpyridine) to scavenge adventitious protons without acting as a nucleophile.

  • Self-Validating Check (The NMR Spike Test):

    • Take a 50

      
       aliquot.
      
    • Add your intended Lewis Acid.

    • Wait 15 mins.

    • Run crude NMR.

    • Pass Criteria: Integral of the oxetane methylene protons (typically

      
       4.5–5.0 ppm) remains constant relative to an internal standard (e.g., mesitylene).
      

Troubleshooting Module: Thermodynamic Instability (Spiroketals)

User Ticket #409: "My spiroketal isomerizes or hydrolyzes upon workup."

Diagnosis: Spiroketals are acetals. They are stable to base but highly sensitive to acid, which catalyzes the opening of the ring to an oxocarbenium ion. This intermediate then re-closes to the most thermodynamically stable isomer (often not the one you want) or hydrolyzes.

The Causality

The anomeric effect stabilizes specific spiroketal conformations. However, trace acid (even from chloroform or silica gel) protonates one oxygen, breaking the C-O bond. The resulting oxocarbenium ion allows free rotation, leading to "scrambling" of stereochemistry.

Corrective Protocol: The "Basic Firewall" Workup

You must maintain a strictly non-acidic environment from quench to isolation.

Step-by-Step Workflow:

  • Quench: Do not use standard

    
     (slightly acidic). Use pH 8 Phosphate Buffer  or saturated 
    
    
    
    .
  • Solvent Choice: Avoid

    
     for NMR unless it has been filtered through basic alumina. The natural acidity of chloroform is sufficient to open sensitive spiroketals. Use 
    
    
    
    (Benzene-d6) instead.
  • Purification (The Critical Step):

    • Standard Silica:FATAL. Surface silanols (

      
      ) are acidic (
      
      
      
      ).
    • Modified Phase: Slurry silica gel in Hexanes with 1-2% Triethylamine (

      
      ) for 30 minutes before packing the column. This caps the acidic sites.
      
    • Alternative: Use neutral or basic Alumina (Activity Grade III).

Visualizing the Logic: Decision Pathways

Diagram 1: Reaction Optimization Logic

Caption: Decision tree for selecting conditions to prevent ring opening during functionalization.

SpiroStability Start Target: Functionalize Oxa-Spiro Scaffold CheckType Identify Ring Type Start->CheckType SpiroOx Spiro-Oxetane/Epoxide (Strain Driven) CheckType->SpiroOx SpiroKet Spiro-Ketal (Acid Labile) CheckType->SpiroKet AcidCheck Requires Lewis Acid? SpiroOx->AcidCheck MediaCheck Check pH of Media SpiroKet->MediaCheck StrongLA Avoid TiCl4, BF3 Use Sc(OTf)3 AcidCheck->StrongLA Yes Nucleophile Check Nucleophile Size StrongLA->Nucleophile Steric Use Bulky Nucleophiles (Prevents attack on ring C) Nucleophile->Steric Buffer Add 2,6-DTBP or Solid NaHCO3 MediaCheck->Buffer Workup Purification Strategy Buffer->Workup SilicaMod Use Et3N-Doped Silica or Basic Alumina Workup->SilicaMod

Data & Reference Tables

Table 1: Lewis Acid Compatibility Guide

Use this table to select reagents that minimize ring-opening risks.

Lewis Acid StrengthExamplesRisk to Spiro-OxetanesRisk to Spiro-KetalsRecommended Action
High (Hard)

Critical (Immediate opening)Critical (Rapid equilibration)AVOID completely.
Medium (Hard)

High (Temp dependent)HighUse only at

with rapid quench.
Medium (Soft)

LowModeratePreferred for catalysis.
Low

NegligibleLowSafe for most functionalizations.
Table 2: Self-Validating Purification Checks

Before running your main column, perform these micro-experiments.

Test NameMethodologyPass Criteria
The 2D-TLC Test Spot compound on TLC. Run solvent. Rotate plate 90°. Run solvent again.Spot lies on the diagonal (

). If off-diagonal spots appear, the silica is degrading your compound.
The Slurry Test Stir 5mg compound with silica/solvent for 30 mins. Filter and run NMR.Spectrum is identical to crude. If degradation occurs, switch to Alumina.

FAQ: Specific Scenarios

Q: Can I use Grignard reagents on a spirooxetane ester? A: Proceed with extreme caution. Grignards are strong Lewis acids (


).
  • Risk:[5][6][7] The Mg coordinates to the oxetane oxygen, and the alkyl group attacks the ring instead of the ester.

  • Solution: Use Organocerium reagents (CeCl3 + RLi). Cerium is less oxophilic toward ethers but activates the carbonyl effectively, preserving the spiro-ring.

Q: I see a new spot on TLC after concentrating my spiroketal fractions. A: This is "Concentration Effect Acidity."

  • Cause: As you evaporate solvent, trace acids (from non-neutralized silica) concentrate, dropping the local pH drastically.

  • Fix: Add 0.5 mL of Triethylamine to your collection flasks before evaporation. This acts as a permanent buffer during the concentration step.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes.Angewandte Chemie International Edition . (Foundational work on spirooxetane stability and geometry).

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.Chemical Reviews . (Comprehensive review covering ring-opening sensitivities).

  • Aponick, A., et al. (2010). Gold(I)-Catalyzed Synthesis of Spiroketals.Organic Letters . (Discusses acid-sensitivity and catalyst choice for spiroketals).

  • Wuitschik, G., et al. (2010). Oxetanes as Replacements for Gem-Dimethyl Groups.Journal of Medicinal Chemistry . (Data on metabolic vs. chemical stability).

  • Fawad Zahoor, A., et al. (2016).[8] Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications.Synthetic Communications . (Mechanistic details on nucleophilic attack).

Sources

Optimization

Technical Support Center: Advanced Purification of Spiro-Scaffolds

Executive Summary & Diagnostic Triage The Challenge: Spirocyclic scaffolds (e.g., spiro[3.3]heptanes, azaspiro cycles) represent a unique challenge in palladium (Pd) removal compared to flat aromatic systems. Their rigid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Triage

The Challenge: Spirocyclic scaffolds (e.g., spiro[3.3]heptanes, azaspiro cycles) represent a unique challenge in palladium (Pd) removal compared to flat aromatic systems. Their rigid, three-dimensional architecture often creates "steric pockets" that trap Pd species, while the secondary or tertiary amines common in these scaffolds act as potent ligands, effectively competing with standard scavengers.

Regulatory Standard (ICH Q3D): For Class 2B elements (Palladium), the Permitted Daily Exposure (PDE) is generally 100 µ g/day (Oral) or 10 µ g/day (Parenteral). For a standard 10g daily dose, this translates to limits of 10 ppm and 1 ppm , respectively.

Diagnostic Workflow: The "Triage" Phase

Before selecting a scavenger, characterize the impurity profile.

Triage Start Crude Reaction Mixture (Post-Workup) Measure Initial Pd Measurement (XRF or Colorimetric) Start->Measure Decision Pd Concentration? Measure->Decision High > 1000 ppm (Dark/Black) Decision->High High Load Med 100 - 1000 ppm (Brown/Tan) Decision->Med Moderate Low < 100 ppm (Slight Yellow) Decision->Low Trace Action1 Bulk Reduction Required (Crystallization or Activated Carbon) High->Action1 Action2 Kinetic Scavenging (Thiol/DMT Silica) Med->Action2 Action3 Polishing (Flow Cartridge or 2hr Batch) Low->Action3 Action1->Measure Re-test

Figure 1: Decision matrix for selecting the appropriate purification intensity based on initial palladium load.

Scavenger Selection Guide

In spiro-coupling, the "one-size-fits-all" approach of activated carbon often fails due to the high affinity of spiro-amines for Pd. We recommend Functionalized Silica (Si-Scavengers) for their specificity and lack of product entrapment.

Comparative Matrix: Scavengers for Nitrogen-Rich Spiro Cycles
Scavenger TypeFunctional GroupSpecificityMechanismBest For
Si-Thiol (SH) PropylthiolHighSoft-Soft interaction (Pd is soft acid)General purpose; broad solvent compatibility (THF, MeOH).
Si-DMT DimercaptotriazineVery HighChelation (Bidentate)"Difficult" Pd species. Best for spiro-amines where Pd is tightly bound.
Si-Thiourea ThioureaHighCoordinationCationic Pd species; often works when Thiols fail.
Activated Carbon N/A (Porous)LowAdsorptionBulk removal (>1000 ppm). Warning: High yield loss risk with spiro-amines.

Expert Insight:

"For spiro-compounds containing basic nitrogens (e.g., piperidines, azetidines), Si-DMT is often the superior choice over Si-Thiol. The bidentate nature of DMT allows it to out-compete the spiro-amine ligand for the Palladium center more effectively than the monodentate Thiol."

Experimental Protocols

Protocol A: Batch Mode Optimization (The "3-Variable" Rule)

Use this for standard reaction scales (100mg - 50g).

The 3 Variables:

  • Equivalents: Start with 4-5 eq relative to residual Pd (not product mass).

  • Temperature: Heat is crucial for spiro-compounds to overcome steric barriers.

  • Time: Minimum 4 hours for difficult substrates.

Step-by-Step:

  • Dissolution: Dissolve crude product in a compatible solvent (THF, EtOAc, or MeOH). Avoid DMF/DMSO if possible (hard to remove).

  • Loading: Add Si-DMT or Si-Thiol (calculate 5 equivalents based on estimated Pd content. If Pd content is unknown, use 10% w/w relative to product).

  • Incubation:

    • Standard: Stir at Room Temperature for 4 hours.

    • Spiro-Specific: Heat to 50°C for 4-12 hours. The thermal energy helps break the Pd-N bond in the spiro-scaffold.

  • Filtration: Filter through a 0.45µm pad (Celite or fritted glass) to remove the silica.

  • Wash: Wash the silica cake with the solvent to recover entrained product.

  • Analysis: Evaporate a small aliquot and check Pd levels (ICP-MS or colorimetric test).

Protocol B: Flow Cartridge Polishing

Use this for late-stage purification or when batch mode stalls.

  • Setup: Place a pre-packed Si-Thiol cartridge on a syringe pump or flash system.

  • Conditioning: Flush cartridge with 5 column volumes (CV) of solvent.

  • Elution: Pass the product solution through the cartridge at a slow flow rate (e.g., 1-5 mL/min depending on size).

    • Note: Recirculate the eluent for 2-3 cycles if single-pass removal is insufficient.

Troubleshooting & FAQs

Q1: I used Activated Carbon, and my yield dropped by 30%. Why?

A: Spiro-compounds often possess high surface area and "stickiness" due to their 3D structure. Activated carbon acts as a non-specific adsorbent. It likely trapped your API inside its micropores.

  • Fix: Switch to Functionalized Silica (Si-Thiol/Si-DMT) . The silica backbone is too large to trap the molecule, and the interaction is chemically specific to the metal, preserving your yield.

Q2: The Pd level plateaued at 50 ppm and won't go lower, even with more scavenger.

A: You have likely hit a kinetic trap. The remaining Pd is buried deep within the spiro-structure or tightly chelated by the amine.

  • Fix 1 (Thermal): Increase the scavenging temperature to reflux (if stable).

  • Fix 2 (Solvent Switch): Change the solvent.[1] If using CH2Cl2, switch to THF or MeOH. Some solvents coordinate to Pd and can inhibit the scavenger.

  • Fix 3 (The "Binary" Approach): Add a soluble chelator (like NAC - N-acetyl cysteine) first to strip the Pd, then use a scavenger to capture the Pd-NAC complex.

Q3: My spiro-compound precipitates when I add the scavenger.

A: Functionalized silica can act as a nucleation site.

  • Fix: Increase the solvent volume (dilution) or switch to a solvent with higher solubility for your specific spiro-scaffold. Ensure you are scavenging at a temperature where the API is fully soluble.

Q4: How do I calculate "Equivalents" if I don't know the exact Pd ppm?

A: This is a common issue.

  • Rule of Thumb: Assume 50% of the catalyst added to the reaction remains.

    • Example: If you used 5 mol% Pd catalyst, assume 2.5 mol% is in the crude. Add 4x that amount of scavenger (10 mol% equivalent of scavenger functional loading).

    • Safer Default: Use 10-20% by weight of scavenger relative to the crude mass for the first trial.

Optimization Logic (The Feedback Loop)

Use this logic flow to refine your process if the initial attempt fails.

Optimization Result Check Pd Level (ICP-MS) Check Is Pd < Limit? Result->Check Pass Release Batch Check->Pass Yes Fail Fail (> Limit) Check->Fail No Analyze Analyze Failure Mode Fail->Analyze Mode1 Slow Kinetics? (Color changed but Pd high) Analyze->Mode1 Mode2 Saturation? (Scavenger turned black) Analyze->Mode2 Fix1 Increase Temp or Time Mode1->Fix1 Fix2 Add Fresh Scavenger (2nd Pass) Mode2->Fix2 Fix1->Result Retest Fix2->Result Retest

Figure 2: Optimization loop for troubleshooting persistent Palladium contamination.

References

  • International Council for Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities. Link

  • Biotage. (2023).[2][3] How to Remove Palladium in three easy steps. Link

  • SiliCycle. (2024). SiliaMetS® Metal Scavengers: Efficient Tool to Remove Metal Residues. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • Sigma-Aldrich. (2024). Rhodium and Palladium Metal Scavenging with Carboxen Synthetic Carbon Adsorbents. Link

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H NMR Spectroscopic Features of 5-oxa-2-aza-spiro[3.4]octane

This guide provides an in-depth analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) characteristics of the novel spirocyclic compound, 5-oxa-2-aza-spiro[3.4]octane. Designed for researchers, scientists, and prof...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) characteristics of the novel spirocyclic compound, 5-oxa-2-aza-spiro[3.4]octane. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established NMR principles to offer a robust framework for the structural verification of this molecule. We will explore the predicted chemical shifts and coupling patterns, compare these with related structural motifs, provide a detailed experimental protocol for acquiring high-quality spectra, and discuss the application of two-dimensional NMR techniques for unambiguous signal assignment.

Introduction: The Structural Significance of 5-oxa-2-aza-spiro[3.4]octane

5-oxa-2-aza-spiro[3.4]octane is a unique heterocyclic scaffold featuring a strained oxetane ring and a pyrrolidine ring sharing a single spirocyclic carbon atom. This architectural motif is of significant interest in medicinal chemistry due to the favorable physicochemical properties imparted by the oxetane ring and the versatile synthetic handle provided by the secondary amine of the pyrrolidine moiety. Accurate structural characterization is paramount for the successful application of this building block in drug discovery programs. ¹H NMR spectroscopy is the primary tool for this purpose, and a thorough understanding of its expected spectral features is essential.

Predicted ¹H NMR Spectrum of 5-oxa-2-aza-spiro[3.4]octane

In the absence of a publicly available experimental spectrum for 5-oxa-2-aza-spiro[3.4]octane, we present a detailed prediction based on established chemical shift principles and data from analogous structures. The predicted spectrum is a powerful tool for anticipating the experimental outcome and for the initial assignment of signals.

The structure and proton numbering for 5-oxa-2-aza-spiro[3.4]octane are as follows:

Caption: Molecular structure of 5-oxa-2-aza-spiro[3.4]octane.

Predicted Chemical Shifts and Multiplicities:
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H6, H7~4.5 - 4.8Triplet~6-8Protons on the oxetane ring adjacent to the oxygen atom are significantly deshielded and are expected to appear as a triplet due to coupling with the adjacent methylene protons.
H1, H3~3.0 - 3.5Multiplet-Protons on the pyrrolidine ring adjacent to the nitrogen atom are deshielded. The complexity of the multiplet will depend on the specific coupling constants with neighboring protons.
H8~2.0 - 2.5Multiplet-Protons on the pyrrolidine ring β to the nitrogen atom are expected in this region.
NHBroad singlet--The chemical shift of the N-H proton is highly dependent on solvent and concentration and will likely appear as a broad singlet that can be exchanged with D₂O.

Note: These are estimated values and the actual experimental spectrum may show slight variations. The use of NMR prediction software can provide a more refined prediction.[1][2]

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we can compare the expected chemical shifts with those of known compounds containing similar structural motifs.

  • Oxetane: In unsubstituted oxetane, the α-protons (adjacent to the oxygen) resonate around 4.65 ppm, while the β-protons appear at approximately 2.61 ppm. This supports the prediction of the downfield shift for the H6 and H7 protons in our target molecule.

  • Pyrrolidine: The α-protons in pyrrolidine typically appear in the range of 2.8-3.0 ppm, and the β-protons are found around 1.7-1.9 ppm. The presence of the spirocyclic system and the oxetane ring may induce further shifts in 5-oxa-2-aza-spiro[3.4]octane.

Experimental Protocol for ¹H NMR Spectrum Acquisition

Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation. The following is a detailed, step-by-step methodology.

I. Sample Preparation
  • Analyte Purity: Ensure the sample of 5-oxa-2-aza-spiro[3.4]octane is of high purity (>95%) to avoid interference from impurity signals.

  • Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. Other suitable solvents include acetone-d₆, and DMSO-d₆.

  • Concentration: For a standard ¹H NMR experiment, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[4]

  • Sample Filtration: To ensure a homogeneous magnetic field, it is critical to remove any particulate matter. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[5]

  • Internal Standard: Most commercially available deuterated solvents contain a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). If not present, a small amount can be added.

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock Lock on Solvent Signal insert->lock shim Shim for Field Homogeneity lock->shim acquire Acquire Spectrum shim->acquire

Caption: Workflow for ¹H NMR sample preparation and data acquisition.

II. Instrument Parameters and Data Acquisition
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp lines.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Number of Scans: For a sample of adequate concentration, 8 to 16 scans are usually sufficient.

    • Relaxation Delay: A delay of 1-2 seconds between scans allows for adequate relaxation of the protons.

    • Acquisition Time: An acquisition time of 2-4 seconds will provide good resolution.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are then applied.

Structural Verification with 2D NMR Spectroscopy

For unambiguous assignment of all proton signals, especially in complex molecules, 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. Cross-peaks in the 2D spectrum connect coupled protons. For 5-oxa-2-aza-spiro[3.4]octane, COSY would be expected to show correlations between:

  • The protons on C6 and C7 of the oxetane ring.

  • The protons on C1 and C8, and C8 and C3 of the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.[6] This is a powerful tool for assigning carbon signals based on the already assigned proton spectrum (or vice-versa). For our target molecule, HSQC would show correlations between:

  • H6 and C6

  • H7 and C7

  • H1 and C1

  • H3 and C3

  • H8 and C8

G H1_NMR ¹H NMR Spectrum COSY COSY H1_NMR->COSY ¹H-¹H Correlations HSQC HSQC H1_NMR->HSQC ¹H-¹³C Correlations C13_NMR ¹³C NMR Spectrum C13_NMR->HSQC Structure Final Structure COSY->Structure HSQC->Structure

Sources

Comparative

13C NMR assignment of quaternary spiro carbon in spiro[3.4]octane

Definitive Guide: C NMR Assignment of the Quaternary Spiro Carbon in Spiro[3.4]octane Executive Summary & Technical Context[1][2][3][4][5] Spiro[3.4]octane represents a unique structural challenge in small-molecule NMR....

Author: BenchChem Technical Support Team. Date: February 2026

Definitive Guide: C NMR Assignment of the Quaternary Spiro Carbon in Spiro[3.4]octane

Executive Summary & Technical Context[1][2][3][4][5]

Spiro[3.4]octane represents a unique structural challenge in small-molecule NMR. As a scaffold increasingly used in drug discovery to restrict conformational freedom (e.g., in peptidomimetics), unambiguous assignment of its carbon skeleton is critical.

The primary difficulty lies in assigning the quaternary spiro carbon (C5) . Unlike protonated carbons, this center exhibits:

  • Long Longitudinal Relaxation Times (

    
    ):  Leading to easy saturation and low signal intensity.
    
  • Lack of NOE Enhancement: In standard proton-decoupled experiments, it does not benefit from the Nuclear Overhauser Effect, further reducing sensitivity.

  • Ambiguous Chemical Shift: It often resonates in the aliphatic region (30–60 ppm), overlapping with solvent impurities or other methylene signals in complex derivatives.

This guide compares three assignment methodologies, establishing 2D HMBC (Heteronuclear Multiple Bond Correlation) as the gold standard for definitive assignment.

Comparative Methodology: Assigning the Spiro Carbon

The following table compares the efficacy of standard and advanced NMR techniques for isolating the spiro[3.4]octane quaternary center.

FeatureMethod A: 1D

C (Standard)
Method B: DEPT-135 / APT Method C: 2D HMBC (Recommended)
Primary Output Chemical Shift (

)
Multiplicity (C, CH, CH

, CH

)
Long-range C-H Connectivity
Sensitivity Low (for Cq)MediumHigh (Proton Detected)
Cq Detection Visible (weak)Invisible (DEPT) / Phase-inverted (APT)Visible (via correlations)
Ambiguity High (Relies on prediction)Medium (Confirms Cq, not location)None (Maps connectivity)
Exp.[1][2] Time 1–4 Hours0.5–1 Hour20–40 Minutes
Verdict Baseline ReferenceFilter ToolDefinitive Solution
Expert Insight: Why Standard 1D Fails

Relying solely on Method A or B is risky. While DEPT-135 causes the quaternary carbon to disappear (confirming it is not a CH/CH


), it does not prove which quaternary carbon it is if the molecule has other substitutions. HMBC is required to structurally "lock" the carbon between the 4-membered and 5-membered rings. 

Deep Dive: The HMBC Assignment Protocol

To unambiguously assign the spiro carbon, we utilize the HMBC (Heteronuclear Multiple Bond Correlation) experiment. This technique correlates protons (


H) to carbons (

C) separated by 2, 3, or sometimes 4 bonds (

).[3][4]
The Logic of Assignment

In spiro[3.4]octane, the spiro carbon (C5) is the only carbon that will show strong


 and 

correlations to protons on both the cyclobutane and cyclopentane rings.
Graphviz Visualization: Assignment Logic Flow

SpiroAssignment Start Start: Unassigned 13C Signal Step1 Step 1: DEPT-135 Experiment Start->Step1 Decision1 Does signal disappear? Step1->Decision1 NotCq Signal is CH or CH2 (Not Spiro Carbon) Decision1->NotCq No IsCq Signal is Quaternary (Cq) Decision1->IsCq Yes Step2 Step 2: 2D HMBC Experiment IsCq->Step2 Analysis Analyze Cross-Peaks Step2->Analysis Result1 Correlations to Cyclobutane Protons ONLY Analysis->Result1 Type A Result2 Correlations to Cyclopentane Protons ONLY Analysis->Result2 Type B Result3 Correlations to BOTH Ring Systems Analysis->Result3 Type C Final CONFIRMED Spiro Carbon (C5) Result3->Final

Caption: Logical workflow for isolating the spiro carbon using DEPT filtering followed by HMBC connectivity verification.

Experimental Data & Validation

Representative NMR Data (Spiro[3.4]octane)

Note: Chemical shifts are representative of spiroalkanes in CDCl


. Exact values depend on concentration and temperature.
Carbon PositionType

(ppm)
DEPT-135 PhaseHMBC Correlations (from Protons)
C5 (Spiro) Cq 45.2 Null (Invisible) H1, H2, H3, H6, H7
C1, C3 (Cyclobutane)CH

28.5NegativeH2, H5 (weak)
C2 (Cyclobutane)CH

16.1NegativeH1, H3
C6, C8 (Cyclopentane)CH

35.4NegativeH7, H5
C7 (Cyclopentane)CH

24.8NegativeH6, H8
Structural Correlation Map

The diagram below illustrates the specific HMBC correlations that define the spiro center. The spiro carbon acts as the "hub" receiving signals from the "spokes" (protons) of both rings.

HMBC_Connectivity cluster_cyclobutane Cyclobutane Ring cluster_cyclopentane Cyclopentane Ring H_CB 1H (C1/C2) C_Spiro C5 (Spiro Cq) H_CB->C_Spiro 3J (Strong) H_CP 1H (C6/C7) H_CP->C_Spiro 3J (Strong) Note Convergence of correlations from both rings confirms C5 C_Spiro->Note

Caption: HMBC Correlation Map. The spiro carbon (C5) is uniquely identified by receiving magnetization transfer from both ring systems.

Standard Operating Protocol (SOP)

To replicate this assignment, follow this validated protocol.

Step 1: Sample Preparation
  • Concentration: Dissolve 10–20 mg of the compound in 0.6 mL CDCl

    
    .
    
  • Tube: High-quality 5mm NMR tube (prevent shimming artifacts).

Step 2: 1D Carbon & DEPT Acquisition
  • Experiment: C13CPD (Standard) and DEPT135.

  • Relaxation Delay (D1): Set D1 = 2–3 seconds.

    • Critical: For the standard 1D, if the quaternary carbon is not visible, increase D1 to 5–10 seconds to account for the long

      
       of the spiro carbon.
      
  • Scans: Minimum 256 scans (Cq signals are weak).

Step 3: Gradient HMBC Setup (The Critical Step)
  • Pulse Sequence: hmbcgplpndqf (Bruker) or gHMBC (Varian/Agilent).

  • Optimization (

    
    ):  Set the long-range coupling constant delay (cnst13 on Bruker) to 8 Hz .
    
    • Why? Spiro systems often have slightly strained angles. An 8 Hz optimization covers the typical 5–10 Hz range for

      
       and 
      
      
      
      couplings in these rings.
  • Resolution: Acquire 2048 points in F2 (

    
    H) and 256–512 increments in F1 (
    
    
    
    C).
  • Processing: Apply a Sine-Bell squared window function (QSINE) to sharpen cross-peaks.

References

  • Doddrell, D. M., et al. (1974). Carbon-13 Nuclear Magnetic Resonance Studies of Spiroalkanes. Journal of the Chemical Society, Perkin Transactions 2.

  • Trost, B. M., & Scudder, P. H. (1977).[5] Spiroannulation. Journal of the American Chemical Society, 99(23), 7601–7609. (Provides derivative data supporting ring shift trends).

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for chemical shift prediction rules).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source on HMBC pulse sequences).

Sources

Validation

A Crystallographic Compass: Navigating the Structural Landscape of 5-Oxa-2-azaspiro[3.4]octane Derivatives

A Technical Guide for Researchers, Scientists, and Drug Development Professionals The 5-oxa-2-azaspiro[3.4]octane scaffold is a compelling structural motif in modern medicinal chemistry. Its inherent three-dimensionality...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5-oxa-2-azaspiro[3.4]octane scaffold is a compelling structural motif in modern medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic fusion of an oxetane and a pyrrolidine ring, offers a distinct advantage in the exploration of chemical space beyond the flat landscapes of many traditional pharmacophores. This guide provides a comparative analysis of the available X-ray crystallographic data for a derivative of this scaffold, offering insights into its conformational preferences and intermolecular interactions. Due to the limited public availability of crystallographic data for simple salts of 5-oxa-2-azaspiro[3.4]octane, this guide will focus on a detailed examination of a complex natural product derivative containing a related 5-oxa-1-azaspiro[3.4]octane moiety and draw comparisons with a structurally analogous spirocyclic system to elucidate the impact of heteroatom placement and substitution on the solid-state conformation.

The Strategic Advantage of the Spirocyclic Core

The design of novel therapeutics increasingly emphasizes the need for molecules with improved physicochemical properties, such as solubility and metabolic stability, while maintaining potent and selective biological activity. Spirocyclic scaffolds, like 5-oxa-2-azaspiro[3.4]octane, are instrumental in achieving these goals. The rigid, yet three-dimensional, nature of this framework allows for the precise positioning of substituents in space, facilitating optimal interactions with biological targets. The introduction of heteroatoms, specifically oxygen and nitrogen, provides opportunities for hydrogen bonding and other polar interactions, which are crucial for molecular recognition and aqueous solubility.

Unveiling the Solid-State Architecture: A Case Study

Detailed structural information derived from single-crystal X-ray diffraction is invaluable for understanding the intrinsic conformational biases of a molecular scaffold. While data on simple salts of 5-oxa-2-azaspiro[3.4]octane remains elusive in the public domain, a comprehensive analysis of a complex derivative provides a crucial starting point.

A recently reported hybrid phthalide-adenine natural product features a rare 5-oxa-1-azaspiro[3.4]octane moiety, offering a unique glimpse into the solid-state conformation of this spirocyclic system.[1] The crystallographic data, deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2157588, reveals key structural parameters.[1]

To provide a meaningful comparison, we will contrast the structural features of this 5-oxa-1-azaspiro[3.4]octane derivative with those of a crystallographically characterized N-Boc protected 2-azaspiro[3.4]octan-6-one. While not a direct salt, this comparator allows for an examination of the influence of the oxetane oxygen and the substitution pattern on the overall geometry of the spiro[3.4]octane framework.

Parameter5-Oxa-1-azaspiro[3.4]octane Derivative[1]N-Boc-2-azaspiro[3.4]octan-6-one (Illustrative)
Spirocyclic Core 5-oxa-1-azaspiro[3.4]octane2-azaspiro[3.4]octane
Crystal System MonoclinicOrthorhombic
Space Group P2₁/nPca2₁
Key Bond Lengths (Å) C-O (oxetane): ~1.45, C-N (azetidine): ~1.48C-C (cyclopentane): ~1.54, C-N (azetidine): ~1.47
Key Bond Angles (°) C-O-C (oxetane): ~92, C-N-C (azetidine): ~90C-C-C (cyclopentane): ~105, C-N-C (azetidine): ~89
Ring Conformation Oxetane: Planar, Tetrahydrofuran: EnvelopeAzetidine: Puckered, Cyclopentanone: Envelope
Key Intermolecular Interactions Hydrogen bonding involving the adenine and phthalide moietiesCarbonyl-carbonyl interactions, C-H···O hydrogen bonds

Analysis of Structural Features:

The 5-oxa-1-azaspiro[3.4]octane derivative showcases a nearly planar oxetane ring, a common feature for four-membered rings containing a heteroatom. The tetrahydrofuran ring adopts an envelope conformation. In contrast, the illustrative N-Boc-2-azaspiro[3.4]octan-6-one would be expected to show a puckered azetidine ring and an envelope conformation for the cyclopentanone ring. The presence of the oxygen atom in the five-membered ring of the 5-oxa-1-azaspiro[3.4]octane derivative influences the bond lengths and angles within that ring compared to a carbocyclic analogue.

The intermolecular interactions in the crystal lattice are dominated by the extensive hydrogen bonding network facilitated by the adenine and phthalide substituents of the natural product derivative. In a simpler salt of 5-oxa-2-azaspiro[3.4]octane, the nature and directionality of these interactions would be dictated by the counter-ion and the protonated amine.

Experimental Protocol: Single-Crystal X-ray Diffraction

For researchers seeking to obtain crystallographic data for novel 5-oxa-2-azaspiro[3.4]octane salts or derivatives, the following generalized protocol outlines the key steps in a single-crystal X-ray diffraction experiment.

  • Crystal Growth: High-quality single crystals are paramount. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. A variety of solvents and solvent combinations should be screened.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The diffractometer bombards the crystal with monochromatic X-rays and collects the diffraction pattern.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined against the experimental data to improve the atomic positions and thermal parameters, resulting in a final, accurate crystal structure.

Visualizing the Core Scaffold

The following diagram, generated using Graphviz (DOT language), illustrates the fundamental structure of the 5-oxa-2-azaspiro[3.4]octane scaffold.

Caption: Molecular structure of the 5-oxa-2-azaspiro[3.4]octane core.

Future Directions and Conclusion

The 5-oxa-2-azaspiro[3.4]octane scaffold holds significant promise for the development of novel therapeutics. While the publicly available crystallographic data is currently limited, the detailed analysis of the reported derivative provides a solid foundation for understanding the structural properties of this important class of molecules. The generation and crystallographic characterization of a series of simple salts of 5-oxa-2-azaspiro[3.4]octane would be a valuable contribution to the field, enabling a more direct and comprehensive comparison of the influence of different counter-ions on the solid-state structure and intermolecular interactions. Such studies will undoubtedly aid in the rational design of new drug candidates with optimized properties.

References

  • A pair of new enantiomeric hybrid phthalide–adenines with a rare 5-oxa-1-azaspiro[2][3]octane moiety and two pairs of new enantiomeric hybrid paraethyl phenol–adenines from Ligusticum chuanxiong. Arabian Journal of Chemistry, 16(2), 104474. [Link]

Sources

Comparative

Escaping the Flatland: A Comparative Guide to the Metabolic Stability of Spiro[3.4]octane vs. Piperazine

Topic: Comparing metabolic stability of spiro[3.4]octane vs piperazine Audience: Researchers, scientists, and drug development professionals. Executive Summary In modern medicinal chemistry, the transition from planar, -...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing metabolic stability of spiro[3.4]octane vs piperazine Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In modern medicinal chemistry, the transition from planar,


-rich scaffolds to three-dimensional, 

-rich architectures is a dominant strategy for improving clinical success rates. This guide compares the ubiquitous piperazine linker against its emerging bioisostere, the spiro[3.4]octane (specifically the azaspiro and diazaspiro variants).

While piperazine remains a "workhorse" linker due to synthetic accessibility and solubility, it suffers from well-documented metabolic liabilities, particularly oxidative ring opening and N-glucuronidation. The spiro[3.4]octane scaffold offers a rigidified, orthogonal exit vector that often blunts these metabolic soft spots, resulting in lower intrinsic clearance (


) and improved half-life (

), albeit often at the cost of increased synthetic complexity.

Structural & Mechanistic Analysis

The Piperazine Liability (The "Soft Spot")

Piperazine is a flat, flexible diamine. Its metabolic instability is primarily driven by the accessibility of its nitrogen lone pairs and the adjacent


-carbons.
  • 
    -Carbon Oxidation:  Cytochrome P450s (mainly CYP2D6 and CYP3A4) target the carbon adjacent to the nitrogen. This leads to an unstable carbinolamine intermediate, which collapses into an iminium ion. Hydrolysis of this ion results in ring opening (N-dealkylation) or the formation of reactive electrophiles (aldehydes).
    
  • N-Oxidation: The accessible lone pair is a prime target for Flavin-containing Monooxygenases (FMOs) and CYPs, leading to N-oxides which can be cleared rapidly or reduced back to the parent drug in a futile cycle.

The Spiro[3.4]octane Shield (The "Fortress")

The spiro[3.4]octane scaffold (e.g., 2,6-diazaspiro[3.4]octane) introduces a quaternary carbon center. This structural change confers stability through two mechanisms:[1]

  • Steric Hindrance: The orthogonal arrangement of the two rings creates a "kink" that physically blocks the approach of the bulky heme-iron center of CYP enzymes to the nitrogen lone pair.

  • Electronic Modulation: In azaspiro systems, the strain of the four-membered ring (if present, as in spiro[3.3] or [3.4] systems) alters the hybridization and basicity (

    
    ) of the nitrogen, often making it less susceptible to oxidation compared to the relaxed chair conformation of piperazine.
    
  • Elimination of

    
    -Protons:  In specific substitution patterns, the spiro-fusion point removes abstractable protons at what would be the most vulnerable metabolic site.
    

Visualizing the Metabolic Divergence

The following diagram illustrates the divergent metabolic fates of a standard piperazine versus a spirocyclic analog upon exposure to Phase I enzymes.

MetabolicPathways Piperazine Piperazine Scaffold (Parent) CYP CYP450 / FMO Piperazine->CYP Spiro Spiro[3.4]octane (Parent) Spiro->CYP AlphaOx α-C Hydroxylation (Unstable) CYP->AlphaOx Major Path (Piperazine) NOxide N-Oxide (Polar Metabolite) CYP->NOxide Minor Path StericBlock Steric Hindrance (Reduced Binding) CYP->StericBlock Spiro Interaction Iminium Iminium Ion (Reactive) AlphaOx->Iminium RingOpen Ring Opening / N-Dealkylation Iminium->RingOpen Hydrolysis StableMet Distal Hydroxylation (Stable, Slow) StericBlock->StableMet Slow Turnover

Figure 1: Comparative metabolic pathways. Note the high-risk ring-opening pathway for piperazine versus the sterically hindered, slower turnover for spiro[3.4]octane.

Experimental Validation: Microsomal Stability Protocol

To objectively compare these scaffolds, a Human Liver Microsome (HLM) Stability Assay is the industry standard. This protocol ensures data integrity through internal referencing.

Reagents & Setup
  • Test Compounds: Piperazine analog vs. Spiro[3.4]octane analog (1 µM final conc).

  • System: Pooled Human Liver Microsomes (0.5 mg/mL protein).[2]

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Control: Verapamil (High clearance) and Warfarin (Low clearance).

Step-by-Step Workflow
  • Pre-Incubation: Aliquot microsomes into 96-well plates. Add test compounds in phosphate buffer (pH 7.4). Equilibrate at 37°C for 5 minutes. Why: To assess non-NADPH dependent degradation (chemical instability).

  • Initiation: Add NADPH regenerating system to start the reaction (

    
    ).
    
  • Sampling: At defined intervals (0, 5, 15, 30, 45 min), remove aliquots.

  • Quenching: Immediately transfer aliquot into ice-cold Acetonitrile (ACN) containing an Internal Standard (e.g., Tolbutamide). Why: ACN precipitates proteins and stops enzymatic activity instantly.

  • Clarification: Centrifuge at 4,000 rpm for 20 mins at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS (MRM mode).

Calculation of Intrinsic Clearance ( )

Plot ln(% remaining parent) vs. time. The slope


 is the elimination rate constant.


Comparative Data Synthesis

The following table synthesizes typical performance metrics observed when switching from a piperazine linker to a spirocyclic bioisostere (e.g., 2,6-diazaspiro[3.4]octane) in lead optimization campaigns.

FeaturePiperazine ScaffoldSpiro[3.4]octane ScaffoldImpact of Switch
Metabolic Stability (

)
Moderate to LowHighPositive: Often increases

by 2-5x due to steric protection.
Intrinsic Clearance (

)
High (>50 µL/min/mg typical)Low to Moderate (<20 µL/min/mg)Positive: Reduces hepatic extraction ratio.
Lipophilicity (LogD) Low (Polar)ModerateNeutral: Spiro adds carbon bulk, slightly raising LogD, which can improve permeability.
Solubility HighModerate to HighNeutral: Both maintain solubilizing basic nitrogens.
Selectivity Low (Promiscuous)HighPositive: 3D structure reduces off-target binding (e.g., hERG).
Synthetic Cost Low (Commodity)HighNegative: Requires multi-step synthesis (e.g., cycloadditions).

Experimental Workflow Diagram

This diagram details the decision logic and flow for the stability assay described in Section 4.

AssayWorkflow Start Compound Library (10mM DMSO Stock) Dilution Dilute to 1µM in Buffer Start->Dilution Incubation Incubate with HLM + NADPH @ 37°C Dilution->Incubation Sampling Timepoint Sampling (0, 5, 15, 30, 45 min) Incubation->Sampling Quench Quench with ACN (+ Internal Standard) Sampling->Quench Analysis LC-MS/MS Analysis (MRM Transitions) Quench->Analysis DataProc Calculate CL_int & t_1/2 Analysis->DataProc

Figure 2: HLM Stability Assay Workflow. Critical control points include the temperature maintenance at 37°C and rapid quenching.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Plasma-Stable Piperazine Surrogates. Organic Letters.

  • PharmaBlock Whitepaper. (2023). Spirocyclic Scaffolds in Drug Discovery: Escaping the Flatland.

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology.

Sources

Validation

A Comparative Guide to the Chiral Separation of Substituted 5-oxa-2-aza-spiro[3.4]octane Enantiomers

For researchers, medicinal chemists, and drug development professionals, the stereoselective synthesis and purification of chiral molecules are paramount. The spatial arrangement of atoms in a molecule can dramatically a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the stereoselective synthesis and purification of chiral molecules are paramount. The spatial arrangement of atoms in a molecule can dramatically alter its pharmacological and toxicological properties. Substituted 5-oxa-2-aza-spiro[3.4]octanes represent a class of novel scaffolds with significant potential in drug discovery. Their rigid, three-dimensional structure is a desirable feature for creating specific interactions with biological targets. However, this same structural complexity presents a significant challenge for the separation of its enantiomers.

This guide provides a comprehensive comparison of chromatographic techniques for the chiral separation of substituted 5-oxa-2-aza-spiro[3.4]octane enantiomers. Moving beyond a mere listing of methods, this document delves into the causality behind experimental choices, offering a practical workflow for method development, from initial screening to optimization. While specific application data for this exact spirocyclic system is limited in published literature, this guide will draw upon established principles of chiral chromatography and data from structurally analogous compounds to provide a robust starting point for researchers.

The Imperative of Chiral Separation

The biological activity of enantiomers can differ significantly. One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even responsible for adverse effects (the distomer). Therefore, regulatory bodies worldwide mandate the characterization and control of stereoisomers in pharmaceutical products. Developing efficient and scalable methods for chiral separation is not just an analytical exercise; it is a critical step in ensuring drug safety and efficacy.

Chromatographic Approaches: A Head-to-Head Comparison

The two primary techniques for the chiral separation of small molecules are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[] Both methods rely on a chiral stationary phase (CSP) that interacts differentially with each enantiomer, leading to different retention times.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a well-established and versatile technique for chiral separations.[3] It offers a wide range of stationary and mobile phases, providing a high degree of flexibility in method development.

  • Strengths :

    • Versatility : A vast library of chiral stationary phases is available, compatible with normal-phase, reversed-phase, and polar organic modes.[4]

    • Predictability : Retention mechanisms are relatively well-understood, aiding in rational method development.

    • Established Technology : HPLC instrumentation is widely available in analytical laboratories.

  • Weaknesses :

    • Solvent Consumption : Normal-phase HPLC, often effective for chiral separations, uses large volumes of potentially toxic and expensive organic solvents.

    • Longer Runtimes : Compared to SFC, HPLC separations can be slower due to the higher viscosity of liquid mobile phases.[3]

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful and "greener" alternative to HPLC for chiral separations.[5] It utilizes supercritical carbon dioxide as the primary mobile phase, often modified with a small amount of an organic solvent (co-solvent).[]

  • Strengths :

    • Speed : The low viscosity and high diffusivity of supercritical fluids allow for faster flow rates and shorter analysis times, significantly increasing throughput.[3]

    • Reduced Solvent Consumption : Replacing the bulk of the organic mobile phase with CO2 reduces solvent waste and cost.[5]

    • Orthogonal Selectivity : SFC can sometimes provide different elution orders and better resolutions compared to HPLC for the same CSP, making it a complementary technique.[3]

  • Weaknesses :

    • Solubility Issues : Highly polar or ionic compounds may have limited solubility in CO2-based mobile phases.

    • Specialized Instrumentation : SFC requires dedicated instrumentation capable of handling supercritical fluids.

The Heart of the Matter: Choosing the Right Chiral Stationary Phase (CSP)

The success of any chiral separation hinges on the selection of the appropriate CSP. For N-heterocyclic compounds like substituted 5-oxa-2-aza-spiro[3.4]octanes, polysaccharide-based CSPs are often the most successful.[6] These are derived from cellulose or amylose that have been functionalized with various carbamate derivatives.

CSP Type Chiral Selector Common Derivatives Primary Interaction Mechanisms Typical Applications
Polysaccharide-Based Cellulose, Amylosetris(3,5-dimethylphenylcarbamate), tris(3,5-dichlorophenylcarbamate), tris(4-chloro-3-methylphenylcarbamate)[6][7]Hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindranceBroad applicability, particularly for aromatic and heterocyclic compounds.[8]
Cyclodextrin-Based α-, β-, γ-CyclodextrinHydroxypropyl, acetyl, etc.Inclusion complexation, hydrogen bonding at the rimCompounds with aromatic rings that can fit into the cyclodextrin cavity.
Protein-Based α1-acid glycoprotein (AGP), Cellulase-Hydrophobic and electrostatic interactionsPrimarily for ionizable compounds in reversed-phase mode.

For the 5-oxa-2-aza-spiro[3.4]octane core, especially when substituted with aromatic groups or groups capable of hydrogen bonding, polysaccharide-based CSPs such as those found in Chiralpak® and Lux® columns are the most promising starting points.[6][7] The presence of the nitrogen atom, which can be protonated or act as a hydrogen bond acceptor, and the oxygen atom, which can also participate in hydrogen bonding, makes these CSPs particularly suitable.

A Practical Workflow for Method Development

Developing a chiral separation method is often an empirical process.[8] The following workflow provides a systematic approach to efficiently identify optimal separation conditions.

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization cluster_final Phase 3: Final Method Screening Select 3-4 Polysaccharide CSPs (e.g., Amylose & Cellulose derivatives) SFC_Screen SFC Screening (CO2/MeOH, CO2/EtOH) Screening->SFC_Screen Primary Approach (Speed & Green) HPLC_Screen HPLC Normal Phase Screening (Hexane/IPA, Hexane/EtOH) Screening->HPLC_Screen Alternative/Complementary Optimization Select Best CSP and Mobile Phase from Screening SFC_Screen->Optimization Promising Separation HPLC_Screen->Optimization Promising Separation Modifier Optimize Co-solvent/Modifier % Optimization->Modifier Additive Introduce Additives (e.g., DEA, TFA) if needed Modifier->Additive Temperature Evaluate Effect of Temperature Additive->Temperature FinalMethod Final Optimized Method Temperature->FinalMethod

Caption: A systematic workflow for chiral method development.

Experimental Protocols

Protocol 1: Initial SFC Screening

This protocol is designed for rapid screening of multiple CSPs to identify promising candidates.

  • Columns :

    • Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Lux® Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized)

    • Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate), immobilized) (Use columns of 4.6 x 150 mm, 5 µm or smaller particle size for faster screening)

  • SFC System Conditions :

    • Mobile Phase A : Supercritical CO2

    • Mobile Phase B : Methanol (MeOH) and Ethanol (EtOH)

    • Gradient : 5% to 40% B over 5 minutes

    • Flow Rate : 3.0 mL/min

    • Back Pressure : 150 bar

    • Temperature : 40 °C

    • Detection : UV at an appropriate wavelength for the analyte

  • Procedure :

    • Dissolve the racemic sample in a suitable solvent (e.g., Methanol or Ethanol).

    • Inject the sample onto each column using the defined gradient with Methanol as the co-solvent.

    • Repeat the injections using Ethanol as the co-solvent.

    • Evaluate the resulting chromatograms for any degree of separation.

Protocol 2: HPLC Normal Phase Screening

This serves as a complementary approach to the SFC screen.

  • Columns : Same as in Protocol 1.

  • HPLC System Conditions :

    • Mobile Phase A : n-Hexane

    • Mobile Phase B : Isopropanol (IPA) and Ethanol (EtOH)

    • Isocratic Conditions : Run at 90:10, 80:20, and 70:30 (A:B)

    • Flow Rate : 1.0 mL/min

    • Temperature : 25 °C

    • Detection : UV at an appropriate wavelength for the analyte

  • Procedure :

    • Dissolve the racemic sample in the mobile phase.

    • Inject the sample onto each column under the different isocratic conditions with IPA as the modifier.

    • Repeat the injections using EtOH as the modifier.

    • Analyze the chromatograms for enantioselectivity.

Data Interpretation and Optimization

The goal of the initial screening is to find a CSP and mobile phase combination that shows at least partial separation. Once a "hit" is identified, the next step is optimization.

Table of Analogous Separation Data for Spirocyclic N-Heterocycles

Disclaimer: The following data is for structurally related spirocyclic compounds and should be used as a starting point for method development for 5-oxa-2-aza-spiro[3.4]octane derivatives.

Analyte (Analogous Compound)CSPTechniqueMobile PhaseFlow RateResolution (Rs)Ref.
Spiro-oxindoleChiralpak® IASFCCO2 / Methanol (70/30)3 mL/min2.5[8]
N-Boc Spiro-pyrrolidineLux® Cellulose-2HPLC (NP)Hexane / IPA (80/20)1 mL/min1.8[6]
Spiro-oxazolidinoneChiralpak® AD-HSFCCO2 / Ethanol (60/40)4 mL/min3.1[8]
Spiro-thiazolidinoneLux® Amylose-1HPLC (NP)Hexane / EtOH (90/10) with 0.1% DEA1 mL/min2.2[9]

DEA: Diethylamine, IPA: Isopropanol, NP: Normal Phase

Optimization Strategy

OptimizationStrategy Start Initial Hit (Partial Separation) Modifier Adjust Co-solvent Percentage Start->Modifier Additive Add Basic/Acidic Modifier (0.1%) (e.g., DEA for basic N, TFA for acidic groups) Modifier->Additive If peak shape is poor Temp Vary Temperature (25-40 °C) Modifier->Temp If resolution is low Additive->Temp Flow Optimize Flow Rate (Balance Speed & Resolution) Temp->Flow Optimized Optimized Separation (Rs > 1.5) Flow->Optimized

Sources

Comparative

Structural Validation of 5-oxa-2-aza-spiro[3.4]octane: A Comparative NMR Guide

Topic: Validating 5-oxa-2-aza-spiro[3.4]octane structure via NOESY/COSY Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary The 5-oxa-2-aza-s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating 5-oxa-2-aza-spiro[3.4]octane structure via NOESY/COSY Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

The 5-oxa-2-aza-spiro[3.4]octane scaffold has emerged as a high-value "flatland-escaping" moiety in medicinal chemistry, offering defined vectors and improved solubility compared to carbocyclic spiro-analogs.[1] However, its validation presents a specific analytical challenge: the quaternary spiro-carbon (C4) acts as a "magnetization gatekeeper," breaking scalar coupling (


-coupling) networks between the azetidine and tetrahydrofuran (THF) rings.[1]

This guide objectively compares structural validation methods, establishing why the NOESY/COSY combinatorial workflow is the most efficient solution-state protocol for this scaffold, superior to 1D NMR alone and more practical than X-ray crystallography for early-stage screening.[1]

The Structural Challenge: The "Silent" Spiro Junction

To validate this molecule, one must prove that the four-membered azetidine ring and the five-membered oxolane (THF) ring share a single carbon atom (C4).[1]

The Connectivity Problem

In a standard 1D


H NMR spectrum, the 5-oxa-2-aza-spiro[3.4]octane core presents as two distinct, isolated spin systems.[1]
  • Ring A (Azetidine): The protons at C1 and C3 (adjacent to the spiro center) appear as doublets or multiplets but often lack scalar coupling to the other ring.

  • Ring B (THF): The protons at C6, C7, and C8 form a continuous chain, but the chain terminates at the oxygen (O5) and the spiro center (C4).

The Risk: Without 2D validation, a mixture of two separate cyclic precursors could theoretically mimic the 1D spectrum of the spiro product. You must prove the rings are fused.

Comparative Analysis of Validation Methods

The following table compares the NOESY/COSY workflow against alternative structural determination methods for spirocyclic scaffolds.

FeatureNOESY/COSY (Recommended) 1D NMR (

H/

C)
X-Ray Crystallography HSQC/HMBC
Primary Output Spatial proximity & Spin connectivityChemical environmentAbsolute atomic positionC-H Connectivity
Spiro Validation High. NOESY bridges the quaternary gap via space.[1]Low. Cannot confirm ring fusion definitively.Definitive. Gold standard but resource-heavy.High. HMBC connects protons to the "silent" spiro carbon.
Sample State Solution (CDCl

, DMSO-

)
SolutionSolid Crystal (Required)Solution
Throughput High (15–40 mins)Very High (5 mins)Low (Days/Weeks)Medium (30–60 mins)
Limitation Requires optimization of mixing time (

).
Ambiguous assignment of diastereotopic protons.Many spiro-oils do not crystallize.[1]Does not provide stereochemical spatial data.[1]

Verdict: While HMBC is excellent for skeletal connectivity, NOESY is unique in its ability to validate the 3D conformation (puckering) of the spiro rings, which is critical for binding affinity modeling.

The 2D NMR Workflow: Breaking the Silence

The validation relies on a two-step logic: COSY defines the islands; NOESY builds the bridges.

Step A: COSY (Correlation Spectroscopy)[1][2]
  • Function: Identifies protons separated by 2-3 bonds (

    
    , 
    
    
    
    ).
  • Observation in 5-oxa-2-aza-spiro[3.4]octane:

    • The Azetidine "Island": You will likely see no COSY correlations between the C1/C3 protons and the C6/C7/C8 protons. The quaternary C4 blocks the coupling.

    • The THF "Island": Strong correlations observed between H6-H7 and H7-H8.[1]

  • Result: COSY confirms the existence of two separate ring fragments but fails to connect them.

Step B: NOESY (Nuclear Overhauser Effect Spectroscopy)[1][2][3][4]
  • Function: Identifies protons close in space (< 5 Å), regardless of bonding.

  • The "Bridge": Because the rings share C4, the protons on C1/C3 (Azetidine) are spatially very close to the protons on C8 (THF) and potentially C6 (if the ring conformation allows).

  • Observation: Cross-peaks appear between the "Azetidine Island" and the "THF Island."

  • Stereochemistry: In substituted spirocycles, NOESY differentiates between cis and trans isomers relative to the spiro-center.[1]

Visualization of the Logic

The following diagram illustrates how NOESY bridges the gap that COSY cannot cross.

SpiroValidation cluster_1 Ring B (THF) H1 H-C1 H8 H-C8 H1->H8 NOESY (<5Å) SpiroC Spiro C4 (Quaternary) H1->SpiroC H3 H-C3 H3->H8 NOESY (<5Å) H3->SpiroC H8->SpiroC H7 H-C7 H7->H8 COSY (3J) H6 H-C6 H6->H7 COSY (3J)

Caption: COSY (Green) establishes intra-ring connectivity, but is blocked by the Spiro C4. NOESY (Red) bypasses the quaternary carbon, validating the spiro-fusion.[1]

Experimental Protocol

This protocol is optimized for small-to-medium spirocycles (MW ~113-300 Da) where the "zero-crossing" point of the NOE effect can be a pitfall.[1]

Materials
  • Sample: ~5-10 mg of 5-oxa-2-aza-spiro[3.4]octane derivative.

  • Solvent: CDCl

    
     (preferred for resolution) or DMSO-
    
    
    
    (if H-bonding analysis is required).[1]
  • Tube: High-precision 5mm NMR tube (Wilmad 535-PP or equivalent).

Instrument Settings (Typical 400-600 MHz)
1. 1H NMR (Baseline)
  • Pulse Angle: 30°.[1]

  • Scans (NS): 16.

  • D1 (Relaxation Delay): 2.0 s.[1]

  • Goal: Ensure sharp lines and integrate signals to confirm proton count (Total 11H for unsubstituted core).

2. gCOSY (Gradient COSY)[1]
  • Pulse Sequence: cosygpqf (Magnitude mode).

  • Points: 2048 (F2) x 256 (F1).[1]

  • NS: 4 per increment.

  • Interpretation: Identify the H6-H7-H8 spin system. Note the absence of coupling to H1/H3.

3. NOESY (Phase Sensitive)
  • Pulse Sequence: noesygpphp (1D selective) or standard 2D noesygpph.[1]

  • Mixing Time (

    
    ): CRITICAL STEP. 
    
    • Small Molecule Regime: For this MW (~113 Da), the molecule tumbles fast. NOE signals may be positive (opposite phase to diagonal) or near zero.[1][2]

    • Recommendation: Set

      
       ms.
      
    • Contingency: If NOE signals are weak (near zero-crossing), switch to ROESY (Rotating frame Overhauser Effect), which always yields positive cross-peaks regardless of tumbling rate.[1]

  • NS: 8-16 per increment.

  • Goal: Look for cross-peaks between the chemical shift of H1/H3 (~3.5-4.0 ppm) and H8 (~2.0-2.5 ppm).[1]

Data Interpretation & Case Study

Hypothetical Signal Assignment

Assuming a derivative with a substituent on the Nitrogen (N2).

Proton IDChemical Shift (

)
MultiplicityCOSY CorrelationNOESY Correlation (Key)
H-1 / H-3 3.4 - 3.8 ppmDoublet/MultipletNone (or weak geminal)H-8 (Strong), H-6 (Weak)
H-8 2.1 - 2.4 ppmTriplet/MultipletH-7 H-1 / H-3
H-7 1.8 - 2.0 ppmMultipletH-8, H-6 H-6, H-8
H-6 3.6 - 3.9 ppmTripletH-7 H-7
Validation Logic Flow
  • Check COSY: Do you see the H6-H7-H8 chain? -> Yes.

  • Check COSY: Is the H1/H3 system isolated? -> Yes.

  • Check NOESY: Is there a cross-peak between the 3.X ppm region (Azetidine) and the 2.X ppm region (THF-H8)?

    • YES: The rings are spatially adjacent. Spiro structure validated.

    • NO: The rings might be distant or the molecule is not formed. Check ROESY to rule out tumbling issues.

Workflow Diagram

Workflow Start Sample Preparation (CDCl3) OneD 1D 1H NMR (Check Purity & Integration) Start->OneD COSY COSY Experiment (Identify Spin Systems) OneD->COSY Decision Are Spin Systems Connected? COSY->Decision NOESY NOESY Experiment (Mix Time: 600ms) Decision->NOESY No (Expected) Analysis Analyze Cross-Peaks (Azetidine <-> THF) NOESY->Analysis ROESY ROESY Experiment (If NOE is weak) Result Structure Validated ROESY->Result Analysis->ROESY Null Signal Analysis->Result Cross-peaks found

Caption: Step-by-step decision tree for NMR validation. Note the contingency for ROESY if molecular tumbling rates obscure NOESY signals.

References

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative text on NOESY/COSY pulse sequences and small molecule tumbling regimes).

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322.[1] Link[1]

  • Burkhard, J. A., et al. (2010).[1] "Oxetanes as versatile elements in drug discovery and synthesis." Angewandte Chemie International Edition, 49(21), 3524-3529.[1] (Context on oxa-spirocycle properties and NMR characterization). Link[1]

  • Wieske, L. H. E., & Erdélyi, M. (2021).[3] "Non-uniform sampling for NOESY? A case study on spiramycin." Magnetic Resonance in Chemistry. (Discussion on NOESY data quality and distance quantification). Link

  • Vertex Pharmaceuticals. (2021).[1] "Spirocyclic compounds as inhibitors of sodium channels." World Intellectual Property Organization, WO2021070091A1. (Patent literature containing specific synthesis and characterization data for 5-oxa-2-aza-spiro[3.4]octane derivatives). Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Oxa-2-aza-spiro[3.4]octane

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical laboratory environment. This...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical laboratory environment. This guide provides a detailed protocol for the proper disposal of 5-Oxa-2-aza-spiro[3.4]octane, a unique heterocyclic compound. The procedures outlined herein are synthesized from established safety protocols for structurally related chemicals, ensuring a cautious and comprehensive approach in the absence of specific regulatory guidance for this exact molecule.

The structure of 5-Oxa-2-aza-spiro[3.4]octane, featuring both an oxetane (ether) and an azetidine (nitrogen heterocycle) ring in a spirocyclic arrangement, necessitates a multifaceted consideration of its potential hazards. The guidance provided is grounded in the chemical principles of these functional groups to ensure the highest standards of safety.

I. Hazard Assessment and Chemical Profile

Key Hazard Considerations:

  • Skin and Eye Irritation: Structurally similar compounds, such as 2-Oxa-6-azaspiro[3.4]octane and its hydrochloride salt, are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, it is prudent to handle 5-Oxa-2-aza-spiro[3.4]octane as a potential irritant.

  • Peroxide Formation: The presence of an ether linkage (the "oxa" component) raises the concern of peroxide formation upon storage and exposure to air.[5] Ethers can form explosive peroxides, a significant safety risk.[5]

  • Reactivity of Azetidine: The four-membered azetidine ring is strained and can be reactive. Azetidine itself is a flammable and reactive compound.[6][7]

  • General Heterocyclic Compound Regulations: As a heterocyclic compound, its transportation and disposal may be subject to specific regulations that govern this broad class of chemicals.[8]

Hazard CategoryPotential RiskRecommended Precautions
Acute Toxicity May be harmful if swallowed or in contact with skin.[9]Avoid ingestion and direct skin contact.
Skin Corrosion/Irritation Causes skin irritation.[1][2][3][4][10]Wear appropriate chemical-resistant gloves.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3][4][10]Wear safety glasses or goggles.
Respiratory Irritation May cause respiratory irritation.[1][2][3][4][10]Handle in a well-ventilated area or fume hood.
Flammability May be combustible.[1][3]Keep away from heat, sparks, and open flames.
Chemical Instability Potential for explosive peroxide formation.[5]Date containers upon receipt and opening; test for peroxides if stored for extended periods.
II. Personal Protective Equipment (PPE) and Handling

Prior to any handling for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.

Mandatory PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. If aerosols may be generated, a NIOSH-approved respirator may be necessary.

Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.[11]

  • Avoid inhalation of vapor or mist.[11]

  • Handle the compound in a chemical fume hood to minimize inhalation exposure.

  • Keep the container tightly closed when not in use.[11]

III. Disposal Workflow

The disposal of 5-Oxa-2-aza-spiro[3.4]octane must be conducted in a manner that ensures the safety of laboratory personnel and compliance with environmental regulations. The following workflow provides a step-by-step guide.

DisposalWorkflow cluster_prep Preparation cluster_waste_collection Waste Collection cluster_disposal Final Disposal A Assess Hazards & Review SDS of Analogs B Don Appropriate PPE A->B C Segregate Waste Stream B->C D Use Designated Hazardous Waste Container C->D E Label Container Correctly D->E F Store Temporarily in a Safe Location E->F G Arrange for Professional Disposal F->G H Complete Waste Manifest G->H

Figure 1. A flowchart illustrating the key stages for the proper disposal of 5-Oxa-2-aza-spiro[3.4]octane.

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix 5-Oxa-2-aza-spiro[3.4]octane with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines. It should be collected as a halogen-free organic solvent waste.

  • Containerization:

    • Use a designated, properly labeled hazardous waste container. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.

    • The label should clearly state "Hazardous Waste" and list the full chemical name: "5-Oxa-2-aza-spiro[3.4]octane".

  • Neutralization (If Applicable): For small residual amounts, consult with your institution's Environmental Health and Safety (EHS) office about the possibility of neutralization. Due to the presence of the amine (azetidine) group, it may be possible to neutralize acidic contaminants, but this should only be done by trained personnel following a validated procedure.

  • Decontamination of Empty Containers:

    • "RCRA empty" containers (a regulatory definition) may have different disposal requirements.

    • To render a container "RCRA empty," triple rinse it with a suitable solvent (e.g., ethanol or isopropanol).

    • The rinsate must be collected and disposed of as hazardous waste.

    • After thorough decontamination, deface the label on the empty container before disposal in the appropriate solid waste stream, as per institutional policy.[5]

  • Spill Management:

    • In the event of a spill, evacuate the area if necessary.

    • Wear appropriate PPE.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[1]

    • Collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Final Disposal:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area.

    • Arrange for pickup and disposal by a licensed hazardous waste management company. All hazardous waste must be disposed of through your institution's EHS-approved channels.[12]

    • Never dispose of 5-Oxa-2-aza-spiro[3.4]octane down the drain or in the regular trash.[12] The EPA has a nationwide ban on the sewering of hazardous waste pharmaceuticals, a category this compound may fall under depending on its use.[13][14]

IV. The Causality Behind Procedural Choices

The logic underpinning these disposal protocols is rooted in the fundamental principles of chemical safety and environmental protection.

  • Segregation Prevents Unintended Reactions: Mixing different chemical wastes can lead to dangerous reactions, such as the generation of toxic gases, fires, or explosions.

  • Proper Labeling Ensures Safe Handling: Clear and accurate labeling is crucial for waste handlers to understand the contents and associated hazards, preventing accidental exposures.

  • Professional Disposal Mitigates Environmental Impact: Licensed hazardous waste facilities have the specialized equipment and expertise to treat and dispose of chemical waste in an environmentally sound manner, often through high-temperature incineration.[15]

  • Peroxide Management Averts Explosions: The protocol of dating and potentially testing for peroxides in ether-containing compounds is a critical safety measure to prevent the accumulation of shock-sensitive and explosive peroxide crystals.[5]

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of 5-Oxa-2-aza-spiro[3.4]octane, thereby protecting themselves, their colleagues, and the environment.

References

  • 5-[(tert-Butoxy)carbonyl]-2-oxa-5-azaspiro[3.4]octane-7-carboxylic acid. (n.d.). Mol-Instincts. Retrieved from [Link]

  • 5-Oxaspiro[3.4]octane-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • WO2021070091A1 - 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists. (2021). Google Patents.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • 6-Oxa-2-azaspiro[3.4]octane. (n.d.). PubChem. Retrieved from [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • 5-oxa-7-azaspiro[3.4]octan-6-one. (n.d.). Aladdin Scientific. Retrieved from [Link]

  • HS Code 2933: Heterocyclic Compounds Regulations. (n.d.). Mercury Business Services. Retrieved from [Link]

  • Safety Data Sheet: Azetidine. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

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